1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-
Description
BenchChem offers high-quality 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-propan-2-yl-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJVMSLMIGONMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075191 | |
| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-88-2 | |
| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one. While specific experimental data for this exact molecule is limited in publicly available literature, this document compiles information based on established synthetic methodologies for analogous 1,3,4-oxadiazol-2(3H)-one structures and the known biological activities of the broader 1,3,4-oxadiazole class of compounds. The guide details a probable synthetic pathway, expected physicochemical and spectral properties, and discusses potential, yet currently unverified, biological activities. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this specific heterocyclic compound.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 1,3,4-oxadiazol-2(3H)-one core, a derivative of this key heterocycle, offers unique structural and electronic features that make it an attractive building block in drug discovery and materials science. The isopropyl substituent at the 5-position is expected to enhance the lipophilicity of the molecule, which can favorably influence its pharmacokinetic profile. This guide focuses on the synthesis, and predicted characteristics of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, providing a theoretical and practical framework for its further investigation.
Molecular Structure and Properties
The core structure of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one consists of a five-membered 1,3,4-oxadiazole ring with an isopropyl group attached at the 5-position and a ketone at the 2-position, existing in its tautomeric 'one' form.
Table 1: General Properties of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
| Property | Value | Source/Method |
| Molecular Formula | C₅H₈N₂O₂ | Calculated |
| Molecular Weight | 128.13 g/mol | Calculated |
| CAS Number | 1711-88-2 | [1] |
| IUPAC Name | 5-(propan-2-yl)-1,3,4-oxadiazol-2(3H)-one | IUPAC Nomenclature |
| Predicted LogP | 0.4 - 0.8 | Cheminformatics Tools |
| Predicted pKa | ~7.5 (NH proton) | Cheminformatics Tools |
| Predicted Solubility | Moderately soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge of similar structures |
Table 2: Predicted Spectroscopic Data for 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR | δ (ppm): ~1.3 (d, 6H, -CH(CH ₃)₂), ~3.0 (sept, 1H, -CH (CH₃)₂), ~11.0-12.0 (br s, 1H, NH ) |
| ¹³C NMR | δ (ppm): ~20 (-CH(C H₃)₂), ~28 (-C H(CH₃)₂), ~155 (C=O), ~160 (C-isopropyl) |
| IR | ν (cm⁻¹): ~3200-3000 (N-H stretch), ~1750 (C=O stretch), ~1650 (C=N stretch), ~1200-1000 (C-O stretch) |
| Mass Spec (EI) | m/z: 128 (M⁺), 85, 43 |
Note: The data in Table 2 is predicted based on the analysis of similar structures and has not been experimentally verified for this specific compound.
Synthesis
A probable and efficient synthetic route to 5-isopropyl-1,3,4-oxadiazol-2(3H)-one involves a two-step process starting from isobutyric acid. The general workflow is depicted below.
Experimental Protocols
Step 1: Synthesis of Isobutyric Acid Hydrazide
This procedure is based on established methods for the synthesis of acid hydrazides from their corresponding carboxylic acids.[2][3]
-
Materials: Isobutyric acid, thionyl chloride (or oxalyl chloride), hydrazine hydrate, diethyl ether (or dichloromethane), sodium bicarbonate solution.
-
Procedure:
-
To a solution of isobutyric acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude isobutyryl chloride.
-
In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in diethyl ether or another suitable solvent.
-
Slowly add the crude isobutyryl chloride to the hydrazine solution at 0 °C with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Filter the resulting precipitate (hydrazine hydrochloride) and wash it with the solvent.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isobutyric acid hydrazide. The product can be purified by recrystallization if necessary.
-
Step 2: Synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
This cyclization step is based on the reaction of acylhydrazides with a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI).[4][5]
-
Materials: Isobutyric acid hydrazide, 1,1'-carbonyldiimidazole (CDI), anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent.
-
Procedure:
-
Dissolve isobutyric acid hydrazide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add CDI (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove imidazole byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-isopropyl-1,3,4-oxadiazol-2(3H)-one.
-
Potential Biological Activities and Signaling Pathways
While no specific biological data for 5-isopropyl-1,3,4-oxadiazol-2(3H)-one has been found in the reviewed literature, the 1,3,4-oxadiazole scaffold is known to be a versatile pharmacophore. Derivatives of this ring system have been reported to exhibit a broad range of pharmacological activities.[2][6][7][8][9][10][11]
Table 3: Reported Biological Activities of 1,3,4-Oxadiazole Derivatives
| Biological Activity | Potential Mechanism of Action (General for the Class) | Key Enzyme/Receptor Targets (Examples) |
| Antibacterial | Inhibition of cell wall synthesis, DNA gyrase inhibition | Mur enzymes, DNA gyrase |
| Antifungal | Disruption of cell membrane integrity, inhibition of ergosterol biosynthesis | Lanosterol 14α-demethylase |
| Anticancer | Induction of apoptosis, inhibition of angiogenesis, cell cycle arrest | Tyrosine kinases, topoisomerases, histone deacetylases |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes | COX-1, COX-2, 5-LOX |
| Anticonvulsant | Modulation of ion channels (e.g., sodium, calcium) | Voltage-gated sodium channels |
Based on these established activities for the 1,3,4-oxadiazole class, it is plausible that 5-isopropyl-1,3,4-oxadiazol-2(3H)-one could be a starting point for the development of novel therapeutic agents. For instance, its potential as a kinase inhibitor could be explored in the context of cancer therapy.
Conclusion
5-isopropyl-1,3,4-oxadiazol-2(3H)-one is a small heterocyclic molecule with potential for further exploration in medicinal chemistry and materials science. This guide provides a theoretical framework for its synthesis and outlines its predicted properties based on the well-established chemistry of 1,3,4-oxadiazoles. The lack of specific experimental data for this compound highlights an opportunity for future research to synthesize, characterize, and evaluate its biological activities. The methodologies and predicted data presented herein can serve as a valuable starting point for such investigations.
References
- 1. ijari.org [ijari.org]
- 2. stats.uomosul.edu.iq [stats.uomosul.edu.iq]
- 3. stats.uomosul.edu.iq [stats.uomosul.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
- 6. Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. chemmethod.com [chemmethod.com]
- 10. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: 5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one (CAS 1711-88-2)
For Researchers, Scientists, and Drug Development Professionals
Chemical Information and Properties
5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one, also known as 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, is a heterocyclic organic compound with the CAS registry number 1711-88-2. This molecule belongs to the 1,3,4-oxadiazole class, which is a common structural motif in medicinal chemistry due to its diverse biological activities. The presence of an isopropyl group can enhance the lipophilicity of the molecule, potentially improving its absorption and distribution in biological systems.[1]
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its primary application lies in the field of organic synthesis.[1]
Table 1: Chemical and Physical Properties of CAS 1711-88-2
| Property | Value | Source |
| CAS Number | 1711-88-2 | [1] |
| Molecular Formula | C₅H₈N₂O₂ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Physical Appearance | Powder or liquid | |
| Storage Conditions | 2-8°C | [1] |
Safety Data
A specific Safety Data Sheet (SDS) for CAS 1711-88-2 is not widely available. However, safety information for a closely related compound, 5-methyl-1,3,4-oxadiazol-2(3H)-one, can provide an indication of the potential hazards.
Table 2: GHS Hazard Statements for 5-methyl-1,3,4-oxadiazol-2(3H)-one (Analogue to CAS 1711-88-2)
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
Source: Safety data for 5-methyl-3H-1,3,4-oxadiazol-2-one. It is imperative to handle CAS 1711-88-2 with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one are not explicitly described in the available literature. However, the general synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones can be inferred from established methods for analogous compounds. A common synthetic route involves the cyclization of a corresponding acyl hydrazide.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one. The broader class of 1,3,4-oxadiazole derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including but not limited to:
-
Antifungal
-
Antibacterial
-
Anticancer
-
Anti-inflammatory
-
Enzyme inhibition (e.g., VEGFR-2 inhibitors)
The biological effects of these compounds are highly dependent on the nature and position of the substituents on the oxadiazole ring. Research into the specific biological profile of CAS 1711-88-2 would be a novel area of investigation.
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the discovery and development of a new drug candidate.
Conclusion
5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one (CAS 1711-88-2) is a chemical intermediate with potential applications in the synthesis of bioactive molecules. While basic chemical information is available, there is a notable absence of detailed quantitative data, specific experimental protocols, and comprehensive safety and biological activity information in the public domain. This presents an opportunity for further research to characterize this compound fully and explore its potential in medicinal and agricultural chemistry. Researchers working with this compound should exercise caution, drawing parallels from the safety data of structurally similar compounds, and conduct thorough analytical characterization.
References
An In-Depth Technical Guide to the Synthesis of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily a two-step process involving the preparation of a key intermediate, isobutyric acid hydrazide, followed by a cyclization reaction to form the 1,3,4-oxadiazol-2(3H)-one ring system. This document details the experimental protocols, presents quantitative data from relevant literature, and includes visualizations of the synthetic workflows.
Core Synthetic Strategy
The synthesis of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one is not extensively documented in publicly available literature as a standalone preparation. However, the synthesis of analogous 5-substituted-1,3,4-oxadiazol-2(3H)-ones provides a well-established framework. The general synthetic route is outlined below:
Caption: General synthetic workflow for 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one.
Step 1: Synthesis of Isobutyric Acid Hydrazide
Isobutyric acid hydrazide is the crucial precursor for the target molecule. It can be synthesized through the hydrazinolysis of isobutyric acid or its corresponding esters.
Experimental Protocol: From Ethyl Isobutyrate
A common method involves the reaction of an isobutyrate ester with hydrazine hydrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl isobutyrate (1.0 eq) and absolute ethanol.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (typically a slight excess, e.g., 1.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the solvent and excess hydrazine hydrate under reduced pressure. The resulting crude isobutyric acid hydrazide can be purified by recrystallization or used directly in the next step.
Quantitative Data for Analogous Hydrazide Synthesis
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| Methyl-4-nitrobenzoate | Hydrazine Hydrate (80%) | Absolute Ethanol | 8 h (reflux) | - | [1] |
| Ethyl 2-(4-nitrophenoxy)acetate | Hydrazine Hydrate | Ethanol | 5 h (reflux) | 90% |
Step 2: Cyclization to 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one
The cyclization of isobutyric acid hydrazide to the desired 1,3,4-oxadiazol-2(3H)-one requires a carbonyl source to form the C2 of the heterocyclic ring. Phosgene is the historical reagent for this transformation, but due to its extreme toxicity, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or 1,1'-carbonyldiimidazole (CDI) are now preferred.
Experimental Protocol: Using Triphosgene (Analogous to 5-methyl derivative)
This protocol is adapted from the synthesis of 5-methyl-1,3,4-oxadiazol-2(3H)-one and is expected to be directly applicable.[2]
Caption: Experimental workflow for the cyclization step.
-
Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve isobutyric acid hydrazide (1.0 eq) and a catalytic amount of pyridine or 4-dimethylaminopyridine (DMAP) in a suitable solvent such as 1,2-dichloroethane.[2] Cool the mixture in an ice bath.
-
Addition of Triphosgene: Slowly add a solution of triphosgene (a slight excess, e.g., 0.4 eq, as 1 mole of triphosgene is equivalent to 3 moles of phosgene) in the same solvent dropwise, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction by carefully adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
Experimental Protocol: Using 1,1'-Carbonyldiimidazole (CDI)
CDI is another effective and safer alternative for this cyclization.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve isobutyric acid hydrazide (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of CDI: Add 1,1'-carbonyldiimidazole (1.0-1.2 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, the work-up and purification would be similar to the triphosgene method. The choice of work-up may vary depending on the solvent used.
Quantitative Data for Analogous Cyclization Reactions
| Hydrazide | Cyclizing Agent | Solvent | Catalyst | Yield | Reference |
| Acethydrazide | Triphosgene | 1,2-Dichloroethane | Pyridine or DMAP | High | [2] |
| Various Hydrazides | CDI | THF/DCM | - | Good to High | [3][4] |
Summary of Key Synthetic Parameters
| Step | Reactants | Key Reagents | Solvent | Temperature | Typical Yields |
| 1. Hydrazide Formation | Isobutyric acid or ester | Hydrazine Hydrate | Ethanol | Reflux | >80% |
| 2. Cyclization | Isobutyric acid hydrazide | Triphosgene or CDI | 1,2-Dichloroethane, THF, or DCM | 0 °C to RT (Triphosgene), RT to 50 °C (CDI) | Good to High |
Note: Yields are based on analogous reactions and may vary for the specific synthesis of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one. Optimization of reaction conditions is recommended.
Signaling Pathways and Logical Relationships
The synthesis follows a logical progression from a simple carboxylic acid derivative to the final heterocyclic product. The key transformation is the construction of the 1,3,4-oxadiazole ring, which is a common scaffold in pharmacologically active molecules.[5][6]
Caption: Logical progression from starting material to the final product and its potential application.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN101012206A - 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof - Google Patents [patents.google.com]
- 3. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 4. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Preliminary Investigation of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 1,3,4-oxadiazol-2(3H)-one core, a key subset of this family, is of particular interest due to its synthetic accessibility and potential for diverse functionalization. This technical guide provides a preliminary investigation of a specific, under-researched derivative, 5-isopropyl-1,3,4-oxadiazol-2(3H)-one. Due to a lack of extensive specific data on this compound, this document leverages established knowledge of the broader 1,3,4-oxadiazol-2(3H)-one class to infer its likely chemical properties, potential biological activities, and plausible synthetic routes.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one is presented in Table 1. The presence of the isopropyl group is anticipated to increase the lipophilicity of the molecule, which may enhance its ability to cross biological membranes.
| Property | Value | Source |
| CAS Number | 1711-88-2 | |
| Molecular Formula | C₅H₈N₂O₂ | |
| Molecular Weight | 128.13 g/mol | |
| Appearance | Solid (predicted) | - |
| Storage | 2-8°C |
Synthesis and Experimental Protocols
A plausible synthetic route is outlined below:
Step 1: Synthesis of Isobutyrylhydrazide
Isobutyrylhydrazide can be prepared by the reaction of an isobutyryl halide (e.g., isobutyryl chloride) or an isobutyric acid ester with hydrazine hydrate.
-
Materials: Isobutyryl chloride, hydrazine hydrate, a suitable solvent (e.g., ethanol or tetrahydrofuran), and a base (e.g., triethylamine) if starting from the acid chloride.
-
General Procedure: To a solution of hydrazine hydrate in the chosen solvent, cooled in an ice bath, isobutyryl chloride is added dropwise with stirring. If a base is used, it is added to neutralize the generated HCl. The reaction mixture is typically stirred at room temperature for several hours. The resulting product, isobutyrylhydrazide, can be isolated by removal of the solvent and purification by recrystallization.
Step 2: Cyclization to 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
The synthesized isobutyrylhydrazide is then cyclized using a carbonylating agent. Phosgene, triphosgene, or carbonyldiimidazole (CDI) are commonly used for this transformation.
-
Materials: Isobutyrylhydrazide, a carbonylating agent (e.g., triphosgene), a suitable solvent (e.g., dichloromethane or toluene), and a base (e.g., pyridine or triethylamine).
-
General Procedure: To a solution of isobutyrylhydrazide and a base in a dry solvent, a solution of the carbonylating agent is added dropwise at low temperature (e.g., 0°C). The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.
The following diagram illustrates the general workflow for the synthesis and preliminary screening of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one.
Potential Biological Activities and Mechanism of Action
Derivatives of 1,3,4-oxadiazole are known to possess a broad spectrum of biological activities. While specific data for 5-isopropyl-1,3,4-oxadiazol-2(3H)-one is unavailable, its potential biological profile can be inferred from related structures.
Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic isopropyl group in the target molecule may facilitate its transport across microbial cell membranes, potentially enhancing its antimicrobial efficacy.
Anti-inflammatory Activity: The 1,3,4-oxadiazole nucleus is present in several compounds with anti-inflammatory effects. The proposed mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the prostaglandin and leukotriene biosynthesis pathways.
Anticancer Activity: A significant number of 1,3,4-oxadiazole derivatives have been investigated for their anticancer potential. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and histone deacetylases (HDACs), or by inducing apoptosis.
The potential mechanism of action for a biologically active 1,3,4-oxadiazole derivative could involve the inhibition of a key enzyme. The following diagram illustrates a hypothetical signaling pathway where a 1,3,4-oxadiazole derivative acts as an inhibitor.
Future Directions
The preliminary investigation presented here highlights the potential of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one as a valuable scaffold for further research. The lack of specific data underscores the need for empirical studies to elucidate its true chemical and biological properties. Future research should focus on:
-
Optimized Synthesis: Development and optimization of a high-yielding and scalable synthetic protocol.
-
Comprehensive Biological Screening: Evaluation of its activity against a wide range of biological targets, including microbial strains, inflammatory pathways, and cancer cell lines.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying any observed biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to establish structure-activity relationships and guide the design of more potent and selective compounds.
Conclusion
While 5-isopropyl-1,3,4-oxadiazol-2(3H)-one remains a largely uncharacterized compound, its structural relationship to the well-documented 1,3,4-oxadiazole class of molecules suggests a high potential for interesting biological activities. This technical guide provides a foundational framework for initiating research into this promising molecule, from its synthesis to the exploration of its therapeutic potential. Further experimental investigation is crucial to unlock the full potential of this and other novel 1,3,4-oxadiazol-2(3H)-one derivatives.
The Therapeutic Potential of 1,3,4-Oxadiazolone Rings: A Technical Guide to Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazolone ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the theoretical mechanism of action of compounds containing the 1,3,4-oxadiazolone moiety, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for professionals in drug discovery and development.
Core Mechanisms of Action
The biological activity of 1,3,4-oxadiazolone derivatives is intrinsically linked to their unique chemical structure. The presence of the oxadiazole ring, a bioisostere of amide and ester functionalities, allows these compounds to interact with a variety of biological targets through hydrogen bonding and other non-covalent interactions. The introduction of a carbonyl group at the 2-position to form the 1,3,4-oxadiazol-2-one core further enhances the molecule's electronic properties and potential for specific target engagement.
The primary mechanisms through which 1,3,4-oxadiazolone-containing compounds exert their therapeutic effects include:
-
Enzyme Inhibition: These compounds have been shown to be effective inhibitors of various enzymes crucial for disease progression. The 1,3,4-oxadiazolone ring can act as a stable scaffold to present substituents in a specific orientation for optimal binding to the active or allosteric sites of enzymes.
-
Induction of Apoptosis: In the context of cancer, a major mechanism of action is the induction of programmed cell death, or apoptosis. These compounds can trigger apoptotic cascades through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Antimicrobial Effects: The 1,3,4-oxadiazolone moiety is found in compounds with significant activity against a range of microbial pathogens. Their mechanism often involves the disruption of essential cellular processes in bacteria and fungi.
Anticancer Activity
1,3,4-Oxadiazolone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their anticancer activity is often multifactorial, involving the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the induction of apoptosis.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 1,3,4-oxadiazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 1 | A549 (Lung) | <0.14 | Cisplatin | 4.98 |
| 2 | A549 (Lung) | 1.59 | Cisplatin | 4.98 |
| 3 | A549 (Lung) | 1.80 | Cisplatin | 4.98 |
| 4 | C6 (Glioma) | 8.16 | - | - |
| 5 | C6 (Glioma) | 13.04 | - | - |
| AMK OX-8 | A549 (Lung) | 25.04 | - | - |
| AMK OX-9 | A549 (Lung) | 20.73 | - | - |
| AMK OX-11 | A549 (Lung) | 45.11 | - | - |
| AMK OX-12 | A549 (Lung) | 41.92 | - | - |
| AMK OX-8 | HeLa (Cervical) | 35.29 | - | - |
| AMK OX-10 | HeLa (Cervical) | 5.34 | - | - |
| AMK OX-12 | HeLa (Cervical) | 32.91 | - | - |
Signaling Pathway: Induction of Apoptosis
The induction of apoptosis by 1,3,4-oxadiazolone derivatives often proceeds through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a caspase cascade.
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazolone have shown promising activity against a variety of bacterial and fungal strains. The mechanism of their antimicrobial action is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,3,4-oxadiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) of Reference |
| OZE-I | Staphylococcus aureus | 4-16 | - | - |
| OZE-II | Staphylococcus aureus | 4-16 | - | - |
| OZE-III | Staphylococcus aureus | 8-32 | - | - |
| Compound 4a | MRSA | 62 | Ceftizoxime | >100 |
| Compound 4b | MRSA | 62 | Ciprofloxacin | <1 |
| Compound 4c | MRSA | 62 | - | - |
| Compound 22b | Bacillus subtilis | 0.78 | Levofloxacin | - |
| Compound 22c | Bacillus subtilis | 0.78 | Levofloxacin | - |
| Compound 50a | Candida albicans | 0.78-3.12 | Ketoconazole | 0.78-1.56 |
Enzyme Inhibition
The 1,3,4-oxadiazolone scaffold is a versatile platform for the design of potent and selective enzyme inhibitors.
Quantitative Data: Enzyme Inhibition
The inhibitory activity of 1,3,4-oxadiazolone derivatives against various enzymes is summarized below, with IC50 values representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound ID | Target Enzyme | IC50 (µM) |
| JZP-327A (51) | Fatty Acid Amide Hydrolase (FAAH) | 0.011 |
| Compound 16 | Acetylcholinesterase (AChE) | 41.87 |
| Compound 17 | Acetylcholinesterase (AChE) | 43.12 |
| Unnamed | Monoamine Oxidase B (MAO-B) | 0.0027 |
| Compound 4h | Matrix Metalloproteinase-9 (MMP-9) | 1.65 |
| Compound 4l | Matrix Metalloproteinase-9 (MMP-9) | 2.55 |
Logical Relationship: Enzyme Inhibition Assay Workflow
The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay used to characterize the activity of 1,3,4-oxadiazolone derivatives.
Experimental Protocols
Synthesis of 3,5-Disubstituted-1,3,4-oxadiazol-2(3H)-ones
A general and efficient method for the synthesis of 3,5-disubstituted-1,3,4-oxadiazol-2(3H)-ones involves the cyclization of a corresponding N-substituted-N'-aroylhydrazine with a carbonylating agent.
General Procedure:
-
To a solution of an appropriate aryl hydrazide (1 equivalent) in a suitable solvent (e.g., anhydrous Dichloromethane or Tetrahydrofuran), add a carbonylating agent such as triphosgene or carbonyldiimidazole (CDI) (0.5-1 equivalent) at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for a specified time (typically 2-12 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 3,5-disubstituted-1,3,4-oxadiazol-2(3H)-one.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The 1,3,4-oxadiazolone derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compound: The 1,3,4-oxadiazolone derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth without the microorganism) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion
The 1,3,4-oxadiazolone ring represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. Their mechanisms of action, primarily centered around enzyme inhibition and the induction of apoptosis, make them attractive candidates for the development of novel therapeutics for cancer and infectious diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to explore and expand the therapeutic potential of this versatile heterocyclic system. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of 1,3,4-oxadiazolone derivatives into clinically effective drugs.
The Therapeutic Promise of 5-Substituted 1,3,4-Oxadiazol-2-ones: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3] Among these, the 5-substituted 1,3,4-oxadiazol-2-one core has emerged as a particularly promising pharmacophore for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, therapeutic potential, and mechanisms of action of this versatile class of compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Synthesis of 5-Substituted 1,3,4-Oxadiazol-2-ones
The synthesis of 5-substituted 1,3,4-oxadiazol-2-ones is primarily achieved through the cyclization of corresponding acid hydrazides. A general and widely applicable protocol involves the reaction of an aromatic or aliphatic acid hydrazide with a carbonylating agent.
General Synthetic Protocol
A common and effective method for the synthesis of 5-aryl-1,3,4-oxadiazol-2(3H)-ones involves the following steps:
-
Esterification of the starting carboxylic acid: The respective carboxylic acid is converted to its methyl or ethyl ester, typically by refluxing in the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
-
Formation of the acid hydrazide: The ester is then treated with hydrazine hydrate in an alcoholic solvent to yield the corresponding acid hydrazide.[4]
-
Cyclization to the 1,3,4-oxadiazol-2-one ring: The acid hydrazide is cyclized using a carbonylating agent. 1,1'-Carbonyldiimidazole (CDI) is a frequently used reagent for this step, offering mild reaction conditions and good yields. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature.[4]
Therapeutic Potential and Quantitative Data
5-Substituted 1,3,4-oxadiazol-2-ones have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the quantitative data for some of the most promising derivatives.
Anticancer Activity
The anticancer potential of these compounds has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| OSD | 2-hydroxyphenyl | HepG2 (Liver) | ~50 | [5] |
| CMO | 3-methoxyphenyl | HCCLM3 (Liver) | 27.5 | [6] |
| 3c | Undecenyl | MDA-MB-231 (Breast) | Not specified, but highly active | [4] |
| 3c | Undecenyl | KCL-22 (Leukemia) | Not specified, but highly active | [4] |
| 3c | Undecenyl | HeLa (Cervical) | Not specified, but highly active | [4] |
| 3b | Oleyl | MDA-MB-231 (Breast) | Not specified, but highly active | [4] |
Antimicrobial Activity
Several derivatives have shown significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
| Compound ID | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 9a-f, 10a-f, 12a-f | Various substituted phenyls | S. aureus | 50-250 | [7] |
| Furan derivatives | Furan-containing moieties | Bacterial strains | Not specified, but significant | [8] |
| Nitro-furan derivatives | Nitro-furan containing moieties | Staphylococcal strains | 4-32 | [8] |
Enzyme Inhibitory Activity
A key mechanism of action for some 5-substituted 1,3,4-oxadiazol-2-ones is the inhibition of specific enzymes.
| Compound ID | 5-Substituent | Target Enzyme | IC50 (nM) | Reference |
| JZP-327A | (S)-1-(4-isobutylphenyl)ethyl | Fatty Acid Amide Hydrolase (FAAH) | 11 | [9] |
| 1a | tert-butyl | Protoporphyrinogen Oxidase (PPO) | 40 | [10] |
Mechanisms of Action and Signaling Pathways
Anticancer Mechanisms
1. Induction of Apoptosis via the Intrinsic Pathway:
Several 5-substituted 1,3,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[5][11] This process is often initiated by an increase in the expression of the tumor suppressor protein p53.[5] Activated p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization and the release of cytochrome c, which in turn activates caspase-9.[5] Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, apoptotic cell death.[5]
2. Inhibition of the NF-κB Signaling Pathway:
The transcription factor NF-κB plays a critical role in cancer cell proliferation and survival. Some 1,3,4-oxadiazole derivatives have been found to inhibit the NF-κB signaling pathway.[6] This inhibition can occur through the decreased phosphorylation of IκBα, which prevents its degradation and keeps NF-κB sequestered in the cytoplasm.[6] Additionally, these compounds can reduce the phosphorylation of the p65 subunit of NF-κB, which is necessary for its transcriptional activity.[6] By blocking NF-κB, these compounds can suppress the expression of genes involved in cell survival and proliferation, leading to apoptosis.[6][12]
Detailed Experimental Protocols
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5-substituted 1,3,4-oxadiazol-2-one derivatives (typically ranging from 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay: Fatty Acid Amide Hydrolase (FAAH)
This fluorometric assay measures the inhibition of FAAH activity.[13][14]
Protocol:
-
Reagent Preparation: Prepare FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the FAAH enzyme, the test compound at various concentrations, and the assay buffer. Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).
-
Fluorescence Measurement: Measure the increase in fluorescence (e.g., excitation at 340-360 nm and emission at 450-465 nm) over time.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Enzyme Inhibition Assay: Protoporphyrinogen Oxidase (PPO)
This assay measures the inhibition of PPO by monitoring the formation of its fluorescent product, protoporphyrin IX.[1][15]
Protocol:
-
Reagent Preparation: Prepare a PPO assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.5% Tween 20).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the PPO enzyme, the test compound at various concentrations, and the assay buffer.
-
Reaction Initiation: Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Fluorescence Measurement: Measure the increase in fluorescence (e.g., excitation at ~405 nm and emission at ~630 nm) over time.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Conclusion
5-Substituted 1,3,4-oxadiazol-2-ones represent a highly versatile and promising class of compounds with significant therapeutic potential. Their straightforward synthesis and diverse biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects, make them attractive candidates for further drug discovery and development. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and inhibit key signaling pathways, provides a strong rationale for their continued investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 6. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. caymanchem.com [caymanchem.com]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Properties of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-isopropyl-1,3,4-oxadiazol-2(3H)-one. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information on structurally related compounds and general principles of medicinal chemistry to offer a thorough profile for research and development purposes.
Core Compound Identification
| Identifier | Value |
| IUPAC Name | 5-isopropyl-1,3,4-oxadiazol-2(3H)-one |
| Synonyms | 5-propan-2-yl-3H-1,3,4-oxadiazol-2-one |
| CAS Number | 1711-88-2[1] |
| Molecular Formula | C₅H₈N₂O₂[1] |
| Molecular Weight | 128.13 g/mol [1] |
| Canonical SMILES | CC(C)C1=NN=C(O)O1 |
Physicochemical Data Summary
| Property | Value/Prediction | Notes |
| Melting Point | Not available | Expected to be a low-melting solid or a high-boiling liquid at room temperature. |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected. | The isopropyl group increases lipophilicity, likely reducing aqueous solubility compared to smaller alkyl analogs. |
| pKa | Estimated to be weakly acidic (pKa ~ 6-8) | Based on the pKa of the related 5-phenyl-1,3,4-oxadiazol-2(3H)-one, which is calculated to be in the range of 5.8-7.1. The N-H proton is the acidic site. |
| LogP | Not available | The presence of the isopropyl group suggests a moderate lipophilicity. |
Synthesis and Characterization
The 1,3,4-oxadiazole ring is a common motif in medicinal chemistry, and various synthetic routes have been established.[2][3][4] The synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones typically involves the cyclization of the corresponding acyl hydrazide or related intermediates.
A plausible synthetic pathway for 5-isopropyl-1,3,4-oxadiazol-2(3H)-one is outlined below. This represents a general and logical approach based on established chemical literature.
Potential Biological Activity and Signaling Pathways
While direct biological studies on 5-isopropyl-1,3,4-oxadiazol-2(3H)-one are not publicly available, the 1,3,4-oxadiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5]
Of particular interest is the activity of structurally related compounds. A complex derivative containing the 5-isopropyl-1,3,4-oxadiazol-2-yl moiety, BMS-645737, has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[6]
Furthermore, 5-phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent inhibitors of Notum carboxylesterase.[7] Notum is a negative regulator of the Wnt signaling pathway. Inhibition of Notum can restore Wnt signaling, which has therapeutic implications in various diseases. Given the structural similarity, it is plausible that 5-isopropyl-1,3,4-oxadiazol-2(3H)-one could also modulate this pathway.
Experimental Protocols
The following are detailed, generalized protocols for the determination of key physicochemical properties, based on standard laboratory practices and methods described for related oxadiazole derivatives.
Synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one (General Procedure)
This protocol is a representative example based on the synthesis of similar 1,3,4-oxadiazol-2-ones.
Step 1: Synthesis of Isobutyryl Hydrazide
-
To a solution of isobutyric acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent under reduced pressure to obtain isobutyryl chloride.
-
Dissolve the crude isobutyryl chloride in a suitable solvent and add it dropwise to a solution of hydrazine hydrate at 0 °C.
-
Stir the reaction mixture for several hours at room temperature.
-
Isolate the product, isobutyryl hydrazide, by filtration or extraction.
Step 2: Cyclization to 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
-
Dissolve isobutyryl hydrazide in a suitable solvent (e.g., tetrahydrofuran).
-
Add a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), portion-wise at a controlled temperature.
-
Stir the reaction mixture until completion (monitored by TLC or LC-MS).
-
Quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to yield 5-isopropyl-1,3,4-oxadiazol-2(3H)-one.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected characteristic signals in ¹H NMR would include a doublet and a septet for the isopropyl group and a broad singlet for the N-H proton.
-
Expected characteristic signals in ¹³C NMR would include peaks for the isopropyl carbons and two distinct signals for the oxadiazole ring carbons, one of which would be a carbonyl signal.
Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of the compound using a KBr pellet or as a thin film on a salt plate.
-
Expected characteristic absorption bands would include N-H stretching, C-H stretching of the isopropyl group, and a prominent C=O stretching frequency for the oxadiazolone ring.
Mass Spectrometry (MS)
-
Obtain the mass spectrum using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
The molecular ion peak corresponding to the molecular weight of the compound (128.13 g/mol ) should be observed.
Determination of logP (Shake-Flask Method)
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and n-octanol, and mutually saturate both phases.
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a known amount of the stock solution to a mixture of the buffered aqueous phase and n-octanol.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Centrifuge the mixture to separate the two phases.
-
Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Conclusion
5-isopropyl-1,3,4-oxadiazol-2(3H)-one is a small heterocyclic molecule with potential applications as an intermediate in the synthesis of bioactive compounds. While specific experimental data is currently limited, its structural features suggest it possesses moderate lipophilicity and is likely to be a valuable building block in drug discovery programs. The 1,3,4-oxadiazol-2(3H)-one core is a known pharmacophore, and the presence of the isopropyl group may favorably influence its pharmacokinetic properties. Further experimental investigation is warranted to fully elucidate its physicochemical properties and biological activity profile. The provided protocols offer a starting point for such investigations.
References
- 1. 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives - Neliti [neliti.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide on the Spectroscopic Data for 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-, a molecule of interest in organic synthesis and pharmaceutical development.[1] Due to the limited availability of directly published experimental data for this specific molecule, this guide presents a detailed, predicted spectroscopic profile based on the analysis of structurally similar 1,3,4-oxadiazole derivatives. The methodologies provided are based on standard analytical protocols for this class of compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-. These predictions are derived from the known spectral characteristics of analogous 1,3,4-oxadiazole compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | Doublet | 6H | -CH(CH₃ )₂ |
| ~3.0 | Septet | 1H | -CH (CH₃)₂ |
| ~11-12 | Singlet (broad) | 1H | NH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~20 | -CH(C H₃)₂ |
| ~28 | -C H(CH₃)₂ |
| ~155 | C =O (Oxadiazole ring) |
| ~160 | C -isopropyl (Oxadiazole ring) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3200 | N-H stretch |
| ~2970 | C-H stretch (aliphatic) |
| ~1750 | C=O stretch (cyclic urea) |
| ~1640 | C=N stretch |
| ~1250 | C-O-C stretch (cyclic ether) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 142 | [M]⁺ (Molecular Ion) |
| 99 | [M - C₃H₇]⁺ |
| 71 | [C₃H₇N₂]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically much higher than for ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
Sample Preparation:
-
For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For tandem mass spectrometry (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation to observe the fragmentation pattern.
-
Visualizations
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- and the experimental procedures to obtain them. Researchers can use this information to aid in the identification and characterization of this and related compounds in their drug discovery and development efforts.
References
Introduction: The Versatility of the 1,3,4-Oxadiazole Scaffold
An In-Depth Technical Guide to Novel 1,3,4-Oxadiazole-Based Compounds for Researchers and Drug Development Professionals
The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is found in numerous compounds exhibiting a wide array of pharmacological activities, making it a focal point in the quest for novel therapeutic agents.[3][4] Its favorable physicochemical and pharmacokinetic properties, including metabolic stability and the ability to participate in hydrogen bonding, contribute significantly to its biological efficacy.[3][5]
Derivatives of 1,3,4-oxadiazole have demonstrated potent antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antitubercular properties, among others.[6][7][8] Several drugs incorporating this core structure are already on the market, such as the antiretroviral agent Raltegravir and the anticancer drug Zibotentan, underscoring the therapeutic relevance of this heterocyclic system.[9][10] This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of novel 1,3,4-oxadiazole-based compounds, serving as a comprehensive resource for professionals in the field of drug discovery.
Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with several reliable methods available. The most common and versatile approach involves the cyclodehydration of 1,2-diacylhydrazines (also known as N,N'-diacylhydrazines).[11][12] This key intermediate is typically formed from the reaction of an acid hydrazide with a carboxylic acid, acid chloride, or aldehyde.[11][13] Various dehydrating agents can then be employed to facilitate the ring-closure reaction, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[11]
Another prevalent method involves the oxidative cyclization of acylhydrazones, which are formed by condensing acid hydrazides with aldehydes.[8] Reagents like iodine in the presence of a base are often used to promote this transformation.[8] These synthetic routes offer flexibility in introducing a wide range of substituents at the 2- and 5-positions of the oxadiazole ring, enabling the systematic exploration of structure-activity relationships (SAR).
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Pharmacological Activities and Mechanisms of Action
Anticancer Activity
1,3,4-oxadiazole derivatives are widely investigated for their potent anticancer activities against a multitude of human cancer cell lines.[14][15] Their mechanisms of action are diverse and involve the inhibition of various biological targets crucial for cancer cell proliferation, survival, and metastasis.[16] These targets include growth factor receptors like EGFR (Epidermal Growth Factor Receptor), kinases such as Src and STAT3 (Signal Transducer and Activator of Transcription 3), and enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[17][18][19] The ability of these compounds to induce apoptosis and cause cell cycle arrest further contributes to their cytotoxic profile.[18][20]
Caption: Inhibition of EGFR/STAT3 signaling by 1,3,4-oxadiazole derivatives.
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| 4h | A549 (Lung) | Cytotoxicity | <0.14 | [20] |
| 4i | A549 (Lung) | Cytotoxicity | 1.59 | [20] |
| 4l | A549 (Lung) | Cytotoxicity | 1.80 | [20] |
| 8v | K-562 (Leukemia) | EGFR/Src/STAT3 Inhibition | 1.95 | [17] |
| 8v | Jurkat (Leukemia) | EGFR/Src/STAT3 Inhibition | 2.36 | [17] |
| Compound 13 | HepG2 (Liver) | FAK Inhibitor | N/A (More potent than 5-FU) | [15] |
| Compound 36 | HepG2 (Liver) | Thymidylate Synthase Inhibitor | N/A (30x stronger than 5-FU) | [15] |
| Compound 37 | HepG2 (Liver) | Thymidylate Synthase Inhibitor | 0.7 | [21] |
| Compound 33 | MCF-7 (Breast) | EGFR Inhibitor | 0.34 | [21] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. 5-FU: 5-fluorouracil, a standard chemotherapy drug.
Antimicrobial Activity
The global rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents.[22] 1,3,4-Oxadiazole derivatives have shown significant promise, exhibiting potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[6][12] Some compounds have demonstrated minimum inhibitory concentrations (MICs) comparable or superior to commercially available antibiotics.[5][12] The mechanism of their antimicrobial action can vary, with some studies suggesting inhibition of essential bacterial pathways like lipoteichoic acid biosynthesis.[23] Furthermore, these compounds have also been shown to be effective against bacterial biofilms, which are notoriously difficult to eradicate.[5]
Caption: Experimental workflow for in vitro antimicrobial activity screening.
Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Microorganism | Activity Type | MIC₅₀ (µg/mL) | Reference |
| 4h | E. faecalis | Antibacterial | 62.5 | [12] |
| 4b, 4f, 4g | E. coli | Antibacterial | 62.5 | [12] |
| All 4a-4i | P. aeruginosa | Antibacterial | 62.5 | [12] |
| OZE-I | S. aureus (MRSA, USA100) | Antibacterial | 4 | [5] |
| OZE-II | S. aureus (MRSA, USA300) | Biofilm Prevention | 8 | [5] |
| OZE-III | S. aureus (MRSA, USA300) | Antibacterial | 32 | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MRSA: Methicillin-resistant Staphylococcus aureus.
Key Experimental Protocols
General Procedure for Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol describes a common two-step synthesis involving the formation of a 1,2-diacylhydrazine intermediate followed by cyclodehydration.[12]
-
Synthesis of 1,2-Diacylhydrazine Intermediate (e.g., 3a-3i) :
-
To a solution of an appropriate acid hydrazide (1 equivalent) in a suitable solvent like dichloromethane, add triethylamine (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Add a solution of a substituted benzoyl chloride (1 equivalent) in the solvent dropwise while stirring.
-
Allow the reaction to proceed at room temperature for several hours, monitoring its completion using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid product by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Cyclodehydration to form 1,3,4-Oxadiazole (e.g., 4a-4i) :
-
Add the synthesized 1,2-diacylhydrazine intermediate (1 equivalent) to an excess of a dehydrating agent, such as phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux for a specified period (typically 2-6 hours), monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture slowly into crushed ice with constant stirring.
-
Adjust the pH of the solution to be neutral or slightly basic using a sodium bicarbonate or sodium hydroxide solution.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization to obtain the final 2,5-disubstituted-1,3,4-oxadiazole.
-
Characterize the final compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][20]
-
Protocol for In Vitro Cytotoxicity (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[18]
-
Cell Seeding :
-
Culture human cancer cell lines (e.g., HT-29, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare stock solutions of the test 1,3,4-oxadiazole compounds in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (positive control).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay and Measurement :
-
After incubation, add 20 µL of the MTS reagent solution to each well.
-
Incubate the plates for an additional 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.
-
Conclusion and Future Outlook
The 1,3,4-oxadiazole ring is a remarkably versatile and pharmacologically significant scaffold that continues to be a source of promising new drug candidates. The synthetic accessibility and chemical stability of this heterocycle allow for extensive structural modifications, facilitating the development of compounds with optimized potency and selectivity. Research has consistently demonstrated the potential of 1,3,4-oxadiazole derivatives as potent anticancer and antimicrobial agents, addressing critical unmet needs in modern medicine.[6][10] Future research will likely focus on leveraging computational tools for more rational drug design, exploring novel biological targets, and developing hybrid molecules that combine the 1,3,4-oxadiazole core with other pharmacophores to enhance therapeutic efficacy and overcome drug resistance.[24][25] The continued exploration of this privileged structure holds immense potential for the future of drug discovery.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. jchemrev.com [jchemrev.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole | Bentham Science [benthamscience.com]
- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 14. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Design, Synthesis and In Silico Evaluation of 1,3,4-Oxadiazole Derivatives for Their Nootropic Activity | Chettinad Health City Medical Journal (E-2278-2044 & P-2277-8845) [medical.advancedresearchpublications.com]
- 25. Green synthesis of therapeutically active 1,3,4-oxadiazoles as antioxidants, selective COX-2 inhibitors and their in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacophore of 1,3,4-Oxadiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its wide array of pharmacological activities. This five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4][5][6][7][8][9][10][11][12][13] This technical guide provides a comprehensive overview of the pharmacophore of 1,3,4-oxadiazole derivatives, detailing their structure-activity relationships, mechanisms of action, and the experimental protocols used for their evaluation.
Core Pharmacophoric Features
The biological activity of 1,3,4-oxadiazole derivatives is intrinsically linked to the electronic and structural properties of the core ring and its substituents. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding interactions with biological targets.[7][14] The key pharmacophoric features can be summarized as:
-
The 1,3,4-Oxadiazole Core: The arrangement of the heteroatoms in the ring creates a unique electron distribution, making it a good hydrogen bond acceptor. This is crucial for interactions with amino acid residues in the active sites of enzymes and receptors.
-
Substituents at the 2 and 5 Positions: The nature of the chemical groups attached to the C2 and C5 positions of the oxadiazole ring is a primary determinant of the compound's biological activity and selectivity. Aromatic and heteroaromatic substitutions are common and contribute to the molecule's overall lipophilicity and potential for π-π stacking interactions.[1][2][15]
-
Linker Groups: Often, the substituents are not directly attached to the oxadiazole ring but are connected via linker moieties such as thioether, ether, or methylene groups. These linkers provide conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target.
Anticancer Activity: Mechanisms and Quantitative Data
1,3,4-oxadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][11][14][16][17][18][19][20][21][22] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins essential for cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[7][8][9][23] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis.[7][8]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
A common method to assess the tubulin polymerization inhibitory activity of a compound is through a fluorescence-based assay.[7][23]
-
Preparation of Tubulin: Purified tubulin is kept on ice to prevent self-polymerization.
-
Reaction Mixture: A reaction buffer containing GTP, glutamate, and a fluorescent reporter that binds to tubulin is prepared.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Measurement: The fluorescence intensity is monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates tubulin polymerization.
-
Inhibitor Testing: The assay is performed in the presence of various concentrations of the test compound. A decrease in the rate and extent of fluorescence increase compared to the control (no inhibitor) indicates inhibition of tubulin polymerization.[7]
Quantitative Data: Anticancer Activity (Tubulin Inhibitors)
| Compound ID | Substituent at C2 | Substituent at C5 | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | 3,4,5-Trimethoxyphenyl | (3,4,5-Trimethoxyphenylamino)methyl | HepG2 | 12.01 | [8] |
| MCF-7 | 7.52 | [8] | |||
| HL-60 | 9.7 | [8] | |||
| 5h | 4-Chlorophenyl | (4-Methoxyphenylamino)methyl | HepG2 | - | [8] |
| 19e | Indol-3-yl-keto | 3,4,5-Trimethoxyphenyl | U937 | 7.1 | [9] |
| Jurkat | 3.1 | [9] | |||
| BT474 | 4.1 | [9] | |||
| SB | 0.8 | [9] | |||
| 8d | (4-(trifluoromethyl)benzyl)amino)benzenethiol | Substituted phenyl | MCF-7 | - | [23] |
| 8e | (4-(trifluoromethyl)benzyl)amino)benzenethiol | Substituted phenyl | MCF-7 | 3.19 | [23] |
| HCT116 | 4.52 | [23] | |||
| HepG2 | 5.17 | [23] |
Note: '-' indicates data not available in the provided search results.
Inhibition of Histone Deacetylases (HDACs)
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. Certain 1,3,4-oxadiazole derivatives, particularly those with a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety, have been identified as potent and highly selective inhibitors of HDAC6.[10][24][25] These compounds act as slow-binding substrate analogs, undergoing an enzyme-catalyzed ring-opening reaction to form a stable enzyme-inhibitor complex.[10][25]
Experimental Protocol: HDAC Inhibition Assay
The inhibitory activity against HDAC enzymes is typically determined using a commercially available fluorometric assay kit.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic substrate are prepared in an assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.
-
Measurement: The fluorescence is measured at appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data: Anticancer Activity (HDAC Inhibitors)
| Compound ID | Substituent at C2 | Substituent at C5 | Enzyme | IC50 (µM) | Reference |
| DFMO derivative | Varies | Varies | HDAC6 | Single-digit nM | [10] |
| 17 (TFMO) | Varies | Varies | HDAC6 | 0.531 | [25] |
Note: Specific IC50 values for a range of DFMO derivatives were not available in a single table in the search results.
Antimicrobial Activity: Mechanisms and Quantitative Data
1,3,4-oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[1][4][6][15][26][27][28][29] The presence of lipophilic and electron-withdrawing groups on the substituents at the C2 and C5 positions often enhances the antimicrobial potency.[15]
Experimental Protocol: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[4][28]
Agar Well Diffusion Method:
-
Preparation of Agar Plates: A solid growth medium is poured into Petri dishes and allowed to solidify. The surface is then uniformly inoculated with the test microorganism.
-
Well Creation: Wells are created in the agar using a sterile cork borer.
-
Application of Test Compound: A specific volume of the test compound at a known concentration is added to each well.
-
Incubation: The plates are incubated.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured. A larger diameter indicates greater antimicrobial activity.[28]
Quantitative Data: Antimicrobial Activity
| Compound ID | Substituent at C2 | Substituent at C5 | Microorganism | MIC (µg/mL) | Reference |
| OZE-I | Varies | Varies | S. aureus | 4-16 | [4] |
| OZE-II | Varies | Varies | S. aureus | 4-16 | [4] |
| OZE-III | Varies | Varies | S. aureus | 8-32 | [4] |
| Compound 13 | Pentafluorosulfanyl substituent | Varies | S. aureus | 0.5 (MIC90) | [6] |
| S. epidermidis | 1 (MIC90) | [6] | |||
| 4a | Fluoroquinolone hybrid | Varies | S. aureus | 1-2 | [26] |
| MRSA | 0.25-1 | [26] | |||
| 50a-c | Nitro substituent | Varies | Candida spp. | 0.78-3.12 | [26] |
| F3 | Furan derivative | Varies | S. aureus | 8 | [15] |
| E. coli | 16 | [15] | |||
| F4 | Furan derivative | Varies | S. aureus | 4 | [15] |
| E. coli | 16 | [15] | |||
| I2 | para-substituted phenyl | Varies | S. aureus | 4 | [15] |
| E. coli | 8 | [15] |
Visualizing the Pharmacophore and Mechanisms
To better understand the logical relationships and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Pharmacophore Model of 1,3,4-Oxadiazole Derivatives
Caption: General pharmacophore model for 1,3,4-oxadiazole derivatives.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer evaluation of 1,3,4-oxadiazole derivatives.
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by 1,3,4-oxadiazole derivatives.
Conclusion
The 1,3,4-oxadiazole scaffold represents a highly versatile and promising pharmacophore in modern drug discovery. The extensive research into its derivatives has revealed key structure-activity relationships that can guide the rational design of new and more potent therapeutic agents. The ability to modulate the biological activity by modifying the substituents at the C2 and C5 positions allows for the fine-tuning of compounds to target specific enzymes or cellular pathways. This in-depth guide, by consolidating quantitative data, experimental protocols, and visual representations of mechanisms, aims to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of 1,3,4-oxadiazole chemistry. Continued exploration of this remarkable scaffold is poised to yield novel drug candidates for a multitude of diseases.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation on Quantitative Structure-Activity Relationships of 1,3,4-Oxadiazole Derivatives as Potential Telomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ddtjournal.com [ddtjournal.com]
- 20. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]
- 29. chemmethod.com [chemmethod.com]
Methodological & Application
Application Notes and Protocols: Detailed Synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The protocol herein details a two-step process commencing with the formation of isovaleric acid hydrazide, followed by its cyclization to the target oxadiazolone. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₈N₂O₂ | - |
| Molecular Weight | 128.13 g/mol | - |
| CAS Number | 1711-88-2 | [1] |
| Boiling Point | 108-110 °C (at 3-4 mbar) | [2] |
| Yield | 88-97.5% | [2] |
Predicted Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.3-1.4 (d, 6H, -CH(CH₃)₂), 3.0-3.2 (sept, 1H, -CH(CH₃)₂), ~9.5-10.5 (br s, 1H, NH).
-
¹³C NMR (CDCl₃): δ ~18-20 (-CH(CH₃)₂), ~28-30 (-CH(CH₃)₂), ~155-158 (C=O), ~160-163 (C-isopropyl).
-
IR (KBr, cm⁻¹): ~3200-3400 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1750-1780 (C=O stretch, cyclic urea), ~1640 (C=N stretch).
Experimental Protocols
This synthesis is a two-step process. The first step is the formation of isovaleric acid hydrazide from isovaleric acid. The second step is the cyclization of the hydrazide to form the 5-isopropyl-1,3,4-oxadiazol-2(3H)-one. For the cyclization step, two alternative procedures are provided: one utilizing the highly toxic phosgene gas as described in the patent literature, and a second, safer alternative using triphosgene, a solid phosgene equivalent. It is strongly recommended to use the triphosgene method due to safety considerations.
Step 1: Synthesis of Isovaleric Acid Hydrazide
Materials:
-
Isovaleric acid
-
Hydrazine hydrate (85%)
-
Toluene
-
Titanium (IV) butoxide (catalyst)
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a water separator, add isovaleric acid, a catalytic amount of titanium (IV) butoxide, and toluene as the solvent.
-
Heat the mixture to reflux and add hydrazine hydrate dropwise.
-
Continue refluxing for approximately 2 hours, collecting the water generated in the water separator.
-
After the reaction is complete (monitored by TLC or GC), the isovaleric acid hydrazide can be used directly in the next step or purified.
Step 2: Synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
WARNING: Phosgene is an extremely toxic and corrosive gas. This procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions and monitoring.
Procedure:
-
The toluene solution of isovaleric acid hydrazide from Step 1 is heated to 70-80 °C.
-
Phosgene gas is introduced into the reaction mixture over a period of approximately 2 hours.
-
After the addition is complete, the reaction is allowed to cool slightly.
-
The solvent is carefully removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 5-isopropyl-1,3,4-oxadiazol-2(3H)-one as a liquid.[2]
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve the crude isovaleric acid hydrazide from Step 1 in anhydrous dichloromethane (CH₂Cl₂).
-
Add triethylamine (2.1 equivalents) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.36 equivalents) in anhydrous CH₂Cl₂ dropwise, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 5-isopropyl-1,3,4-oxadiazol-2(3H)-one.
Synthesis Workflow
Caption: Synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one.
References
Application Notes and Protocols for Antibacterial Assays Using 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including potent antibacterial properties.[1][2] Derivatives of this heterocyclic core have been shown to exhibit activity against a broad spectrum of bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] The versatility of the 1,3,4-oxadiazole ring allows for structural modifications that can enhance its antimicrobial efficacy and pharmacokinetic profile.[6]
This document provides detailed application notes and standardized protocols for the evaluation of the antibacterial potential of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one . While specific data for this particular compound is not extensively available in the public domain, the methodologies outlined herein are based on established procedures for assessing the antimicrobial activity of novel chemical entities and are applicable to the broader class of 1,3,4-oxadiazole derivatives.
Putative Mechanism of Action
Derivatives of 1,3,4-oxadiazole have been reported to exert their antibacterial effects through various mechanisms. These can include the inhibition of essential bacterial enzymes and disruption of cellular processes.[1] Some of the proposed molecular targets for this class of compounds in bacteria include enzymes involved in cell wall synthesis, protein synthesis, and nucleic acid replication, such as GlcN-6-P synthase, thymidylate synthase, and RNA polymerase.[1] The lipophilic nature of the isopropyl group in 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one may facilitate its transport across the bacterial cell membrane, a crucial step for reaching intracellular targets.
Below is a diagram illustrating potential bacterial signaling pathways that may be inhibited by 1,3,4-oxadiazole derivatives.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the antibacterial assays described in this document.
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Biofilm Inhibition (%) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | ||||
| Bacillus subtilis ATCC 6633 | Gram-positive | ||||
| Escherichia coli ATCC 25922 | Gram-negative | ||||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | ||||
| Methicillin-resistant S. aureus (MRSA) | Gram-positive |
Experimental Protocols
A generalized workflow for screening the antibacterial activity of a test compound is depicted below.
References
- 1. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 6. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]
Application of 1,3,4-Oxadiazol-2-one Derivatives in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant potential in anticancer drug development.[1][2][3] Derivatives of 1,3,4-oxadiazol-2-one, a specific subclass, have garnered considerable attention for their potent cytotoxic effects against various cancer cell lines. These compounds exert their anticancer effects through diverse mechanisms of action, such as the inhibition of crucial enzymes and interference with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4][5] This document provides an overview of the applications of these derivatives, quantitative data on their activity, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways.
Mechanisms of Anticancer Activity
1,3,4-Oxadiazol-2-one derivatives have been shown to target multiple facets of cancer cell biology. Their anti-proliferative effects are often attributed to the inhibition of various enzymes and growth factors essential for tumor progression.[1][4]
Key molecular targets and mechanisms include:
-
Enzyme Inhibition: Many derivatives function by inhibiting enzymes that are overexpressed in cancer cells. These include:
-
Histone Deacetylases (HDACs): Inhibition of HDACs leads to changes in gene expression, causing cell cycle arrest, differentiation, and apoptosis.[1][4] Certain 1,3,4-oxadiazole derivatives have been identified as potent HDAC inhibitors.[1][6]
-
Thymidylate Synthase: This enzyme is crucial for DNA synthesis, and its inhibition disrupts cancer cell replication.[1][4]
-
Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion, migration, and survival. Its inhibition can prevent metastasis.[1][7]
-
Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors can be particularly effective in cancers with specific DNA repair defects.[1]
-
Matrix Metalloproteinases (MMPs): Some derivatives have shown inhibitory activity against MMPs, such as MMP-9, which are involved in tumor invasion and metastasis.[8]
-
-
Signaling Pathway Interference: These compounds can modulate critical signaling pathways that are often dysregulated in cancer:
-
NF-κB Signaling Pathway: Aberrant activation of the NF-κB pathway is linked to cancer progression. Certain 1,3,4-oxadiazole derivatives have been shown to suppress this pathway, leading to apoptosis.[9]
-
-
Induction of Apoptosis: A common outcome of treatment with these derivatives is the induction of programmed cell death, or apoptosis, often through caspase-3 activation.[1][8]
-
Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]
Quantitative Data on Anticancer Activity
The anticancer efficacy of 1,3,4-oxadiazol-2-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the reported activities of several promising derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |
| Compound 13 | HepG2 (Liver) | - | 5-Fluorouracil | - | [1] |
| Compound 16 | MCF-7 (Breast) | - | - | - | [1] |
| Compound 16 | MDA-MB-231 (Breast) | - | - | - | [1] |
| Compound 18 | HCC cells | Dose- and time-dependent | - | - | [1] |
| Compound 36 | HepG2 (Liver) | 30-fold stronger than reference | 5-Fluorouracil | - | [1] |
| Compound 44 | MCF-7 (Breast) | Stronger than reference | Doxorubicin | - | [1] |
| CMO | HCCLM3 (Liver) | 27.5 | - | - | [9] |
| Compound 5a | HepG2 (Liver) | 12.01 | - | - | [10] |
| Compound 5a | MCF-7 (Breast) | 7.52 | - | - | [10] |
| Compound 5a | HL-60 (Leukemia) | 9.7 | - | - | [10] |
| Compound 4h | A549 (Lung) | <0.14 | - | - | [8] |
| Compound 4g | C6 (Glioma) | 8.16 | - | - | [8] |
| Compound 4h | C6 (Glioma) | 13.04 | - | - | [8] |
| Compound 12 | MCF-7 (Breast) | - | 5-Fluorouracil, Tamoxifen | - | [11] |
| Compound 13 | MCF-7 (Breast) | - | 5-Fluorouracil, Tamoxifen | - | [11] |
| Compound 15a | MCF-7 (Breast) | 2.5 ± 0.35 | Doxorubicin | - | [12] |
| Compound 15b | MCF-7 (Breast) | 1.85 ± 0.28 | Doxorubicin | - | [12] |
| Compound 15a | MDA-MB-231 (Breast) | 4.88 ± 1.74 | Doxorubicin | - | [12] |
| Compound 15b | MDA-MB-231 (Breast) | 2.27 ± 0.73 | Doxorubicin | - | [12] |
| Compound 5c | MCF-7 (Breast) | 1.1 | Doxorubicin | 1.2 | [12] |
| Compound 5c | HCT-116 (Colon) | 2.6 | Doxorubicin | 2.5 | [12] |
| Compound 5c | HepG2 (Liver) | 1.4 | Doxorubicin | 1.8 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the consistent evaluation of these anticancer agents. Below are generalized protocols for key experiments commonly cited in the research of 1,3,4-oxadiazol-2-one derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazol-2-one derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), is used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 1,3,4-oxadiazol-2-one derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from the stained cells is directly proportional to the amount of DNA. This allows for the differentiation of cells based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and is essential for studying the effects of compounds on signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, IκBα, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate key concepts in the anticancer research of 1,3,4-oxadiazol-2-one derivatives.
Caption: General experimental workflow for in vitro anticancer evaluation.
Caption: Inhibition of the NF-κB signaling pathway by a 1,3,4-oxadiazol-2-one derivative.
Caption: General mechanism of apoptosis induction.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 10. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Oxadiazolones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for a wide array of pharmacological activities, including anti-inflammatory properties.[1][2][3][4] Derivatives of 1,3,4-oxadiazole have emerged as a promising class of anti-inflammatory agents, with a mechanism of action often attributed to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and prostaglandins.[1][2][5][6] These application notes provide a comprehensive overview of standard experimental protocols to evaluate the anti-inflammatory potential of novel oxadiazolone compounds, covering both in vitro and in vivo methodologies.
In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are crucial for the initial screening of compounds, providing insights into their specific mechanisms of action at a cellular and molecular level.
Protocol: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[5][7][8]
Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically. The enzyme catalyzes the reaction of a probe with arachidonic acid, and the resulting product is quantified. The reduction in signal in the presence of the test compound indicates inhibition.[8][9]
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[9]
-
Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of a peroxidase substrate (e.g., TMPD) and heme cofactor in the assay buffer.[7][9]
-
Prepare a solution of arachidonic acid.
-
Dissolve test oxadiazolone compounds and a standard inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2) in DMSO to create stock solutions.
-
-
Assay Procedure (96-well plate format):
-
Enzyme Control Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of enzyme (either COX-1 or COX-2).[9]
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.
-
Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.[9]
-
Pre-incubate the plate at 37°C for 10 minutes.[7]
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Measure the absorbance or fluorescence at the appropriate wavelength kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] x 100
-
Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).[7]
-
Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Principle: NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[10][11] A reduction in nitrite levels indicates an inhibitory effect.
Methodology:
-
Cell Culture:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[1]
-
-
Treatment and Stimulation:
-
Nitrite Measurement (Griess Assay):
-
Collect 50-100 µL of the cell culture supernatant from each well.[1][12]
-
Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[1][12]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[1][12]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.[1]
-
Quantify the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated control group.
-
Protocol: Pro-inflammatory Cytokine Quantification by ELISA
This protocol measures the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released from stimulated immune cells.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify a specific protein in a sample.[13][14] A sandwich ELISA is commonly used, where the cytokine is captured by a plate-bound antibody and detected by a second, enzyme-linked antibody.[15][16]
Methodology:
-
Sample Collection:
-
Culture and treat cells (e.g., RAW 264.7 macrophages or human PBMCs) as described in the NO production assay (Section 1.2).
-
After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.
-
-
ELISA Procedure (using a commercial kit):
-
Follow the manufacturer's protocol. A general workflow is as follows:
-
Add standards and samples to the wells of the antibody-pre-coated microplate.[15]
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine.[15]
-
Incubate and wash again.
-
Add an enzyme-conjugate (e.g., Streptavidin-HRP).[15]
-
Incubate and wash a final time.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.[15]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).[15]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.[15]
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the cytokine in the samples from the standard curve.
-
Calculate the percentage reduction in cytokine production for treated groups compared to the stimulated control.
-
In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential for evaluating the efficacy of a compound in a whole biological system, providing data on its overall anti-inflammatory effect, pharmacokinetics, and potential toxicity.
Protocol: Carrageenan-Induced Paw Edema in Rodents
This is the most widely used and reproducible in vivo model for screening acute anti-inflammatory activity of novel compounds.[17][18]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a localized, acute inflammatory response characterized by edema (swelling).[17][19] The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory activity.
Methodology:
-
Animals: Wistar rats (150-200 g) or Swiss albino mice (20-25 g) are commonly used.[4][17] Animals are fasted overnight before the experiment.[4]
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle only (e.g., 1% CMC in saline).[4]
-
Group II (Test Compound): Receives the oxadiazolone derivative at a specific dose (e.g., 10 or 20 mg/kg, p.o.).
-
Group III (Positive Control): Receives a standard NSAID (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.).[17]
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each animal using a digital plethysmometer.[1][17]
-
Administer the vehicle, test compound, or standard drug orally (p.o.) or intraperitoneally (i.p.).[4]
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[17][20]
-
Measure the paw volume (Vₜ) at regular intervals, typically at 1, 2, 3, and 4 hours after the carrageenan injection.[1][17]
-
-
Data Analysis:
-
Calculate the mean increase in paw volume for each group at each time point (ΔV = Vₜ - V₀).
-
Calculate the percentage inhibition of edema for the treated groups relative to the control group using the formula:[1] % Inhibition = [ (ΔV_Control - ΔV_Treated) / ΔV_Control ] x 100
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition Data for Oxadiazolone Derivatives
| Compound | IC50 (µM) vs COX-1 | IC50 (µM) vs COX-2 | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| Oxadiazolone-A | 15.2 | 0.8 | 19.0 |
| Oxadiazolone-B | 25.8 | 12.5 | 2.1 |
| Indomethacin (Std.) | 0.9 | 5.2 | 0.17 |
| Celecoxib (Std.) | >100 | 0.1 | >1000 |
Table 2: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | NO Production (% of Control) | % Inhibition |
|---|---|---|---|
| Control (LPS only) | - | 100 ± 5.6 | 0 |
| Oxadiazolone-A | 10 | 45.2 ± 3.1 | 54.8 |
| 25 | 21.7 ± 2.5 | 78.3 | |
| Oxadiazolone-B | 10 | 78.9 ± 4.8 | 21.1 |
| 25 | 55.3 ± 3.9 | 44.7 |
| Indomethacin (Std.) | 25 | 30.1 ± 2.8 | 69.9 |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Treatment Group (Dose, mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
|---|---|---|
| Vehicle Control | 0.85 ± 0.07 | - |
| Oxadiazolone-A (20) | 0.38 ± 0.05 | 55.3 |
| Oxadiazolone-B (20) | 0.59 ± 0.06 | 30.6 |
| Indomethacin (10) | 0.31 ± 0.04 | 63.5 |
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for in vitro evaluation of anti-inflammatory activity.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Key Inflammatory Signaling Pathways
Inflammation is controlled by complex signaling pathways, including the NF-κB and MAPK pathways, which are potential targets for anti-inflammatory drugs.[21][22]
NF-κB Signaling Pathway: The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[22][23][24]
Caption: The canonical NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate the production of inflammatory mediators in response to external stimuli.[21][25][26]
Caption: Overview of the three main MAPK signaling cascades in inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 13. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Multiplex Human Cytokine ELISA Kit (EM10001) (A33039) [antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 24. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
- 26. synapse.koreamed.org [synapse.koreamed.org]
The 5-isopropyl-1,3,4-oxadiazol-2(3H)-one Scaffold: A Versatile Platform in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 5-isopropyl-1,3,4-oxadiazol-2(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility make it an attractive starting point for the development of novel therapeutic agents targeting a range of biological pathways. This document provides a detailed overview of its applications, particularly in the context of Fatty Acid Amide Hydrolase (FAAH) inhibition, along with comprehensive experimental protocols and data presentation.
Application Notes
The 1,3,4-oxadiazole ring system is a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The "-one" functional group at the 2-position, creating the 1,3,4-oxadiazol-2(3H)-one, is crucial for its role as a potential covalent inhibitor of serine hydrolases. The 5-isopropyl substituent provides a degree of lipophilicity that can be advantageous for membrane permeability and interaction with hydrophobic pockets in target proteins.
One of the most promising applications of this scaffold is in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors . FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides.[1] Inhibition of FAAH elevates the levels of these endogenous signaling lipids, leading to analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.
Derivatives of the 1,3,4-oxadiazol-2(3H)-one scaffold have been identified as potent and selective FAAH inhibitors.[2] The oxadiazolone ring acts as a carbamoylating agent, forming a covalent bond with the catalytic serine residue in the FAAH active site, leading to irreversible inhibition.
Quantitative Data Presentation
| Compound ID | 3-Position Substituent | 5-Position Substituent | hrFAAH IC50 (nM) | hrMAGL IC50 (µM) | Selectivity (MAGL/FAAH) |
| 51 (S-enantiomer) | (S)-1-(4-isobutylphenyl)ethyl | Methoxy | 11 | >10 (16% inh. at 10 µM) | >909 |
| 52 (R-enantiomer) | (R)-1-(4-isobutylphenyl)ethyl | Methoxy | 240 | 4.0 | 16.7 |
Data extracted from a study on chiral 1,3,4-oxadiazol-2-ones.[2]
Experimental Protocols
I. General Synthesis of 3-Aryl-5-isopropyl-1,3,4-oxadiazol-2(3H)-one
This protocol is a proposed synthetic route adapted from general methods for the synthesis of 1,3,4-oxadiazole derivatives.
Step 1: Synthesis of Isobutyric Hydrazide
-
To a solution of ethyl isobutyrate (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude isobutyric hydrazide can be used in the next step without further purification.
Step 2: Synthesis of 1-Isobutyryl-4-phenylsemicarbazide
-
Dissolve isobutyric hydrazide (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add phenyl isocyanate (1 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the precipitated product can be collected by filtration, washed with a cold solvent, and dried.
Step 3: Cyclization to 3-Phenyl-5-isopropyl-1,3,4-oxadiazol-2(3H)-one
-
Suspend the 1-isobutyryl-4-phenylsemicarbazide (1 equivalent) in a high-boiling solvent like toluene or xylene.
-
Add a cyclizing agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (1.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. In Vitro FAAH Inhibition Assay Protocol (Fluorometric)
This protocol is a generalized procedure for determining the inhibitory activity of test compounds against human recombinant FAAH (hrFAAH).
Materials:
-
Human recombinant FAAH (hrFAAH)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., JZL195)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Enzyme Preparation: Dilute the hrFAAH stock solution to the desired working concentration in pre-chilled FAAH Assay Buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer and DMSO.
-
Control (100% activity) wells: Add diluted hrFAAH and DMSO.
-
Test compound wells: Add diluted hrFAAH and the test compound dilutions.
-
Positive control wells: Add diluted hrFAAH and the positive control inhibitor.
-
-
Pre-incubation: Incubate the plate at 37 °C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37 °C, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Determine the rate of reaction for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Endocannabinoid signaling pathway and the role of FAAH inhibition.
Caption: General workflow for synthesis and biological evaluation.
References
Application Notes and Protocols for the NMR Characterization of 5-Substituted 1,3,4-Oxadiazol-2(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-substituted 1,3,4-oxadiazol-2(3H)-ones. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Accurate structural elucidation using NMR spectroscopy is crucial for the synthesis and development of novel therapeutic agents based on this scaffold.
Introduction to 1,3,4-Oxadiazol-2(3H)-ones
1,3,4-oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 2-oxo substitution, in particular, has been a focal point in the synthesis of compounds with a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. The substituent at the 5-position plays a critical role in modulating the biological activity of these molecules. Therefore, unambiguous characterization of the structure, particularly the nature and position of the substituent, is essential.
Principles of NMR Characterization
¹H and ¹³C NMR spectroscopy are powerful analytical techniques for the structural elucidation of organic molecules.
-
¹H NMR spectroscopy provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers through integration. For 5-substituted 1,3,4-oxadiazol-2(3H)-ones, the key proton signals are the N-H proton of the oxadiazolone ring and the protons of the substituent at the 5-position.
-
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbonyl carbon (C2) and the C5 carbon of the oxadiazolone ring are particularly diagnostic.
Experimental Protocols
Synthesis of 5-Substituted 1,3,4-Oxadiazol-2(3H)-ones
A general and widely used method for the synthesis of 5-substituted 1,3,4-oxadiazol-2(3H)-ones involves the cyclization of the corresponding carbohydrazide.[1] A representative protocol for the synthesis of 5-phenyl-1,3,4-oxadiazol-2(3H)-one is provided below.
Protocol for the Synthesis of 5-Phenyl-1,3,4-oxadiazol-2(3H)-one:
-
Step 1: Synthesis of Benzohydrazide from Methyl Benzoate.
-
To a solution of methyl benzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated benzohydrazide is filtered, washed with cold ethanol, and dried under vacuum.
-
-
Step 2: Cyclization of Benzohydrazide to 5-Phenyl-1,3,4-oxadiazol-2(3H)-one.
-
Dissolve the synthesized benzohydrazide (1 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (THF).
-
Add triphosgene (0.4 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
The precipitated product is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
NMR Sample Preparation and Data Acquisition
Protocol for NMR Sample Preparation:
-
Weigh approximately 5-20 mg of the purified 5-substituted 1,3,4-oxadiazol-2(3H)-one for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2] Ensure the compound is fully dissolved; gentle vortexing or sonication can be used.[2]
-
Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.[2][3]
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]
-
Cap the NMR tube securely.
Protocol for NMR Data Acquisition:
The following are general parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized depending on the specific compound and instrument.
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of 5-substituted 1,3,4-oxadiazol-2(3H)-ones. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Table 1: ¹H NMR Spectral Data of 5-Substituted 1,3,4-Oxadiazol-2(3H)-ones
| 5-Substituent | N-H (ppm) | Substituent Protons (ppm) | Solvent |
| Methyl | ~10-12 (br s) | ~2.3 (s, 3H) | DMSO-d₆ |
| Ethyl | Not specified | 1.34 (t, 3H), 2.59 (q, 2H) | DMSO-d₆ |
| Phenyl | Not specified | 7.21-7.30 (m) | DMSO-d₆ |
| p-Tolyl | Not specified | 2.48 (s, 3H), 7.12-8.29 (m, 4H) | CDCl₃ |
| 4-Methoxyphenyl | 8.45 (s, 1H) | 3.78 (s, 3H), 6.95-7.27 (m, 4H) | DMSO-d₆ |
| 4-Nitrophenyl | Not specified | 7.53-8.25 (m, 4H) | CDCl₃ |
| 2-Furyl | 8.33 (s, 1H) | 6.86-7.41 (m, 3H) | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data of 5-Substituted 1,3,4-Oxadiazol-2(3H)-ones
| 5-Substituent | C2 (C=O) (ppm) | C5 (ppm) | Substituent Carbons (ppm) | Solvent |
| Methyl | ~155-165 | ~150-160 | ~10-15 | Not specified |
| Ethyl | Not specified | Not specified | Not specified | Not specified |
| Phenyl | Not specified | Not specified | 123.0-129.6 | DMSO-d₆ |
| p-Tolyl | 163.0 | 151.4 | 21.6, 119.6, 125.7, 127.5, 128.0, 129.1, 131.2, 135.7, 140.04 | CDCl₃ |
| 4-Methoxyphenyl | 162.71 | 164.55 | 56.23, 112.32, 115.81, 116.11, 118.53, 120.82, 126.93, 128.32, 128.92, 131.79, 139.11, 149.81, 150.32 | DMSO-d₆ |
| 4-Nitrophenyl | 162.6 | 158.9 | 123.7, 126.8, 127.9, 129.1, 131.7, 136.0, 142.6, 147.1 | CDCl₃ |
| 2-Furyl | Not specified | Not specified | Not specified | Not specified |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and NMR characterization of 5-substituted 1,3,4-oxadiazol-2(3H)-ones.
Caption: General workflow for the synthesis and NMR characterization of 5-substituted 1,3,4-oxadiazol-2(3H)-ones.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the mass spectrometry analysis of the small molecule 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-. It includes protocols for sample preparation, instrumentation setup for both qualitative and quantitative analysis, and expected data outcomes. The methodologies are designed to be broadly applicable for researchers in pharmaceutical and chemical analysis fields.
Introduction
1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Accurate and robust analytical methods are crucial for the characterization, quantification, and metabolic studies of such compounds in drug discovery and development. Mass spectrometry (MS), often coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), offers high sensitivity and selectivity for the analysis of small molecules.[6][7][8] This application note outlines detailed protocols for the analysis of 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- using LC-MS/MS.
Chemical Structure:
-
Compound Name: 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-
-
Molecular Formula: C₅H₈N₂O₂
-
Molecular Weight: 128.13 g/mol
-
CAS Number: Not available from the search results.
Experimental Protocols
A generalized experimental workflow for the analysis of the target compound is presented below.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
Application Notes and Protocols for High-Throughput Screening of Novel Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of novel oxadiazole derivatives. Oxadiazoles are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them promising candidates for drug discovery programs targeting cancer, inflammation, diabetes, and infectious diseases. The following sections detail common HTS methodologies, including cell-based and biochemical assays, to identify and characterize lead compounds from oxadiazole libraries.
Introduction to HTS for Oxadiazole Derivatives
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets.[1][2] For oxadiazole derivatives, which have demonstrated diverse mechanisms of action, a multi-pronged screening approach is often necessary.[3] This typically involves a primary screen to identify "hit" compounds with desired activity, followed by secondary assays to confirm activity, determine potency, and elucidate the mechanism of action.
A typical HTS workflow involves several stages, from initial library screening to the identification of validated lead compounds.
References
Application Note: In Vitro Antifungal Susceptibility Testing Protocol for 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1] The rise of antifungal drug resistance necessitates the discovery and development of novel therapeutic agents.[2][3] Heterocyclic compounds containing a 1,3,4-oxadiazole ring have emerged as a promising class of molecules, with many derivatives exhibiting a broad spectrum of biological activities, including potent antifungal effects.[4][5][6][7] This application note provides a detailed, standardized protocol for conducting in vitro antifungal susceptibility testing of the novel compound 5-isopropyl-1,3,4-oxadiazol-2(3H)-one.
The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] The methodology described herein is based on the broth microdilution method, which is considered the gold-standard reference procedure by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).[10][11] Adherence to these standardized protocols ensures the generation of accurate, reproducible, and comparable data, which is critical for preclinical drug development.[8]
Principle of the Method
The broth microdilution method is a quantitative technique used to determine the in vitro susceptibility of a fungus to a specific antimicrobial agent.[10] The assay involves preparing two-fold serial dilutions of the test compound (5-isopropyl-1,3,4-oxadiazol-2(3H)-one) in a 96-well microtiter plate containing a liquid growth medium. Each well is then inoculated with a standardized suspension of the target fungal strain. Following a specified incubation period, the plates are examined for visible fungal growth. The MIC is identified as the lowest concentration of the compound that causes a significant reduction in fungal growth (typically ≥50%) compared to a drug-free growth control well.[9][11]
Experimental Protocol
This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.[10][12]
Materials and Reagents
-
Test Compound: 5-isopropyl-1,3,4-oxadiazol-2(3H)-one (powder form)
-
Control Antifungal: Fluconazole or Amphotericin B (as powder)
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)[13]
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
-
Culture Media:
-
Reagents: Sterile saline (0.85% NaCl)
-
Equipment and Consumables:
-
Sterile, flat-bottom 96-well microtiter plates[13]
-
Adhesive, breathable plate sealers
-
Incubator set to 35°C[11]
-
Spectrophotometer or plate reader (optional, for turbidity measurement)
-
0.5 McFarland turbidity standard
-
Vortex mixer
-
Biological safety cabinet
-
Multichannel and single-channel micropipettes
-
Sterile pipette tips and reagent reservoirs
-
Preparation of Stock Solutions
-
Test Compound Preparation:
-
Aseptically prepare a stock solution of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one by dissolving the powder in 100% DMSO to a final concentration of 1280 µg/mL.
-
Vortex thoroughly to ensure complete dissolution. The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
-
Control Antifungal Preparation:
-
Prepare a stock solution of the control antifungal (e.g., Fluconazole) in the same manner and at the same concentration as the test compound.
-
-
Storage: Store stock solutions in small aliquots at -20°C or lower until use.
Preparation of Fungal Inoculum
-
Subculture: Subculture the fungal isolates onto SDA plates and incubate for 24-48 hours (for yeasts) or up to 7 days (for filamentous fungi) at 35°C to ensure purity and viability.[11]
-
Suspension Preparation (Yeasts):
-
Using a sterile loop, collect several colonies from the fresh culture.
-
Suspend the colonies in 5 mL of sterile saline.
-
Vortex for 15 seconds to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL).[11] This can be done by adding more fungal culture or sterile saline.
-
-
Suspension Preparation (Filamentous Fungi):
-
Flood the surface of the mature agar culture with sterile saline.
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the turbidity of the conidial suspension as described for yeasts.
-
-
Working Inoculum:
Broth Microdilution Assay Procedure
-
Plate Setup:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of each row in a 96-well plate. Well 1 will receive the highest drug concentration, well 11 will be the growth control, and well 12 will be the sterility control.
-
-
Serial Dilution:
-
Add 200 µL of the working drug solution (stock solution diluted in RPMI-1640 to twice the highest desired final concentration, e.g., 128 µg/mL) to well 1.
-
Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution process from well 2 to well 10.
-
Discard 100 µL from well 10. This results in wells 1-10 containing 100 µL of serially diluted compound.
-
-
Inoculation:
-
Add 100 µL of the prepared working fungal inoculum to wells 1 through 11. Do not inoculate well 12 (sterility control).
-
This step brings the final volume in each test well to 200 µL and dilutes the compound to its final test concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
-
Controls:
-
Growth Control (Well 11): Contains 100 µL of RPMI-1640 and 100 µL of the fungal inoculum.
-
Sterility Control (Well 12): Contains 200 µL of uninoculated RPMI-1640 medium.
-
-
Incubation:
Reading and Interpretation of Results
-
Visual Inspection: Before reading the test wells, check the control wells. The sterility control (well 12) should show no growth, and the growth control (well 11) should show distinct turbidity.
-
MIC Determination: The MIC is the lowest concentration of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one that causes a visually distinct decrease in turbidity (for azoles, typically ≥50% reduction) compared to the growth control.[9] A microplate reading mirror can aid in this determination.
-
Spectrophotometric Reading (Optional): The plate can be read using a spectrophotometer at a wavelength of 530 nm. The MIC can be defined as the lowest drug concentration that reduces growth by a predetermined percentage (e.g., 50% or 90%) compared to the growth control.
Data Presentation
Quantitative results from the antifungal susceptibility testing should be summarized in a clear and organized table. This allows for easy comparison of the test compound's activity against different fungal strains and relative to a standard antifungal agent.
Table 1: Minimum Inhibitory Concentration (MIC) Values of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one and Fluconazole
| Fungal Strain | ATCC Number | MIC (µg/mL) | |
| 5-isopropyl-1,3,4-oxadiazol-2(3H)-one | Fluconazole (Control) | ||
| Candida albicans | 90028 | [Insert Value] | [Insert Value] |
| Candida glabrata | 90030 | [Insert Value] | [Insert Value] |
| Cryptococcus neoformans | 90112 | [Insert Value] | [Insert Value] |
| Aspergillus fumigatus | 204305 | [Insert Value] | [Insert Value] |
All tests should be performed in triplicate, and the data presented as the median or modal MIC value.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the broth microdilution protocol for determining the antifungal MIC of the test compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]
- 5. mdpi.com [mdpi.com]
- 6. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 13. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one in Agricultural Fungicide Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-oxadiazole ring is a crucial heterocyclic moiety that has garnered significant attention in medicinal and agricultural chemistry due to its diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] Compounds based on the 1,3,4-oxadiazole scaffold can serve as plant protection agents owing to their fungicidal, insecticidal, and herbicidal activities.[1] Specifically, the 1,3,4-oxadiazol-2(3H)-one core represents a promising scaffold for the development of novel agricultural fungicides. This document provides detailed application notes and protocols relevant to the synthesis, antifungal evaluation, and mechanism of action studies for 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one and its analogs.
Synthesis Protocols
The synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones can be achieved through a multi-step process. A general and adaptable protocol is outlined below, based on established synthetic methodologies for this class of compounds.[2][3]
1.1. General Synthesis of 5-substituted 1,3,4-oxadiazol-2(3H)-ones
This protocol involves the conversion of a carboxylic acid to its corresponding hydrazide, followed by cyclization to form the 1,3,4-oxadiazole-2-thiol, and subsequent conversion to the desired 2(3H)-one. For the synthesis of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one, the starting material would be isobutyric acid (2-methylpropanoic acid).
Experimental Protocol:
Step 1: Synthesis of Carboxylic Acid Hydrazide (e.g., Isobutyric Hydrazide)
-
To a solution of the corresponding carboxylic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours to form the corresponding ester. Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude ester in absolute ethanol and add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 8-12 hours.[2]
-
Cool the reaction mixture in an ice bath to precipitate the carboxylic acid hydrazide.
-
Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure hydrazide.
Step 2: Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol
-
Dissolve the synthesized hydrazide (1 equivalent) in absolute ethanol.
-
Add potassium hydroxide (1.1 equivalents) dissolved in a small amount of water, followed by the dropwise addition of carbon disulfide (1.2 equivalents).
-
Reflux the reaction mixture for 10-16 hours, monitoring by TLC.[2]
-
After completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the 2-thiol derivative.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent if necessary.
Step 3: Synthesis of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one Note: Direct conversion from the 2-thiol to the 2-one is a common strategy, often involving oxidative or displacement reactions. A general method is described here.
-
A one-pot sequential N-acylation/dehydrative cyclization between ethyl carbazate and an appropriate N-acylbenzotriazole in the presence of a dehydrating agent like Ph3P-I2 can yield 5-substituted-2-ethoxy-1,3,4-oxadiazoles.[3]
-
Subsequent treatment with a stoichiometric amount of an alkyl halide can provide the 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-one.[3]
1.2. Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one.
Antifungal Activity Screening
The following protocol describes a standard in vitro method for evaluating the antifungal activity of synthesized compounds against common agricultural fungal pathogens.
Experimental Protocol:
2.1. Mycelial Growth Inhibition Assay
-
Prepare Potato Dextrose Agar (PDA) medium and autoclave.
-
While the medium is still molten (around 45-50°C), add the test compound dissolved in a minimal amount of a suitable solvent (e.g., DMSO) to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the final solvent concentration does not inhibit fungal growth.
-
Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of a 3-5 day old culture of the test fungus (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea).[4]
-
Incubate the plates at 25 ± 2°C in the dark.
-
Measure the colony diameter in two perpendicular directions when the fungal growth in the control plate has reached the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by probit analysis of the inhibition data at different concentrations.
2.2. Antifungal Screening Workflow
Caption: Workflow for in vitro antifungal activity screening.
Quantitative Data on Antifungal Activity
| Compound Class | Fungal Pathogen | EC50 (µg/mL) | Reference |
| 1,2,4-Oxadiazole Derivatives | Sclerotinia sclerotiorum | 2.9 (Compound F15) | [5] |
| 1,3,4-Oxadiazole Derivatives | Exserohilum turcicum | 32.25 (Compound 5k) | [4] |
| 1,3,4-Oxadiazole Derivatives | Exserohilum turcicum | 47.56 (Compound 5e) | [4] |
| 1,3,4-Oxadiazole Derivatives | Rhizoctonia solani | >50 (Most tested compounds) | [6] |
| 1,3,4-Oxadiazole Derivatives | Gibberella zeae | >50 (Most tested compounds) | [6] |
| 1,2,4-Oxadiazole Derivatives | Fusarium graminearum | 29.97 (Compound 4f) | [7] |
| 1,2,4-Oxadiazole Derivatives | Colletotrichum capsica | 8.81 (Compound 4f) | [7] |
Proposed Mechanism of Action
Several studies suggest that a potential mechanism of action for some fungicidal oxadiazole derivatives is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[5] SDH inhibitors block the respiration of fungi, leading to cell death.
4.1. Signaling Pathway Diagram: SDH Inhibition
Caption: Proposed mechanism of action via inhibition of succinate dehydrogenase.
Application of Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are valuable tools in fungicide development to understand the relationship between the chemical structure of compounds and their biological activity.[8][9] By developing QSAR models, researchers can predict the fungicidal activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives.
5.1. QSAR Development Workflow
Caption: Logical workflow for the application of QSAR in fungicide development.
For 1,3,4-oxadiazole derivatives, QSAR studies have shown that steric and electrostatic properties, as well as atomic van der Waals volumes, masses, and polarizabilities, can significantly influence their fungicidal activity.[8] These insights are crucial for optimizing the substituents on the oxadiazole ring to enhance efficacy.
While specific experimental data for 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one is limited in the current literature, the broader class of 1,3,4-oxadiazole derivatives shows significant promise in the development of novel agricultural fungicides. The protocols and information provided herein offer a solid foundation for researchers to synthesize, evaluate, and optimize this and related compounds. Further research focusing on the specific antifungal spectrum, mechanism of action, and QSAR of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one is warranted to fully elucidate its potential as a commercial fungicide.
References
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
- 8. Synthesis, fungicidal activity, and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined interaction of fungicides binary mixtures: experimental study and machine learning-driven QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
techniques for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides
Application Notes: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry and materials science.[1][2] As a bioisostere for esters, carboxylic acids, and carboxamides, it enhances pharmacokinetic properties such as metabolic stability and lipophilicity.[3] Compounds featuring the 2,5-disubstituted 1,3,4-oxadiazole scaffold exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7] Their thermal stability and unique electronic characteristics also make them valuable in the development of organic light-emitting diodes (OLEDs) and heat-resistant polymers.[4]
This document provides detailed protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, focusing on methods starting from readily available hydrazides. The primary synthetic routes involve the formation of a key 1,2-diacylhydrazine intermediate followed by cyclodehydration, or direct one-pot syntheses from hydrazides and carboxylic acids or their derivatives.
Core Synthetic Strategies
-
Two-Step Synthesis via 1,2-Diacylhydrazine: This is the most traditional and widely used method. It involves the N-acylation of a hydrazide with an acid chloride or carboxylic acid to form a stable 1,2-diacylhydrazine intermediate. This intermediate is then isolated and subjected to dehydrative cyclization using a variety of reagents to form the oxadiazole ring.[3][8]
-
One-Pot Synthesis: To improve efficiency, one-pot procedures have been developed where the hydrazide is reacted with a carboxylic acid, acid chloride, or other acylating agent, and the resulting intermediate is cyclized in situ without isolation.[9][10] These methods often employ reagents that can facilitate both the acylation and the subsequent cyclization.
-
Oxidative Cyclization of N-Acylhydrazones: This method involves the reaction of a hydrazide with an aldehyde to form an N-acylhydrazone, which is then cyclized under oxidative conditions to yield the 2,5-disubstituted 1,3,4-oxadiazole.[11][12]
-
Microwave-Assisted Synthesis: The application of microwave irradiation significantly accelerates the reaction, drastically reducing reaction times from hours to minutes and often improving yields.[5][6][13][14] This green chemistry approach aligns with principles of efficiency and sustainability.[2][6]
Data Presentation
Table 1: Common Dehydrating Agents for Cyclization of 1,2-Diacylhydrazines
| Dehydrating Agent | Typical Conditions | Notes | Reference(s) |
| Phosphorus Oxychloride (POCl₃) | Reflux, 1-5 h | Widely used, acts as both reagent and solvent.[15] | [3][11][8] |
| Thionyl Chloride (SOCl₂) | Reflux | Effective dehydrating agent. | [11][8] |
| Polyphosphoric Acid (PPA) | 100-160 °C | Used for thermally stable substrates. | [11][8] |
| Sulfuric Acid (H₂SO₄) | Varies | Strong acid catalyst, can cause side reactions. | [3][11] |
| Triflic Anhydride ((CF₃SO₂)₂O) | Room temp. to reflux | Highly efficient, milder conditions possible. | [8] |
| Sulfuryl Fluoride (SO₂F₂) | 90 °C, 4 h | Metal-free, practical cyclization reagent.[16] | [16][17] |
| Burgess Reagent | Varies | Mild and selective dehydrating agent. |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product Type | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | Reference |
| Pyrazole and Oxadiazole Hybrids | 7–9 h / 70-85% | 9–10 min / 79–92% | [13][14] |
| 2,5-Disubstituted Oxadiazoles | 4 h / 80 °C | 10 min / Not specified | [18] |
| Naphthofuran-Oxadiazoles | 4 h / 80 °C | Not specified | [18] |
| 1,2,3-Triazole Derivatives | 12-24 h / 75-88% | 10-25 min / 85-96% | [19] |
| 2-Styryl-1,3,4-oxadiazoles | Not specified | Shorter time, excellent yields | [2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis via 1,2-Diacylhydrazine Intermediate (Conventional)
This protocol describes the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole by first forming a 1,2-diacylhydrazine, followed by cyclodehydration using phosphorus oxychloride (POCl₃).
Step 1: Synthesis of 1,2-Diacylhydrazine Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of the starting hydrazide in a suitable solvent (e.g., pyridine, dioxane, or chloroform).
-
Acylation: Cool the solution in an ice bath (0-5 °C). Slowly add a slight excess (1.1 equivalents) of the desired acyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove any unreacted starting materials and byproducts.
-
Purification: Dry the crude 1,2-diacylhydrazine product. Recrystallization from a suitable solvent like ethanol is often sufficient for purification.
Step 2: Cyclodehydration to form 2,5-Disubstituted 1,3,4-Oxadiazole
-
Reaction Setup: Place the purified 1,2-diacylhydrazine (1 equivalent) in a round-bottom flask.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents) to the flask in a fume hood. POCl₃ can often serve as both the dehydrating agent and the solvent.[15]
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 1-3 hours. Monitor the reaction by TLC.[3]
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or potassium carbonate until the effervescence ceases.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate).[11]
Protocol 2: One-Pot Synthesis from Hydrazide and Carboxylic Acid
This protocol details an efficient one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from a hydrazide and a carboxylic acid using POCl₃.
-
Reaction Setup: In a round-bottom flask, combine the starting hydrazide (1 equivalent) and the desired carboxylic acid (1.2 equivalents).
-
Reagent Addition: In a fume hood, cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) (3 mL per millimole of hydrazide) with stirring.[18]
-
Reaction Initiation: Stir the reaction mixture at room temperature for approximately 10 minutes.
-
Heating: Heat the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction's completion using TLC.[18]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Isolation and Purification: Stir the mixture until the solid precipitate forms. Collect the solid by vacuum filtration, wash extensively with water, and then with a dilute sodium bicarbonate solution. Dry the crude product and purify by column chromatography or recrystallization.[18]
Protocol 3: Microwave-Assisted Synthesis
This protocol outlines a rapid, microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Microwave heating can dramatically reduce reaction times and improve yields.[13][14]
-
Reaction Setup: In a microwave-safe reaction vessel, combine the hydrazide (1 equivalent), the appropriate carboxylic acid or aldehyde (1.1 equivalents), and a catalytic amount of a dehydrating agent or catalyst (e.g., a pinch of anhydrous ZnCl₂ or chloramine-T).[12][13] For solvent-free conditions, reagents can be mixed with a solid support like silica gel.[2]
-
Solvent: If a solvent is used, add a minimal amount of a high-boiling point polar solvent such as ethanol, DMF, or a mixture like ethanol-water.[7][13]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-160 °C) and power for 5-15 minutes.[13][20] Reaction parameters should be optimized for the specific substrates.
-
Work-up: After the reaction vessel has cooled, dilute the mixture with cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Purify the compound by recrystallization from a suitable solvent to obtain the final product.[14]
Visualizations
Caption: Workflow for two-step synthesis of 1,3,4-oxadiazoles.
Caption: Workflow for one-pot synthesis of 1,3,4-oxadiazoles.
Caption: Conventional vs. Microwave-assisted synthesis workflow.
Caption: Role of 1,3,4-oxadiazole core in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jchemrev.com [jchemrev.com]
- 13. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low to no yield of the desired 5-isopropyl-1,3,4-oxadiazol-2(3H)-one. What are the potential causes?
A1: Low or no yield can stem from several factors throughout the synthetic process. Consider the following possibilities:
-
Incomplete formation of the acyl hydrazide intermediate: The initial step of forming the isobutyryl hydrazide is crucial. Ensure that the reaction between your isobutyric acid derivative (e.g., ester or acid chloride) and hydrazine hydrate goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Ineffective cyclization agent: The choice and quality of the cyclizing agent are critical. For the formation of the oxadiazolone ring from an acyl hydrazide, common reagents include phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI). Ensure the reagent is not degraded and is used in the correct stoichiometric amount.
-
Reaction temperature: The cyclization step often requires specific temperature control. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the product.
-
Moisture in the reaction: Many reagents used in this synthesis, particularly phosgene equivalents and intermediates, are sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Side reactions: The formation of alternative products, such as symmetrical N,N'-diacylhydrazines, can compete with the desired cyclization.
Q2: My final product is contaminated with a significant amount of an impurity that I am struggling to remove. What could this impurity be and how can I purify my product?
A2: The nature of the impurity depends on the synthetic route. A common impurity is the uncyclized acyl hydrazide starting material. Another possibility is the formation of a symmetrical diacylhydrazine.
For purification, consider the following techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities based on polarity. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is a good starting point.
-
Acid-Base Extraction: If the impurity has a different acidity or basicity compared to your product, a liquid-liquid extraction with an acidic or basic aqueous solution might effectively remove it.
Q3: The characterization of my product (e.g., by ¹H NMR or Mass Spectrometry) does not match the expected structure of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one. What could have gone wrong?
A3: A mismatch in characterization data suggests that either the desired reaction did not occur or an unexpected rearrangement or side reaction took place.
-
¹H NMR: For 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, you should expect to see a doublet and a septet corresponding to the isopropyl group, and a broad singlet for the N-H proton. The absence or significant shift of these signals could indicate the formation of a different structure.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the target compound (C₅H₈N₂O₂ = 128.13 g/mol ). Fragmentation patterns can also provide clues about the structure.
-
Alternative Structures: Consider the possibility of forming isomers. For instance, depending on the reagents and conditions, the formation of a 1,2,4-oxadiazole derivative could be possible, though less likely with common synthetic routes for this target.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one. These values are illustrative and may require optimization for specific laboratory conditions.
| Parameter | Step 1: Hydrazide Formation | Step 2: Cyclization |
| Reactants | Ethyl isobutyrate, Hydrazine hydrate | Isobutyryl hydrazide, Triphosgene |
| Solvent | Ethanol | Dichloromethane (DCM) |
| Temperature | Reflux (approx. 78 °C) | 0 °C to Room Temperature |
| Reaction Time | 4 - 8 hours | 2 - 6 hours |
| Typical Yield | 80 - 95% | 60 - 85% |
| Purity (crude) | > 90% | 70 - 90% |
| Purity (after purification) | - | > 98% |
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one. Caution: This synthesis should be performed by trained chemists in a well-ventilated fume hood, as it involves potentially hazardous reagents.
Step 1: Synthesis of Isobutyryl hydrazide
-
To a round-bottom flask equipped with a reflux condenser, add ethyl isobutyrate (1.0 eq) and ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude isobutyryl hydrazide, which can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.
Step 2: Synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
-
In a dry three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve isobutyryl hydrazide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the stirred hydrazide solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-isopropyl-1,3,4-oxadiazol-2(3H)-one as a solid.
improving the reaction yield of 1,3,4-oxadiazolone cyclization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the reaction yield of 1,3,4-oxadiazolone cyclization.
Troubleshooting Guide
Q1: My 1,3,4-oxadiazolone cyclization yield is low. What are the common causes and how can I improve it?
Low yields in 1,3,4-oxadiazolone synthesis often stem from incomplete cyclization, degradation of starting materials or products, and the formation of side products. Here are key factors to investigate:
-
Purity of Starting Materials: Ensure your acylhydrazide is pure and dry. Impurities can interfere with the reaction, leading to unwanted side products.
-
Choice of Cyclizing Agent: The selection of the carbonyl source is critical. Phosgene surrogates like triphosgene or 1,1'-carbonyldiimidazole (CDI) are commonly used. The reactivity of these agents can influence the reaction efficiency.
-
Reaction Conditions: Temperature, reaction time, solvent, and the choice of base are all crucial parameters that require optimization.
-
Moisture Control: These reactions are often sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the cyclizing agent and intermediates.
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Side product formation is a common issue that can significantly reduce the yield of the desired 1,3,4-oxadiazolone.
-
Unreacted Acylhydrazide: If the reaction is incomplete, you will have starting material contaminating your product.
-
Solution: Increase the reaction time or temperature, or consider a more reactive cyclizing agent. Ensure the stoichiometry of the cyclizing agent is correct, sometimes a slight excess is needed.
-
-
Diacylhydrazide Formation: If the reaction conditions are not optimized, the acylhydrazide can react with itself or other acylating species present.
-
Ring-Opened Products: The oxadiazolone ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially during work-up.
-
Solution: Use mild conditions for work-up and purification. A neutral or slightly acidic aqueous wash is often preferred over strong bases.
-
Q3: The cyclization reaction is not proceeding to completion. What steps can I take?
An incomplete reaction is a frequent challenge. Here are some troubleshooting steps:
-
Increase Temperature: Gently heating the reaction mixture can often drive the cyclization to completion. Monitor the reaction by TLC to avoid product degradation at higher temperatures.
-
Change the Solvent: The choice of solvent can have a significant impact on reaction rates. Aprotic polar solvents like THF, DMF, or acetonitrile are often good choices.
-
Base Selection: In reactions involving phosgene surrogates, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is typically required to neutralize the HCl generated.[1] Ensure the base is added slowly and at the correct stoichiometry.
-
Activate the Cyclizing Agent: For reagents like CDI, ensure it is fresh and has been stored under anhydrous conditions to maintain its reactivity.
Frequently Asked Questions (FAQs)
What are the most common reagents for 1,3,4-oxadiazolone cyclization? The most common and effective reagents are phosgene surrogates. These are used to introduce the carbonyl group into the heterocyclic ring. Key examples include:
-
Triphosgene: A solid, safer alternative to phosgene gas. It is often used in the presence of a base like triethylamine.[1]
-
1,1'-Carbonyldiimidazole (CDI): A mild and effective reagent for this transformation. It offers the advantage of a simple work-up, as the byproducts are gaseous or water-soluble.[2]
-
4-Nitrophenyl Chloroformate: This reagent can also be used for the cyclization of resin-bound acyl hydrazides in solid-phase synthesis.[3]
What is the general mechanism for the cyclization? The reaction typically proceeds through the formation of an intermediate by the reaction of the acylhydrazide with the phosgene surrogate. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the activated carbonyl group, leading to ring closure and formation of the 1,3,4-oxadiazolone ring.
How should I purify the final 1,3,4-oxadiazolone product? Purification strategies depend on the physical properties of the product. Common methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often effective.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard method.
-
Aqueous Work-up: After the reaction, a careful aqueous work-up is often necessary to remove the base, salts, and any water-soluble byproducts. This typically involves washing the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[2]
Data Presentation
Table 1: Comparison of Cyclizing Agents for 1,3,4-Oxadiazolone Synthesis
| Cyclizing Agent | Starting Material | Base | Solvent | Temperature | Yield Range | Reference |
| Triphosgene | Acylhydrazide | Triethylamine | Dichloromethane | Room Temp | Good to Excellent | [1] |
| 1,1'-Carbonyldiimidazole (CDI) | Fatty Acid Hydrazide | Triethylamine | THF | Room Temp | Not specified | [2] |
| 4-Nitrophenyl Chloroformate | Resin-bound Acylhydrazide | DIEA | Not specified | Not specified | Not specified | [3] |
| Carbon Dioxide (CO2) | Hydrazine & Aldehyde | KI / TBHP | Not specified | Not specified | Moderate to High | [4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Substituted-1,3,4-oxadiazol-2-one using 1,1'-Carbonyldiimidazole (CDI)[2]
-
To a solution of the fatty acid hydrazide (5 mmol) in dry THF (50 mL), add triethylamine (5 mmol).
-
Add 1,1'-carbonyldiimidazole (CDI) (7 mmol) in one portion to the stirred solution.
-
Stir the resulting mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and saturated NaCl solution (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Phase Synthesis of 1,3,4-oxadiazin-5 (6R)-one and 1,3,4-oxadiazol-2-one Scaffolds from Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-Substituted 1,3,4-Oxadiazol-2-one Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 5-substituted 1,3,4-oxadiazol-2-one compounds.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 5-substituted 1,3,4-oxadiazol-2-one derivatives.
| Problem | Potential Cause | Suggested Solution |
| Recrystallization: Oiling Out | The compound's melting point is below the boiling point of the solvent. The compound is too soluble in the chosen solvent. Impurities are depressing the melting point. | - Lower the temperature of the solvent before dissolving the compound. - Try a solvent system with a lower boiling point. - Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the hot solution until turbidity appears, then redissolve by gentle heating before cooling. - Perform a preliminary purification by column chromatography to remove impurities. |
| Recrystallization: Poor Recovery | The compound is too soluble in the recrystallization solvent, even at low temperatures. Too much solvent was used. Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound has lower solubility. - Use the minimum amount of hot solvent required to dissolve the compound. - Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent cooling and premature crystal formation. - Place the filtrate in an ice bath or freezer to maximize crystal precipitation. |
| Column Chromatography: Poor Separation | The solvent system (eluent) has incorrect polarity. The column was improperly packed. The sample was overloaded. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. - Try a different solvent system. Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1][2][3] - Ensure the silica gel is packed uniformly without air bubbles or cracks. - Use an appropriate amount of sample for the column size. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| Column Chromatography: Compound Streaking on TLC/Column | The compound is highly polar. The compound is acidic or basic. The compound is degrading on the silica gel. | - For polar compounds, consider using a more polar eluent system or reverse-phase chromatography. - Add a small amount of a modifier to the eluent: acetic acid or formic acid for acidic compounds, or triethylamine or ammonia for basic compounds. - Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column. |
| General: Persistent Impurities | The impurity has similar polarity to the desired product. The impurity co-crystallizes with the product. | - If column chromatography fails to separate the compounds, consider preparative High-Performance Liquid Chromatography (Prep-HPLC) for higher resolution.[4][5] - For co-crystallizing impurities, try recrystallization from a different solvent or solvent system. - Chemical treatment to remove a specific impurity might be an option if its chemical nature is known (e.g., an acidic wash to remove a basic impurity). |
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification techniques for crude 5-substituted 1,3,4-oxadiazol-2-ones?
A1: The most frequently employed initial purification methods are recrystallization and silica gel column chromatography.[2][6][7] Recrystallization is often attempted first if the crude product is sufficiently pure and crystalline. Column chromatography is used for more complex mixtures or to separate compounds with similar polarities.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the solvent at all temperatures. For 5-substituted 1,3,4-oxadiazol-2-ones, ethanol is a commonly reported and effective recrystallization solvent.[6][8] Performing small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) is the best approach to identify the optimal solvent or solvent system.
Q3: What are typical solvent systems for column chromatography of these compounds?
A3: The choice of eluent for column chromatography depends on the polarity of the specific 5-substituted 1,3,4-oxadiazol-2-one. Based on literature, common solvent systems include:
-
Gradients of ethyl acetate in hexanes.[3]
-
Gradients of diethyl ether in pentane.[9]
-
Gradients of methanol in dichloromethane.[1]
It is crucial to first develop the separation on a TLC plate to determine the optimal solvent ratio before running the column.
Q4: When should I consider using preparative HPLC?
A4: Preparative HPLC is a powerful technique for purifying compounds that are difficult to separate by conventional methods like recrystallization or column chromatography.[4][10] It is particularly useful for:
-
Separating close-eluting isomers or impurities.
-
Purifying highly polar compounds that do not behave well on silica gel.[11]
-
Final purification to achieve very high purity (>99%), which is often required for biological testing and drug development.
Q5: How can I monitor the purity of my compound during purification?
A5: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of a reaction and the purity of column fractions.[6][12] The purity of the final compound should be confirmed by more rigorous analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)[2]
-
Mass Spectrometry (MS)[13]
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
General Column Chromatography Protocol
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation of the desired compound from impurities, aiming for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualization
Purification Workflow
Caption: General purification workflow for 5-substituted 1,3,4-oxadiazol-2-one compounds.
References
- 1. iris.unime.it [iris.unime.it]
- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labcompare.com [labcompare.com]
- 11. Polar Compounds | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
identifying common side products in 1,3,4-oxadiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,3,4-oxadiazoles.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired 1,3,4-Oxadiazole
Q: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I improve the yield?
A: Low yields in 1,3,4-oxadiazole synthesis are a common issue and can stem from several factors related to starting materials, reaction conditions, and the choice of reagents.
Possible Causes and Solutions:
-
Purity of Starting Materials: The presence of impurities in your acyl hydrazide, carboxylic acid, aldehyde, or 1,2-diacylhydrazine can inhibit the reaction or lead to unwanted side reactions.
-
Recommendation: Ensure all starting materials are pure. Recrystallize or purify them if necessary. Confirm their identity and purity by analytical techniques such as NMR or melting point determination.
-
-
Inefficient Dehydrating Agent: The choice and amount of the dehydrating agent are critical, especially in the cyclodehydration of 1,2-diacylhydrazines.
-
Recommendation: If you are using a classical dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with poor results, consider alternative reagents. Milder agents like triflic anhydride or the Burgess reagent can be effective, particularly for sensitive substrates.[1][2] The amount of the dehydrating agent should also be optimized; an insufficient amount will lead to incomplete reaction, while a large excess can cause degradation.
-
-
Inappropriate Reaction Temperature and Time: Both temperature and reaction duration play a crucial role.
-
Recommendation: Optimize the reaction temperature. Some reactions require heating to proceed at an adequate rate, while excessive heat can lead to the decomposition of starting materials or the desired product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Presence of Moisture: Dehydrating conditions are essential for the cyclization step. Any moisture in the reaction can quench the dehydrating agent and hydrolyze starting materials or intermediates.
-
Recommendation: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can significantly influence the reaction rate and yield. Electron-withdrawing groups can deactivate the system, making cyclization more difficult.
-
Recommendation: For less reactive substrates, you may need to use more forcing reaction conditions (higher temperature, stronger dehydrating agent) or a different synthetic route altogether.
-
Issue 2: Presence of Significant Impurities and Side Products
Q: My final product is contaminated with significant impurities. How can I identify and minimize the formation of these side products?
A: The formation of side products is a frequent challenge in 1,3,4-oxadiazole synthesis. The nature of these impurities often depends on the synthetic route employed.
Common Side Products and Mitigation Strategies:
-
Unreacted Starting Materials: The most common "impurity" is often the unreacted starting material due to an incomplete reaction.
-
Identification: Compare the analytical data (e.g., TLC, NMR) of your crude product with that of the starting materials.
-
Solution: Increase the reaction time, temperature, or the stoichiometry of a key reagent. Ensure efficient mixing.
-
-
1,2-Diacylhydrazine Intermediate: In syntheses starting from an acyl hydrazide and a carboxylic acid (or its derivative), the 1,2-diacylhydrazine is the intermediate that undergoes cyclodehydration. Incomplete cyclization will leave this intermediate in your product mixture.
-
Identification: This intermediate will have characteristic N-H proton signals in the ¹H NMR spectrum and two distinct carbonyl signals in the ¹³C NMR spectrum.
-
Solution: Use a more powerful dehydrating agent or increase the reaction temperature and/or time to promote full cyclization.
-
-
1,3,4-Thiadiazoles: This is a common side product when using sulfur-containing reagents or starting from thiosemicarbazides.[3] The sulfur atom can be incorporated into the heterocyclic ring instead of oxygen.
-
Identification: Mass spectrometry will show a higher molecular weight corresponding to the sulfur-containing analog.
-
Solution: If you are not intentionally synthesizing a thiadiazole, avoid sulfur-containing reagents. If starting from a thiosemicarbazide, specific cyclizing agents that favor oxadiazole formation, such as mercuric acetate or iodine in the presence of a base, can be employed, though regioselectivity can still be an issue.
-
-
Hydrolysis Products: Acyl hydrazides and 1,2-diacylhydrazines can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water, reverting to the corresponding carboxylic acids and hydrazine.
-
Identification: The presence of the starting carboxylic acid can be detected by TLC or NMR.
-
Solution: Strictly maintain anhydrous reaction conditions.
-
-
Decomposition Products: Harsh reaction conditions, such as high temperatures or the use of strong acids (e.g., concentrated H₂SO₄) or bases, can lead to the degradation of the starting materials, intermediates, or the final 1,3,4-oxadiazole ring, resulting in a complex mixture of byproducts.
-
Solution: Employ milder reaction conditions. Use a lower reaction temperature and consider milder dehydrating agents or catalysts.
-
The following table summarizes the impact of various reaction parameters on the synthesis of 1,3,4-oxadiazoles.
| Parameter | Effect on Yield | Effect on Purity | Recommendations |
| Temperature | Increases with temperature up to an optimum, then decreases due to decomposition. | Can decrease at very high temperatures due to side reactions and decomposition. | Optimize temperature by monitoring the reaction. Avoid excessive heating. |
| Reaction Time | Increases with time until the reaction is complete. | Prolonged reaction times at high temperatures can lead to product degradation. | Monitor the reaction by TLC to determine the optimal time. |
| Dehydrating Agent | Highly dependent on the agent's reactivity and the substrate. | Harsh dehydrating agents can lead to charring and side product formation. | Screen different dehydrating agents (e.g., POCl₃, SOCl₂, triflic anhydride, Burgess reagent) to find the most suitable one for your substrate. |
| Solvent | Can significantly affect reaction rate and solubility of reactants. | Choice of solvent can influence side reactions. | Use anhydrous, high-purity solvents. Common solvents include toluene, xylene, DMF, or neat reagent (e.g., POCl₃). |
| Atmosphere | Reactions are sensitive to moisture. | Presence of water leads to hydrolysis byproducts. | Conduct reactions under an inert atmosphere (N₂ or Ar). |
Frequently Asked Questions (FAQs)
Q1: Which is the most common and versatile method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles?
A1: The cyclodehydration of 1,2-diacylhydrazines is one of the most widely used and versatile methods.[1][2] This intermediate can be easily prepared from the reaction of an acyl hydrazide with a carboxylic acid or an acyl chloride. A variety of dehydrating agents can be used to effect the final cyclization, offering flexibility to accommodate different substrates.
Q2: I am working with a substrate that is sensitive to strong acids. Which synthetic route should I choose?
A2: For acid-sensitive substrates, you should avoid using strong acid catalysts or dehydrating agents like concentrated H₂SO₄ or POCl₃. Milder methods are preferable, such as:
-
Cyclodehydration using the Burgess reagent: This reagent is known to be mild and effective for the cyclization of diacylhydrazines under neutral conditions.[4]
-
Oxidative cyclization of acylhydrazones: This method, often using reagents like iodine in the presence of a base, can proceed under neutral or mildly basic conditions.
Q3: Can I synthesize an unsymmetrically substituted 2,5-diaryl-1,3,4-oxadiazole?
A3: Yes, unsymmetrical 1,3,4-oxadiazoles are commonly synthesized. The key is to use a two-step approach. First, an acyl hydrazide (R¹-CO-NHNH₂) is reacted with a different acyl chloride or carboxylic acid (R²-COOH) to form an unsymmetrical 1,2-diacylhydrazine (R¹-CO-NH-NH-CO-R²). Subsequent cyclodehydration of this intermediate will yield the desired 2,5-disubstituted-1,3,4-oxadiazole with different R¹ and R² groups.
Q4: My purification by column chromatography is difficult due to the product having a similar polarity to a major impurity. What can I do?
A4: If chromatographic separation is challenging, consider the following:
-
Recrystallization: This is often a very effective method for purifying solid products. Experiment with different solvent systems to find one in which your product has high solubility at high temperature and low solubility at low temperature, while the impurity remains in solution.
-
Acid-Base Extraction: If your product and impurity have different acidic or basic properties, you may be able to separate them through a liquid-liquid extraction with an acidic or basic aqueous solution.
-
Derivative Formation: In some cases, you might be able to selectively react the impurity to form a derivative that has a very different polarity, making separation easier. This is a more advanced technique and requires careful consideration of the chemistry involved.
-
Optimize Reaction Conditions: The best approach is often to go back and optimize the reaction to minimize the formation of the problematic side product in the first place.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Cyclodehydration of 1,2-Dibenzoylhydrazine using POCl₃
This protocol describes the synthesis of a symmetrical 1,3,4-oxadiazole.
Materials:
-
1,2-Dibenzoylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dibenzoylhydrazine (1 equivalent).
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The solid product will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to obtain white crystalline 2,5-diphenyl-1,3,4-oxadiazole.
Protocol 2: Synthesis of a 2,5-Disubstituted-1,3,4-oxadiazole via Oxidative Cyclization of an Acylhydrazone using Iodine
This method is suitable for the synthesis of both symmetrical and unsymmetrical 1,3,4-oxadiazoles from the corresponding acylhydrazone.
Materials:
-
Acylhydrazone (e.g., N'-benzylidenebenzohydrazide)
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate solution (10%)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the acylhydrazone (1 equivalent) in DMSO, add potassium carbonate (2-3 equivalents) and a catalytic amount of iodine (0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-80 °C) for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Main and competing side reaction pathways in 1,3,4-oxadiazole synthesis.
Caption: Troubleshooting workflow for 1,3,4-oxadiazole synthesis issues.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: Optimizing Assay Conditions for the Biological Evaluation of Oxadiazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assay conditions for the biological evaluation of oxadiazole compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental evaluation of oxadiazole compounds.
| Issue | Potential Cause | Recommended Solution |
| Low Compound Solubility / Precipitation in Media | Oxadiazole compounds, particularly those with aryl substituents, can have poor aqueous solubility.[1] High concentrations of the compound stock in DMSO can lead to precipitation when diluted in aqueous assay media. | - Prepare stock solutions in 100% DMSO. For working solutions, perform serial dilutions.[2]- Ensure the final DMSO concentration in the assay is consistent across all wells and is at a non-toxic level for the cells being used (typically ≤ 0.5%).[3][4]- Evaluate the solubility of your specific oxadiazole derivative in the assay buffer before starting the experiment.- Consider the use of solubility-enhancing excipients if solubility issues persist, though their effects on the biological system must be validated. |
| High Variability Between Replicate Wells | Inconsistent pipetting, cell clumping, or uneven cell seeding can lead to variability. "Edge effects" in 96-well plates, where wells on the perimeter of the plate evaporate more quickly, can also contribute. | - Ensure thorough mixing of cell suspensions before seeding to prevent clumping.- Use calibrated pipettes and practice consistent pipetting techniques.- To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[5] |
| High Background Signal in Fluorescence/Luminescence Assays | The intrinsic fluorescence of the oxadiazole compound itself can interfere with the assay. Reagents or media components (like phenol red or serum) can also be autofluorescent.[6][7] | - Run a "compound-only" control (compound in media without cells) to measure the intrinsic fluorescence of the oxadiazole derivative and subtract this from the experimental values.[8]- Use black-walled microplates for fluorescence assays to reduce light scatter and background.[7]- If possible, use phenol red-free media and consider reducing serum concentration during the assay period.[6] |
| Inconsistent or Non-reproducible IC50/MIC Values | This can be due to variations in cell health, passage number, or incubation time. The stability of the oxadiazole compound in the assay media over time can also be a factor. | - Use cells with a consistent and low passage number for all experiments.- Ensure cells are healthy and in the exponential growth phase at the time of the assay.[9]- Optimize and standardize the incubation time for compound treatment.[10]- Assess the stability of your compound in the assay media over the course of the experiment. |
| Unexpected Cytotoxicity in Vehicle Control Wells | The concentration of the solvent (e.g., DMSO) used to dissolve the oxadiazole compound may be too high, leading to cellular toxicity.[4][11] | - Determine the maximum tolerated DMSO concentration for your specific cell line by running a dose-response curve for DMSO alone.[4]- Ensure the final DMSO concentration is well below the toxic threshold and is the same in all wells, including the vehicle control.[3][12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common initial assays for evaluating the biological activity of new oxadiazole compounds?
A1: The initial assays depend on the therapeutic target. For anticancer activity, a cytotoxicity assay such as the MTT or XTT assay is a common starting point to determine the compound's effect on cell viability.[13][14] For antimicrobial activity, a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is standard.[15][16] For enzyme inhibitors, a specific enzyme activity assay is required.[17]
Q2: How do I choose the appropriate cell lines for my cytotoxicity assays?
A2: The choice of cell lines should be guided by the intended therapeutic application of your oxadiazole compounds. For example, if you are investigating anticancer agents, you should use a panel of cancer cell lines relevant to the cancer type you are targeting (e.g., MCF-7 for breast cancer, A549 for lung cancer).[14][18] It is also crucial to include a non-cancerous cell line to assess for general cytotoxicity.[13]
Q3: What are the essential controls to include in my biological assays for oxadiazole compounds?
A3: The following controls are essential for reliable data:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is crucial for ensuring that the observed effects are due to the compound and not the solvent.[4]
-
Untreated Control (Negative Control): Cells in media alone, representing 100% viability or normal growth.
-
Positive Control: A known active compound for the specific assay (e.g., a standard-of-care drug like doxorubicin for anticancer assays or a known antibiotic for antimicrobial assays). This control validates that the assay is working correctly.
-
Blank Control: Media only (no cells) to determine the background absorbance/fluorescence.[8]
-
Compound Control: Compound in media without cells to check for intrinsic absorbance or fluorescence of the oxadiazole derivative.
Q4: My oxadiazole compound is not showing any activity. What should I do?
A4: There are several factors to consider:
-
Solubility: Ensure your compound is fully dissolved in the assay media at the tested concentrations. Precipitated compound will not be available to interact with the cells or target.
-
Concentration Range: You may be testing at too low a concentration. A wider range of concentrations, including higher doses, may be necessary.
-
Assay System: The chosen cell line or target may not be sensitive to your compound's mechanism of action. Consider testing in a different biological system.
-
Compound Stability: Verify that your compound is stable under the assay conditions (e.g., temperature, pH, incubation time).
Q5: How do I interpret the results of my MTT assay?
A5: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[19] The amount of purple formazan produced is directly proportional to the number of living, metabolically active cells.[20] A decrease in the signal in treated wells compared to the vehicle control indicates a reduction in cell viability, suggesting a cytotoxic or anti-proliferative effect of your oxadiazole compound. The results are typically used to calculate an IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50) of Selected Oxadiazole Compounds in Cancer Cell Lines
| Compound ID/Reference | Oxadiazole Type | Cancer Cell Line | IC50 (µM) |
| Compound 5[18] | 1,3,4-Oxadiazole | SKOV3 (Ovarian) | 14.2 |
| Compound 5[18] | A549 (Lung) | 18.3 | |
| Compound 5[18] | MCF7 (Breast) | 30.9 | |
| Compound 5[18] | U87 (Glioblastoma) | 35.1 | |
| Compound 1[14] | Not Specified | MCF-7 (Breast) | 5.897 ± 0.258 |
| Compound 6[14] | 1,3,4-Oxadiazole | MCF-7 (Breast) | ~1.1 |
| Compound 6[14] | 1,3,4-Oxadiazole | HepG2 (Liver) | 1.4 |
| Compound 3b[13] | 1,3,4-Oxadiazole | HeLa (Cervical) | 0.36 ± 0.05 |
| Compound 3b[13] | 1,3,4-Oxadiazole | MDA-MB-231 (Breast) | 0.61 ± 0.07 |
| Compound 4h[21] | 1,3,4-Oxadiazole | A549 (Lung) | <0.14 |
| Compound 4i[21] | 1,3,4-Oxadiazole | A549 (Lung) | 1.59 |
| Compound 4l[21] | 1,3,4-Oxadiazole | A549 (Lung) | 1.80 |
| Compound 4g[21] | 1,3,4-Oxadiazole | C6 (Glioblastoma) | 8.16 |
| Compound 62[14] | 1,3,4-Oxadiazole | A549, A375, MCF-7, HT-29 | 0.81 - 11.9 |
| Compounds 6 & 7[22] | 1,3,4-Oxadiazole | HepG2 (Liver) | 4.22 - 5.79 |
| Compounds 6 & 7[22] | 1,3,4-Oxadiazole | SW1116 (Colon) | 2.46 - 5.06 |
| Compounds 8 & 9[22] | 1,3,4-Oxadiazole | HepG2 (Liver) | 0.8 - 1.2 |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Oxadiazole Compounds against Bacterial Strains
| Compound ID/Reference | Oxadiazole Type | Bacterial Strain | MIC (µg/mL) |
| Oxadiazoles 1, 2, 3[15] | 1,3,4-Oxadiazole | MRSA (210 strains) | 4 (MIC90) |
| Oxadiazole 4[15] | 1,3,4-Oxadiazole | MRSA (210 strains) | 4 (MIC90) |
| Compound 3 (ND-421)[15] | 1,3,4-Oxadiazole | Vancomycin-resistant MRSA | 1 - 4 |
| Compound 17[23] | 1,2,4-Oxadiazole | S. aureus | 25 |
| Compound 18[23] | 1,2,4-Oxadiazole | E. coli | 25 |
| Compound 19[23] | 1,3,4-Oxadiazole | S. aureus & E. coli | 25 |
| Compound 26[24] | 1,2,4-Oxadiazole | E. coli | ~60 µM |
| Compound 27[24] | 1,2,4-Oxadiazole | E. coli | ~68 µM |
| Compound 30[24] | 1,2,4-Oxadiazole | E. coli | ~62 µM |
| Compound 14a, 14b[25] | 1,3,4-Oxadiazole | P. aeruginosa & B. subtilis | 0.2 |
| Compound 14a, 14b[25] | 1,3,4-Oxadiazole | S. typhi & E. coli | 0.4 |
| Compound 30[25] | Not Specified | Clostridium difficile | 0.003 - 0.03 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[19][20]
Materials:
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test oxadiazole compounds and a positive control drug
-
Vehicle (e.g., sterile DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxadiazole compounds in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.[20]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Broth Microdilution Antimicrobial Susceptibility Assay
This protocol is based on the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[16][17][26]
Materials:
-
96-well sterile microplates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains
-
Test oxadiazole compounds and a positive control antibiotic
-
Vehicle (e.g., sterile DMSO)
-
Saline solution (0.85%)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) on an agar plate. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[26] Dilute this suspension in MHB to achieve the final desired inoculum density in the wells (typically 5 x 10^5 CFU/mL).
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the oxadiazole compounds in MHB.[26] The final volume in each well should be 50 µL or 100 µL depending on the specific protocol.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL or 200 µL.
-
Controls: Include a growth control (bacteria in broth without compound), a sterility control (broth only), and a vehicle control (bacteria in broth with the highest concentration of DMSO used).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay (General Protocol)
This is a general protocol for a colorimetric or fluorometric enzyme inhibition assay.[27][28][29]
Materials:
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test oxadiazole compounds and a known inhibitor (positive control)
-
Vehicle (e.g., sterile DMSO)
Procedure:
-
Reagent Preparation: Prepare all reagents in the appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In the wells of the microplate, add the assay buffer, various concentrations of the oxadiazole compound (or vehicle/positive control), and a fixed concentration of the enzyme. Allow this mixture to pre-incubate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[27]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Signal Detection: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence kinetically over a set period. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[27]
Visualizations
Caption: General workflow for the biological evaluation of oxadiazole compounds.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
- 14. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activities of Oxadiazole Antibacterials against Staphylococcus aureus and Other Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. mdpi.com [mdpi.com]
- 26. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 27. benchchem.com [benchchem.com]
- 28. superchemistryclasses.com [superchemistryclasses.com]
- 29. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-isopropyl-1,3,4-oxadiazol-2(3H)-one In Vitro Solubility
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-isopropyl-1,3,4-oxadiazol-2(3H)-one in in vitro settings. The following information provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my 5-isopropyl-1,3,4-oxadiazol-2(3H)-one poorly soluble in aqueous media?
A1: 1,3,4-oxadiazole derivatives, particularly those with aryl or bulky alkyl substituents, often exhibit poor aqueous solubility.[1] This is attributed to their crystalline structure and the hydrophobic nature of the isopropyl group and the oxadiazole ring itself. The solubility of 1,3,4-oxadiazoles in water is significantly influenced by the type of substituents on the heterocyclic ring.[1]
Q2: What are the initial steps to improve the solubility of my compound for in vitro assays?
A2: A common starting point is to create a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. However, precipitation can occur upon dilution. If this happens, exploring the use of co-solvents, pH adjustment, or formulating with solubilizing excipients like cyclodextrins are recommended next steps.
Q3: Are there any general solubility characteristics available for 1,3,4-oxadiazole derivatives?
A3: Yes, studies on various 1,3,4-oxadiazole derivatives indicate that they are often soluble in organic solvents such as DMSO, methanol (MeOH), and chloroform (CHCl₃).[2] Their aqueous solubility is generally low but can be influenced by the specific functional groups attached to the oxadiazole core.[1]
Troubleshooting Guide
Issue: Compound precipitates out of solution when diluting a DMSO stock into aqueous buffer.
This is a common issue for poorly soluble compounds when the concentration of the organic solvent is significantly reduced.
Troubleshooting Workflow:
References
stability studies of 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies on 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My assay shows rapid degradation of 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- in acidic aqueous solutions. What could be the cause and how can I investigate it?
A1: Rapid degradation in acidic conditions is likely due to acid-catalyzed hydrolysis of the 1,3,4-oxadiazole ring. The ester-like linkage within the ring is susceptible to cleavage.
Troubleshooting Steps:
-
Confirm pH: Ensure the pH of your solution is accurately measured and controlled.
-
Analyte Concentration: High concentrations of the analyte might accelerate degradation. Try performing the study at a lower concentration.
-
Temperature Control: Increased temperature can significantly enhance the rate of hydrolysis. Ensure your experiment is conducted at a controlled and documented temperature.
-
Analytical Method: Verify that your analytical method (e.g., HPLC) is stability-indicating and can resolve the parent compound from its degradants.
-
Forced Degradation Study: To confirm the degradation pathway, perform a forced degradation study under controlled acidic conditions (e.g., 0.1 N HCl at a specific temperature) and monitor the formation of degradation products over time.
Q2: I am observing unexpected peaks in my chromatogram during a photostability study. How can I determine if these are photodegradants?
A2: The appearance of new peaks during a photostability study suggests that 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- may be susceptible to photodegradation.
Troubleshooting Steps:
-
Control Sample: Always include a control sample that is protected from light. If the new peaks are absent in the control, it strongly indicates photodegradation.
-
Wavelength of Light: The energy of the light source can influence the degradation pathway. Note the specific wavelength(s) used in your photostability chamber.
-
Mass Spectrometry: Use LC-MS to identify the mass of the parent compound and the new peaks. This will help in elucidating the structure of the degradation products.
-
Forced Photodegradation: Expose a solution of the compound to a high-intensity light source to intentionally generate the degradants for characterization.
Q3: My compound appears to be degrading under oxidative stress conditions. What are the likely mechanisms and how can I mitigate this?
A3: While the 1,3,4-oxadiazole ring is generally stable to oxidation, substituents on the ring can be susceptible.
Troubleshooting Steps:
-
Oxidizing Agent: The choice and concentration of the oxidizing agent (e.g., H₂O₂) are critical. Consider using a milder oxidizing agent or a lower concentration.
-
Protection from Light: Some oxidative reactions are light-catalyzed. Ensure your experiment is performed in the dark.
-
Antioxidants: If permissible for your formulation, the addition of antioxidants could mitigate oxidative degradation.
-
Inert Atmosphere: Conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Data Presentation
Table 1: Summary of Forced Degradation Studies for a Representative 1,3,4-Oxadiazole Derivative
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Products (if any) |
| 0.1 N HCl (60°C) | 24 | 85.2 | Hydrolytic cleavage product |
| 0.1 N NaOH (60°C) | 24 | 92.5 | Minor degradation observed |
| 3% H₂O₂ (RT) | 24 | 98.1 | Minimal oxidation |
| Thermal (80°C) | 48 | 99.5 | Thermally stable |
| Photolytic (ICH Q1B) | - | 90.7 | Photodegradants formed |
Note: This table presents hypothetical data for a representative 1,3,4-oxadiazole derivative to illustrate potential stability behavior. Actual results for 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- may vary.
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 N HCl to achieve a final concentration of 100 µg/mL.
-
Base Hydrolysis: Repeat step 2 using 0.1 N NaOH.
-
Neutral Hydrolysis: Repeat step 2 using purified water.
-
Incubation: Incubate all three solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Sampling and Analysis: At predetermined time points, withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare a solution of 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- at a known concentration (e.g., 100 µg/mL).
-
Exposure: Expose the solution to a light source that meets the requirements of ICH guideline Q1B (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Control Sample: Simultaneously, keep a control sample in the dark at the same temperature.
-
Analysis: After the specified exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
Visualizations
resolving ambiguous spectral data in the characterization of 1,3,4-oxadiazolones
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving ambiguous spectral data during the characterization of 1,3,4-oxadiazolones.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broad or overlapping signals in the aromatic region. How can I resolve them?
A1: Overlapping aromatic signals are common when multiple aryl substituents are present. Consider using a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve signal dispersion. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can also help to assign protons by showing correlations between adjacent protons or between protons and their attached carbons, respectively.
Q2: The carbonyl (C=O) peak in my FTIR spectrum is not sharp or is shifted from the expected region (1760-1790 cm⁻¹). What could be the cause?
A2: A shift in the carbonyl stretching frequency can be due to electronic effects of substituents on the ring. Electron-withdrawing groups can increase the frequency, while electron-donating groups may decrease it. Broadening of the peak could indicate the presence of impurities, such as unreacted starting materials (e.g., carboxylic acids, which show a very broad O-H stretch overlapping the C-H region) or byproducts. Sample preparation can also be a factor; ensure your sample is dry and properly mixed with KBr or prepared as a thin film.[1][2]
Q3: I am struggling to distinguish between the 1,3,4-oxadiazolone isomer and a potential 1,2,4-oxadiazolone byproduct. How can spectroscopy help?
A3: The key difference lies in the connectivity of the heteroatoms, which leads to distinct spectral signatures. In ¹³C NMR, the chemical shifts of the ring carbons will differ significantly. The C=O carbon in a 1,3,4-oxadiazol-5-one typically appears further downfield than in a 1,2,4-oxadiazol-5-one. Mass spectrometry can also be decisive, as the fragmentation patterns will be different due to the different ring structures.[3][4]
Q4: My mass spectrum does not show a clear molecular ion peak. What should I do?
A4: The absence of a molecular ion peak can occur with certain ionization techniques (like Electron Ionization, EI) if the molecule is unstable and fragments easily.[4] Try using a softer ionization method, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less energetic and more likely to yield a prominent protonated molecule [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) can also confirm the elemental composition of fragments, which helps in piecing together the structure.
Q5: I suspect my sample is contaminated with the corresponding 1,3,4-thiadiazole. How can I confirm this?
A5: The presence of a 1,3,4-thiadiazole impurity is common when sulfur-containing reagents are used in the synthesis.[5] In ¹³C NMR, the C=S carbon of the thiadiazole will appear at a much lower field (further downfield) compared to the C=O carbon of the oxadiazolone.[6] Mass spectrometry is also very effective; the molecular weight of the thiadiazole will be higher than the oxadiazolone by approximately 16 atomic mass units (the difference between sulfur and oxygen).
Troubleshooting Guides
Issue 1: Ambiguous ¹³C NMR Signals for Ring Carbons
The two key carbons in the 1,3,4-oxadiazolone ring (C2 and C5) can have similar chemical shifts, sometimes leading to ambiguity.
Troubleshooting Workflow
References
- 1. updatepublishing.com [updatepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental protocols for testing the efficacy of oxadiazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining experimental protocols related to the efficacy testing of oxadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My oxadiazole derivative has poor solubility in aqueous media. How can I address this for in vitro assays?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like oxadiazoles.[1][2] Here are several strategies to address this:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.[3] However, ensure the final concentration in your assay does not exceed a level that causes cellular toxicity (typically <0.5%).
-
Formulation Strategies: For in vivo studies, consider formulating the compound with excipients such as cyclodextrins or encapsulating it in nanoparticles to improve solubility and bioavailability.
-
Structural Modification: If solubility issues persist and are hindering development, medicinal chemistry efforts can be directed towards synthesizing analogs with improved solubility profiles. The introduction of new substituents may influence the solubility of potential drug molecules.[1]
Q2: I am observing high background noise or false positives in my MTT assay when testing my oxadiazole compounds. What could be the cause?
A2: Interference from test compounds is a known issue in MTT assays. This can occur if your oxadiazole derivative has reducing or oxidizing properties that interact with the MTT reagent or the formazan product. To troubleshoot this:
-
Run a cell-free control: Include wells with your compound and MTT reagent in media without cells. High absorbance in these wells indicates direct reduction of MTT by your compound.
-
Use an alternative viability assay: Consider assays with different detection principles, such as those based on ATP content (e.g., CellTiter-Glo®) or lactate dehydrogenase (LDH) release for cytotoxicity.
Q3: The zones of inhibition in my agar well diffusion assay are inconsistent or absent, even for compounds expected to be active. What should I check?
A3: Reproducibility in agar well diffusion assays can be affected by several factors:[2][4]
-
Compound Diffusion: Poor diffusion of non-polar compounds through the agar is a common problem.[2][5] Ensure your compound is adequately solubilized in the vehicle and that the vehicle itself does not inhibit microbial growth.
-
Inoculum Standardization: The density of the microbial inoculum should be standardized, for example, to a 0.5 McFarland standard, to ensure consistent results.[2]
-
Plate Incubation: Plates should be incubated promptly after adding the test compound to ensure uniform diffusion.[6]
-
Alternative Methods: If diffusion remains an issue, consider using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is a quantitative measure of antimicrobial activity.[3][7]
Troubleshooting Guides
Anticancer Activity (MTT Assay)
| Problem | Possible Cause | Recommended Solution |
| Low absorbance readings | Cell number per well is too low; Incubation time with MTT reagent is too short.[8][9] | Increase cell density at plating; Increase incubation time with MTT reagent until purple formazan crystals are visible.[8][9] |
| High absorbance readings | Cell number per well is too high; Contamination with bacteria or yeast.[8][9] | Decrease cell density at plating; Discard contaminated cultures and use sterile techniques.[8][9] |
| Incomplete formazan crystal solubilization | Insufficient solvent volume or inadequate mixing.[10] | Ensure complete dissolution by gentle pipetting or using a plate shaker. Consider overnight incubation with 10% SDS in 0.01 N HCl as an alternative to DMSO.[10] |
| High replicate variability | Inaccurate pipetting or "edge effects" on the microplate.[8] | Ensure accurate pipetting; Avoid using the outer wells of the plate to minimize edge effects. |
Antimicrobial Activity (Agar Well Diffusion Assay)
| Problem | Possible Cause | Recommended Solution |
| Irregular or no zones of inhibition | Poor solubility and diffusion of the compound in agar.[2] | Add the extract to a top agar layer to ensure even distribution; Consider using a broth dilution method instead.[2] |
| Inconsistent results between experiments | Variation in inoculum preparation or agar pouring.[2] | Standardize the bacterial inoculum to a consistent turbidity (e.g., 0.5 McFarland standard); Ensure uniform agar thickness.[2] |
| Contamination | Non-sterile technique during plate preparation or compound application. | Use aseptic techniques throughout the procedure. |
In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
| Problem | Possible Cause | Recommended Solution |
| High variability in absorbance readings | Inconsistent heating or pH of the solution. | Ensure uniform heating of all samples; Precisely control the pH of the reaction mixture.[11][12] |
| Compound precipitation | Poor solubility of the test compound in the assay buffer. | Prepare the initial stock solution in a suitable solvent and ensure the final concentration in the assay does not cause precipitation. |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted for adherent cell lines to determine the cytotoxic effects of oxadiazole derivatives.
Materials:
-
96-well flat-bottom microplates
-
Adherent cancer cell line of choice
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Phosphate-buffered saline (PBS)
-
Test oxadiazole derivatives (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the oxadiazole derivatives in complete culture medium. The final DMSO concentration should be kept constant and non-toxic. Replace the medium in the wells with the medium containing the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully aspirate the medium and add 50 µL of serum-free medium to each well, followed by 50 µL of MTT solution. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Formazan Solubilization: Aspirate the MTT solution and add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.[9] A reference wavelength of >650 nm should be used for background subtraction.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Agar Well Diffusion Assay for Antibacterial Activity
This method is used for preliminary screening of the antibacterial activity of oxadiazole derivatives.
Materials:
-
Nutrient agar plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[13]
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Test oxadiazole derivatives (dissolved in a suitable solvent)
-
Standard antibiotic (e.g., Ciprofloxacin)[14]
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the bacterial suspension over the entire surface of the nutrient agar plate using a sterile cotton swab to create a uniform lawn.
-
Well Creation: Aseptically create wells in the agar plate using a sterile cork borer.[5]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution and the standard antibiotic into separate wells.[14] A well with the solvent alone should be included as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[14]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
In Vitro Anti-inflammatory Activity by Albumin Denaturation
This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[15]
Materials:
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test oxadiazole derivatives
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)[11][12]
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing the test compound at various concentrations, albumin solution, and PBS.
-
Incubation: Incubate the reaction mixtures at 37°C for 15-20 minutes.[11][12]
-
Heat Denaturation: Induce denaturation by heating the solutions at 70°C for 5 minutes.[12]
-
Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.[12]
-
Calculation: Calculate the percentage inhibition of protein denaturation compared to the control.
Data Presentation
Table 1: Example IC50 Values of Oxadiazole Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4f | A549 | <0.14 | [16] |
| 4i | A549 | 1.59 | [16] |
| 4l | A549 | 1.80 | [16] |
| Cisplatin (Standard) | A549 | 4.98 | [16] |
| Compound 1 | MCF-7 | 5.897 ± 0.258 | [17] |
| Compound 37 | MCF-7 | 6.8 | [17] |
| Compound 36 | HepG2 | (30x stronger than 5-FU) | [18] |
Table 2: Example Antimicrobial Activity of Oxadiazole Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 17 | S. aureus | 25 | [19] |
| 18 | E. coli | 25 | [19] |
| 19 | S. aureus & E. coli | 25 | [19] |
Visualizations
Caption: General experimental workflow for testing oxadiazole derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by oxadiazole derivatives.[20][21]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. reddit.com [reddit.com]
- 5. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. botanyjournals.com [botanyjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. thaiscience.info [thaiscience.info]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijnrd.org [ijnrd.org]
- 15. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
strategies to overcome low yields in oxidative cyclization of acylhydrazones
Technical Support Center: Oxidative Cyclization of Acylhydrazones
Welcome to the technical support center for the oxidative cyclization of acylhydrazones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes, particularly concerning low yields.
Frequently Asked Questions (FAQs)
Q1: What is the oxidative cyclization of acylhydrazones?
The oxidative cyclization of N-acylhydrazones is a chemical transformation that converts acylhydrazones into various heterocyclic compounds, most commonly 1,3,4-oxadiazoles.[1][2] This reaction involves the formation of a new carbon-oxygen or carbon-nitrogen bond through an intramolecular cyclization event, facilitated by an oxidizing agent.[3] This method is a cornerstone in medicinal chemistry for synthesizing molecules with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Q2: What are the most common causes of low yields in this reaction?
Low yields are a frequent challenge and can typically be attributed to one or more of the following factors:
-
Impure Starting Materials: Purity of the initial aldehydes, hydrazides, or the acylhydrazone intermediate is critical. Impurities can inhibit the catalyst or participate in side reactions.[4]
-
Ineffective Oxidizing Agent: The choice and quality of the oxidant are paramount. Degradation of the oxidant or an inappropriate choice for the specific substrate can lead to reaction failure.[4]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, concentration, and reaction time can significantly impact the yield.
-
Substrate Reactivity: The electronic properties of the substituents on the acylhydrazone can affect its susceptibility to oxidation and cyclization. Electron-withdrawing groups, for example, may render the substrate less reactive.[4]
-
Side Reactions: Competing reaction pathways, such as the formation of dimers or degradation of the starting material or product, can reduce the yield of the desired heterocycle.[5]
Q3: How does the choice of oxidant influence the reaction?
The oxidant is a key determinant of the reaction's success and even its pathway.
-
Iodine (I₂): Molecular iodine is a popular choice as it is mild, affordable, and effective for many substrates, often used in stoichiometric or catalytic amounts.[2] It can be used with a co-oxidant like hydrogen peroxide or a base like potassium carbonate.[2]
-
Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (PIDA) or 2-iodoxybenzoic acid (IBX) are powerful oxidants that can drive the reaction under mild conditions.
-
Electrochemical Methods: Anodic oxidation offers a "reagent-free" approach, avoiding the need for chemical oxidants and often resulting in cleaner reactions with high functional group tolerance.[1][5] The yield can be tuned by adjusting the current and electrode materials.[6]
-
Metal-Based Reagents: Transition metals like copper (Cu²⁺) can act as catalysts for the oxidative cyclization.[7] However, these can be toxic and may require specific ligands.
-
Photochemical Methods: Some reactions can be mediated by light, offering an additive-free and environmentally friendly alternative.[8][9]
Troubleshooting Guide for Low Yields
Use this guide to diagnose and resolve issues in your oxidative cyclization experiments.
Problem 1: Reaction has stalled; TLC analysis shows only starting material.
-
Possible Cause 1: Impure Acylhydrazone.
-
Suggested Solution: Purify the acylhydrazone starting material via recrystallization or column chromatography. Confirm its purity using NMR or melting point analysis before proceeding.[4]
-
-
Possible Cause 2: Inactive Oxidant or Reagents.
-
Suggested Solution: Use a freshly opened bottle of the oxidizing agent, as they can degrade over time. If using a catalytic system (e.g., I₂ with H₂O₂), ensure all components are active.
-
-
Possible Cause 3: Insufficient Reaction Temperature.
-
Suggested Solution: Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC. Some substrates require more thermal energy to overcome the activation barrier.[4]
-
-
Possible Cause 4: Inappropriate Solvent.
-
Suggested Solution: The solvent can influence the solubility of reagents and the reaction pathway. Screen alternative solvents. For instance, if a reaction is failing in a non-polar solvent like DCM, try a more polar solvent like acetonitrile, methanol, or DMF.
-
Problem 2: TLC analysis shows multiple new spots, streaking, or a low yield of the desired product.
-
Possible Cause 1: Substrate or Product Degradation.
-
Suggested Solution: The reaction conditions may be too harsh. Try lowering the temperature or using a milder oxidizing agent. For example, if using a strong oxidant like IBX, consider switching to a milder system like I₂/K₂CO₃.[10]
-
-
Possible Cause 2: Competing Side Reactions.
-
Suggested Solution: Side reactions like dimerization can occur, especially at high concentrations.[5] Try running the reaction at a lower concentration. Additionally, ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if your substrate or intermediates are sensitive to air or moisture.
-
-
Possible Cause 3: Unfavorable Electronic Effects of the Substrate.
-
Suggested Solution: Acylhydrazones with strong electron-withdrawing groups (e.g., -NO₂) can be less reactive.[4] These substrates may require more forcing conditions: higher temperatures, longer reaction times, or a stronger oxidant. Conversely, substrates with strong electron-donating groups may be prone to over-oxidation. For these, milder conditions are preferable.
-
Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing low-yield issues.
Caption: A decision tree for troubleshooting low yields in oxidative cyclization reactions.
Data Presentation: Impact of Substituents
The electronic nature of substituents on the aromatic rings of the acylhydrazone can significantly impact reaction yields. Below is a summary of yields obtained using an iodine-catalyzed method, demonstrating this effect.
Table 1: Yields of 1,3,4-Oxadiazoles Using I₂/H₂O₂ System
| Entry | Aldehyde Substituent (R¹) | Hydrazide Substituent (R²) | Product Yield (%) |
| 1 | H | H | 77 |
| 2 | 4-Me | H | 85 |
| 3 | 4-OMe | H | 88 |
| 4 | 4-F | H | 70 |
| 5 | 4-Cl | H | 72 |
| 6 | 4-CHO | H | 65 |
| 7 | 4-NO₂ | H | 61 |
| 8 | H | 4-Cl | 75 |
| 9 | H | 4-NO₂ | 58 |
Data adapted from an iodine-catalyzed oxidative cyclization methodology.[2] Electron-donating groups (e.g., -Me, -OMe) generally give higher yields, while electron-withdrawing groups (e.g., -CHO, -NO₂) tend to result in lower yields.
Experimental Protocols
Protocol 1: General Procedure for Iodine-Mediated Oxidative Cyclization
This protocol is a typical example of a transition-metal-free method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[2][10]
-
Preparation: To a solution of the acylhydrazone (1.0 mmol) in a suitable solvent (e.g., 10 mL of acetonitrile or DMSO), add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Add molecular iodine (I₂, 1.2 mmol, 1.2 equiv.) to the mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature or a specified elevated temperature (e.g., 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,3,4-oxadiazole.
Protocol 2: General Procedure for Electrochemical Oxidative Cyclization
This protocol outlines a modern, oxidant-free approach.[1][5]
-
Cell Setup: Set up an undivided electrochemical cell equipped with a carbon graphite anode and a platinum cathode.
-
Electrolyte Solution: Dissolve the acylhydrazone (0.5 mmol) and a supporting electrolyte (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO, 1.0 mmol) in a solvent such as methanol (10 mL).
-
Electrolysis: Conduct the electrolysis under galvanostatic conditions (at a constant current, e.g., 10-20 mA) with constant stirring at room temperature.
-
Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.
-
Work-up: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.
General Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and analysis of 1,3,4-oxadiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1,3,4-Oxadiazole Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,3,4-oxadiazole intermediates.
Troubleshooting Guide
This section addresses common challenges encountered during the scale-up of 1,3,4-oxadiazole synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction yield for the cyclization step to form the 1,3,4-oxadiazole ring is significantly lower on a larger scale compared to the lab scale. What are the potential causes and how can I improve it?
Answer:
Low yields during the scale-up of 1,3,4-oxadiazole synthesis can often be attributed to several factors related to mass and heat transfer limitations.
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing of reactants and reagents can be challenging. This can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and decomposition of starting materials or products.
-
Troubleshooting:
-
Optimize the agitation speed and impeller design to ensure adequate mixing.
-
Consider the use of baffles in the reactor to improve turbulence and prevent vortex formation.
-
For viscous reaction mixtures, a more powerful motor or a different type of agitator (e.g., anchor or helical) may be necessary.
-
-
-
Poor Heat Transfer: Exothermic or endothermic reactions can be difficult to control on a large scale due to the lower surface area-to-volume ratio of larger reactors. This can lead to temperature gradients and a lack of precise temperature control, which can negatively impact reaction kinetics and selectivity.
-
Troubleshooting:
-
Ensure the reactor's heating/cooling jacket has sufficient capacity for the reaction scale.
-
Employ a controlled rate of addition for reagents to manage the heat of reaction.
-
Consider using a more efficient heat transfer fluid in the reactor jacket.
-
-
-
Choice of Dehydrating Agent: Some dehydrating agents that work well on a small scale may be less effective or pose safety risks at a larger scale. For instance, highly corrosive or pyrophoric reagents require specialized handling and equipment.
-
Troubleshooting:
-
Evaluate alternative, safer, and more scalable dehydrating agents. For example, using reagents like 1,3-dibromo-5,5-dimethylhydantoin can be advantageous for large-scale synthesis due to their inexpensive and safe nature.[1]
-
Consider process intensification technologies like flow chemistry, which can offer better control over reaction parameters.
-
-
Question 2: I am observing a significant increase in impurity formation, particularly the corresponding 1,3,4-thiadiazole, during the scale-up of my 1,3,4-oxadiazole synthesis. What is the likely cause and how can I mitigate this?
Answer:
The formation of 1,3,4-thiadiazole as a major impurity is a common issue when using sulfur-containing reagents in the synthesis of 1,3,4-oxadiazoles, especially from diacylhydrazine or thiosemicarbazide intermediates.[2]
-
Cause: The presence of sulfur-containing starting materials or reagents can lead to the competitive formation of the thermodynamically stable thiadiazole ring.
-
Mitigation Strategies:
-
Reagent Selection: If possible, explore synthetic routes that avoid sulfur-containing reagents.
-
Reaction Conditions: Carefully control the reaction temperature and time. Higher temperatures can sometimes favor the formation of the thiadiazole by-product.
-
Purification: Develop a robust purification strategy to effectively remove the thiadiazole impurity. This may involve recrystallization with a specific solvent system or column chromatography with an optimized mobile phase.
-
-
Question 3: The purification of my 1,3,4-oxadiazole intermediate by recrystallization is proving difficult at a larger scale, with product oiling out or forming very fine crystals that are hard to filter. What can I do?
Answer:
Recrystallization challenges at scale are often related to solubility, cooling rates, and agitation.
-
Troubleshooting:
-
Solvent System: Re-evaluate the solvent system. A mixture of solvents may be necessary to achieve the desired solubility profile for both the product and impurities.
-
Cooling Profile: Implement a controlled cooling profile. Rapid cooling can lead to the formation of fine crystals or oiling out. A slower, more gradual cooling process allows for the growth of larger, more easily filterable crystals.
-
Seeding: Introduce a small amount of pure product (seed crystals) at the appropriate temperature to induce crystallization and promote the formation of larger crystals.
-
Agitation: The agitation rate during cooling and crystallization is critical. Too much agitation can lead to crystal breakage and the formation of fines, while insufficient agitation can result in poor heat transfer and non-uniform crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of 1,3,4-oxadiazole intermediates?
A1: Key safety considerations include:
-
Reagent Handling: Many reagents used in 1,3,4-oxadiazole synthesis, such as hydrazine and its derivatives, are toxic and potentially explosive. Ensure proper personal protective equipment (PPE) is used and that all handling is done in a well-ventilated area or a fume hood.
-
Exothermic Reactions: Be aware of potentially exothermic steps, such as the addition of strong acids or dehydrating agents. Implement controlled addition rates and have an emergency cooling plan in place.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to pressure build-up in a closed reactor. Ensure the reactor is equipped with a pressure relief system.
-
Waste Disposal: Develop a clear plan for the safe disposal of all chemical waste generated during the process.
Q2: Are there any "green" or more environmentally friendly approaches to the synthesis of 1,3,4-oxadiazoles that are suitable for scale-up?
A2: Yes, several greener approaches are being explored:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption.[3]
-
Catalytic Methods: The use of catalysts, such as sodium dodecyl sulfate (SDS) in micellar media, can promote reactions under milder conditions and may be suitable for scale-up.[4]
-
Solvent Selection: Whenever possible, opt for greener solvents with lower toxicity and environmental impact.
Q3: How can I effectively monitor the progress of my large-scale 1,3,4-oxadiazole synthesis?
A3: In-process controls (IPCs) are crucial for monitoring large-scale reactions. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, including the concentration of reactants, products, and impurities.
-
Gas Chromatography (GC): Useful for monitoring reactions involving volatile components.
-
Spectroscopic Methods (e.g., FT-IR, NMR): Can be used to monitor the disappearance of starting material functional groups and the appearance of product signals.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis of a Generic 2,5-Disubstituted 1,3,4-Oxadiazole
| Parameter | Lab-Scale (1 g) | Pilot-Scale (1 kg) | Production-Scale (100 kg) |
| Starting Material A (molar eq.) | 1.0 | 1.0 | 1.0 |
| Starting Material B (molar eq.) | 1.1 | 1.05 | 1.02 |
| Dehydrating Agent (molar eq.) | 1.5 | 1.2 | 1.1 |
| Solvent Volume (L/kg of A) | 10 | 8 | 6 |
| Reaction Temperature (°C) | 80 | 85-90 (controlled addition) | 90-95 (controlled addition) |
| Reaction Time (hours) | 4 | 8 | 12 |
| Typical Yield (%) | 85 | 75 | 70 |
| Purity (by HPLC, %) | >99 | 98 | 97 |
| Major Impurity (by HPLC, %) | <0.1 (Starting Material A) | 0.5 (Thiadiazole) | 1.0 (Thiadiazole) |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazoles using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is adapted from a method noted for its use of inexpensive and safe reagents suitable for large-scale synthesis.[1]
-
Charge the Reactor: Charge the appropriately sized reactor with the acyl thiosemicarbazide starting material and a suitable solvent (e.g., ethanol).
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to prevent unwanted side reactions.
-
Reagent Addition: Slowly add a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the same solvent to the reactor while maintaining the temperature below 30°C. The addition rate should be controlled to manage any potential exotherm.
-
Reaction: Once the addition is complete, heat the reaction mixture to a predetermined temperature (e.g., 50-60°C) and monitor the reaction progress by HPLC.
-
Work-up: Upon completion, cool the reaction mixture and quench any remaining DBDMH with a suitable reducing agent (e.g., sodium bisulfite solution).
-
Isolation: Adjust the pH of the mixture to precipitate the product. Filter the solid product and wash it with water and a suitable organic solvent.
-
Drying: Dry the product under vacuum at an appropriate temperature.
Mandatory Visualization
Caption: A typical workflow for the scale-up of 1,3,4-oxadiazole intermediate synthesis.
Caption: A troubleshooting decision tree for addressing low yields in scale-up synthesis.
References
Technical Support Center: Method Refinement for the Cyclodehydration of Diacylhydrazines
Welcome to the technical support center for the cyclodehydration of diacylhydrazines, a crucial transformation in the synthesis of 1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclodehydration of diacylhydrazines to form 1,3,4-oxadiazoles?
The most prevalent method is the chemical dehydration of N,N'-diacylhydrazines using a variety of cyclodehydrating agents.[1][2][3][4] Commonly employed reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[3][5] More recent and milder methods utilize reagents like the Burgess reagent, XtalFluor-E, and various carbodiimides.[1][6] Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating.[7][8][9]
Q2: My reaction is complete, but I am having difficulty purifying the 1,3,4-oxadiazole product. What are the recommended purification techniques?
Purification of 1,3,4-oxadiazoles typically involves standard laboratory techniques. After the reaction, the mixture is often quenched, for example with a 5% sodium carbonate aqueous solution, and the product is extracted with an organic solvent like ethyl acetate.[8] The crude product can then be purified by:
-
Recrystallization: This is a common method, often using solvents like methanol or ethanol.[1]
-
Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from impurities.[1][10][11] The eluent system will depend on the polarity of the product, with mixtures like hexane and ethyl acetate being common.[1]
Q3: Are there any stability issues with the diacylhydrazine starting material I should be aware of?
N,N'-diacylhydrazines can exist as different conformers due to cis-trans isomerization around the amide bonds. While generally stable, their conformation in solution can be influenced by factors like solvent and temperature, which could potentially affect reactivity. It is advisable to use freshly prepared or properly stored diacylhydrazines for best results.
Troubleshooting Guide
Issue 1: Low or No Yield of 1,3,4-Oxadiazole
Low or no yield is a common issue in cyclodehydration reactions. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low reaction yields.
Detailed Steps:
-
1. Verify Starting Material Purity: Impurities in the diacylhydrazine can inhibit the reaction. Confirm the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify the diacylhydrazine before proceeding.
-
2. Check Dehydrating Agent:
-
Activity: Many dehydrating agents are sensitive to moisture. Use freshly opened or properly stored reagents. For example, thionyl chloride can react with atmospheric moisture and lose its efficacy.
-
Stoichiometry: Ensure the correct molar equivalents of the dehydrating agent are used. An excess is often required, but a large excess can sometimes lead to side reactions.
-
-
3. Optimize Reaction Conditions:
-
Temperature: Some cyclodehydration reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. Conversely, some sensitive substrates may require cooling to prevent decomposition.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent: The choice of solvent can significantly impact the reaction. Anhydrous conditions are often crucial. Ensure your solvent is dry. Common solvents include acetonitrile, dioxane, and dichloromethane.
-
-
4. Consider a Different Dehydrating Agent: If the above steps do not improve the yield, the chosen dehydrating agent may not be suitable for your specific substrate. Consult the literature for alternatives. For instance, if a harsh reagent like POCl₃ is failing, a milder one like the Burgess reagent might be more effective.[12]
-
5. Use of Additives: In some cases, additives can improve yields. For example, the use of acetic acid as an additive has been shown to generally improve the yields in cyclodehydrations using XtalFluor-E.[6][13][14]
Issue 2: Formation of Side Products
The formation of side products can complicate purification and reduce the yield of the desired 1,3,4-oxadiazole.
Possible Causes and Solutions:
-
Incomplete Cyclization: The diacylhydrazine starting material may remain.
-
Solution: Increase the reaction time or temperature, or use a more potent dehydrating agent.
-
-
Decomposition of Starting Material or Product: Harsh reaction conditions can lead to decomposition.
-
Solution: Use a milder dehydrating agent or lower the reaction temperature. For example, triflic anhydride with pyridine can be effective at 0 °C.[15]
-
-
Side Reactions with Functional Groups: If your diacylhydrazine has other reactive functional groups, they may react with the dehydrating agent.
-
Solution: Protect sensitive functional groups before the cyclodehydration step.
-
Issue 3: Incomplete Reaction
If you observe both starting material and product in your reaction mixture after the expected reaction time, consider the following:
Troubleshooting Steps:
-
Increase Reaction Time: Continue to monitor the reaction by TLC to see if it proceeds to completion with additional time.
-
Increase Temperature: Gently heating the reaction mixture can often drive it to completion. Microwave irradiation can be a particularly effective way to reduce reaction times and improve yields.[7][8][9]
-
Add More Dehydrating Agent: It is possible that the initial amount of dehydrating agent was insufficient or has been consumed. Add another portion of the reagent and continue to monitor the reaction.
Experimental Protocols
Below are detailed methodologies for common cyclodehydration procedures.
Protocol 1: Cyclodehydration using Phosphorus Oxychloride (POCl₃)
This is a classical and widely used method.
Procedure:
-
To the N,N'-diacylhydrazine (1 equivalent), add phosphorus oxychloride (typically 5-10 equivalents) at 0 °C.[10]
-
Stir the reaction mixture at room temperature for a short period (e.g., 10 minutes).[10]
-
Heat the reaction mixture to reflux (around 80-100 °C) for several hours (typically 4-8 hours).[1][10]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Cyclodehydration using Thionyl Chloride (SOCl₂)
Thionyl chloride is another common and effective dehydrating agent.
Procedure:
-
Suspend the N,N'-diacylhydrazine (1 equivalent) in a suitable solvent like benzene.
-
Add thionyl chloride (typically 2-5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Work up the reaction mixture, which may involve quenching with a base and extraction.
-
Purify the product as described in Protocol 1.
Protocol 3: Microwave-Assisted Cyclodehydration
Microwave-assisted synthesis can significantly shorten reaction times and improve yields.[8]
Procedure:
-
In a microwave-safe vessel, place the N,N'-diacylhydrazine.
-
A solid support or a high-boiling solvent may be used. Some procedures are performed solvent-free.[7]
-
Irradiate the mixture in a microwave reactor at a set temperature and time (e.g., 130-160°C for 5-20 minutes).
-
After irradiation, cool the vessel to room temperature.
-
Dissolve the residue in a suitable solvent and proceed with the work-up and purification as described in the previous protocols.
Data Presentation: Comparison of Dehydrating Agents
The choice of dehydrating agent can significantly impact the reaction yield and conditions. The following table summarizes the performance of various common reagents.
| Dehydrating Agent | Typical Yield (%) | Reaction Conditions | Notes |
| POCl₃ | 54 - 66[1] | Reflux, several hours | Harsh conditions, may not be suitable for sensitive substrates. |
| SOCl₂ | Variable | Reflux, several hours | Harsh and corrosive reagent. |
| Triflic Anhydride/Pyridine | 70 - 95[15] | 0 °C to room temperature | Mild conditions, high yields. |
| Burgess Reagent | 96 (microwave)[4] | Microwave, 2 minutes | Mild, efficient, and suitable for microwave synthesis. |
| XtalFluor-E | 75 - 95[6] | Room temperature | Yields can be improved with acetic acid as an additive.[6][13] |
| EDC | 70 - 92[5] | Room temperature | Mild conditions, good for peptide-like substrates. |
Visualization of Experimental Workflow
The general workflow for a typical cyclodehydration experiment followed by purification is illustrated below.
Caption: A generalized experimental workflow for the synthesis of 1,3,4-oxadiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jchemrev.com [jchemrev.com]
- 10. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Antibacterial Efficacy of 1,3,4-Oxadiazole Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of various 2,5-disubstituted 1,3,4-oxadiazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for this comparison. The following tables summarize the MIC values (in µg/mL) of several 1,3,4-oxadiazole derivatives compared to standard antibiotics, as reported in the scientific literature.
It is important to note that the specific substitution patterns on the 1,3,4-oxadiazole ring significantly influence the antibacterial activity.
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1,3,4-Oxadiazole Derivatives | |||||
| Derivative 1 (e.g., OZE-I) | 4 - 16 | Not Reported | Not Reported | Not Reported | [1] |
| Derivative 2 (e.g., OZE-II) | 4 - 16 | Not Reported | Not Reported | Not Reported | [1] |
| Derivative 3 (e.g., OZE-III) | 8 - 32 | Not Reported | Not Reported | Not Reported | [1] |
| Naphthofuran-substituted 1,3,4-oxadiazole (14a, 14b) | Not Reported | 0.2 | 0.4 | 0.2 | [2] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35) | Not Reported | Not Reported | > Ampicillin | >100x Ampicillin | [2] |
| Standard Antibiotics | |||||
| Ciprofloxacin | 6.25 | Not Reported | 1-2 | Not Reported | [3] |
| Ampicillin | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Vancomycin | 2-4 | Not Reported | Not Reported | Not Reported | [3] |
| Norfloxacin | 1-2 | Not Reported | Not Reported | Not Reported | [3] |
Table 1: Minimum Inhibitory Concentration (MIC) values of selected 1,3,4-oxadiazole derivatives and standard antibiotics against various bacterial strains.
Potential Mechanisms of Action
The antibacterial effect of 1,3,4-oxadiazole derivatives is believed to stem from their ability to interfere with essential bacterial processes. Studies suggest that these compounds may act as inhibitors of key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.[4] Furthermore, some derivatives have been shown to disrupt the bacterial cell membrane and increase intracellular reactive oxygen species (ROS), leading to cell damage.[5] The diverse biological activities of 1,3,4-oxadiazoles, including antibacterial, antifungal, and anticancer properties, highlight the versatility of this heterocyclic scaffold in medicinal chemistry.[6]
Experimental Protocols
The following are detailed methodologies for two standard assays used to determine the antibacterial activity of chemical compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[7]
-
Bacterial culture in logarithmic growth phase
-
Test compound (1,3,4-oxadiazole derivative) and standard antibiotic solutions of known concentrations
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial twofold dilutions of the test compounds and standard antibiotics in the appropriate broth medium directly in the 96-well plates.[7]
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[10]
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[10]
-
Controls: Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[8]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[8] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound.[11][12][13]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture in logarithmic growth phase
-
Sterile filter paper disks (6 mm in diameter)
-
Test compound and standard antibiotic solutions of known concentrations
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[11]
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform bacterial lawn.[11]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound and standard antibiotic onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart.[12]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is inversely proportional to the MIC of the compound.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for antibacterial susceptibility testing.
Caption: General workflow for antibacterial susceptibility testing.
Caption: Hypothesized antibacterial mechanism of 1,3,4-oxadiazoles.
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. researchgate.net [researchgate.net]
- 11. asm.org [asm.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
A Comparative Guide to the Structure-Activity Relationships of 5-Substituted 1,3,4-Oxadiazol-2-ones
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazol-2-one moiety is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for 5-substituted 1,3,4-oxadiazol-2-ones, focusing on their roles as enzyme inhibitors and antimicrobial agents. The information presented is collated from various studies to aid in the rational design of novel therapeutic agents.
Enzyme Inhibition: Targeting FAAH and Notum
Recent research has highlighted the potential of 5-substituted 1,3,4-oxadiazol-2-ones as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Notum carboxylesterase, enzymes implicated in pain/inflammation and Wnt signaling pathways, respectively.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Its inhibition is a therapeutic strategy for pain and anxiety. Novel 5-aryloxy substituted 3-phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent FAAH inhibitors.
Table 1: SAR Data of 5-Substituted 1,3,4-Oxadiazol-2-ones as FAAH Inhibitors
| Compound ID | 5-Substituent (R1) | 3-Substituent (R2) | IC50 (nM) vs. Human FAAH | Key SAR Insights |
| 1a | 2,4-Difluorophenoxy | 4-(2-(piperazin-1-yl)ethoxy)phenyl | ~10 | Introduction of a basic, ionizable group on the N-phenyl ring improves aqueous solubility while maintaining potency.[1] |
| 1b | 2,4-Difluorophenoxy | 4-(3-(piperazin-1-yl)propyl)phenyl | ~15 | The linker length between the phenyl ring and the piperazine moiety can influence activity.[1] |
| 1c | Phenoxy | 3-Chlorophenyl | >1000 | The nature and substitution pattern on both the 5-phenoxy and 3-phenyl rings are critical for potent inhibition. |
| 1d | Phenoxy | 4-Hydroxyphenyl | ~50 | A hydroxyl group on the N-phenyl ring can enhance activity, likely through hydrogen bonding interactions in the active site. |
Notum Carboxylesterase Inhibitors
Notum is a negative regulator of the Wnt signaling pathway, and its inhibition is being explored for therapeutic applications in areas like osteoporosis and Alzheimer's disease. 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones have emerged as a promising class of Notum inhibitors.[2][3][4]
Table 2: SAR Data of 5-Substituted 1,3,4-Oxadiazol-2-ones as Notum Inhibitors
| Compound ID | 5-Substituent (R1) | 3-Substituent (R2) | IC50 (nM) vs. Notum | Key SAR Insights |
| 2a | Phenyl | 4-Fluorophenyl | 15 | Optimization of a fragment hit led to the identification of the 5-phenyl-1,3,4-oxadiazol-2-one core as a potent scaffold.[5] |
| 2b | Phenyl | 4-(Trifluoromethyl)phenyl | 8 | Electron-withdrawing groups on the 3-phenyl ring are generally favored for enhanced potency. |
| 2c | 4-Chlorophenyl | 4-Fluorophenyl | 25 | Substitution on the 5-phenyl ring is also a key determinant of activity. |
| 2d | Phenyl | Phenyl | 45 | The substitution pattern on the aryl rings allows for fine-tuning of inhibitory activity. |
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a common feature in compounds with antimicrobial properties. While specific data for 5-substituted 1,3,4-oxadiazol-2-ones is less abundant, studies on structurally related 2,5-disubstituted 1,3,4-oxadiazoles provide valuable SAR insights. The presence of specific substituents on the aromatic rings attached to the oxadiazole core significantly influences their antibacterial and antifungal efficacy.
Table 3: Antimicrobial Activity of Structurally Related 2,5-Disubstituted 1,3,4-Oxadiazoles
| Compound ID | 2-Substituent | 5-Substituent | Target Organism | Activity (MIC, µg/mL) | Key SAR Insights |
| 3a | Furan | Phenyl derivative | S. aureus | 4-16 | The presence of a furan ring can confer potent antibacterial activity.[6][7] |
| 3b | Nitrofuran | Phenyl derivative | E. coli | 8-32 | A nitrofuran moiety is a well-known pharmacophore for antibacterial activity.[7] |
| 3c | 4-Chlorophenyl | Thio-linked side chain | S. aureus | ~16 | Halogen substitutions on the phenyl ring often enhance antimicrobial effects.[8] |
| 3d | 4-Nitrophenyl | Thio-linked side chain | C. albicans | ~32 | The nitro group can also contribute to antifungal activity.[8] |
Experimental Protocols
FAAH Inhibition Assay
The inhibitory activity against FAAH is typically determined using a fluorometric assay. The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by the FAAH enzyme.
-
Enzyme Preparation : Recombinant human FAAH is used.
-
Assay Buffer : Typically, a buffer such as Tris-HCl with a neutral pH containing a low concentration of fatty-acid-free bovine serum albumin (BSA) is used.
-
Procedure :
-
The test compounds, dissolved in DMSO, are pre-incubated with the FAAH enzyme in the assay buffer in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the AAMCA substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence generated by the release of 7-amino-4-methylcoumarin is measured at appropriate excitation and emission wavelengths (e.g., 355 nm and 460 nm, respectively).
-
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Notum Carboxylesterase Inhibition Assay
The inhibition of Notum activity can be assessed using a biochemical assay that measures the hydrolysis of a suitable substrate.
-
Enzyme and Substrate : Recombinant Notum enzyme and a substrate that releases a detectable signal upon cleavage are used.
-
Procedure :
-
Test compounds are incubated with the Notum enzyme in an appropriate buffer.
-
The reaction is started by the addition of the substrate.
-
After a set incubation period, the reaction is stopped, and the product is quantified.
-
-
Cell-Based Assay : A TCF/LEF reporter gene assay can be used to measure the restoration of Wnt signaling in the presence of Notum and the inhibitor.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media : Cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi are commonly used.
-
Inoculum Preparation : Microbial suspensions are prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Procedure :
-
Serial twofold dilutions of the test compounds are prepared in the wells of a 96-well microtiter plate.
-
The standardized microbial inoculum is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
References
- 1. Synthesis and structure–activity relationships of ionizable 1,3,4-oxadiazol-2(3<i>H</i>)-ones as peripherally selective… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. 5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Scaffolds in Drug Discovery
A deep dive into the pharmacological profiles of two prevalent oxadiazole isomers, this guide offers a comparative analysis of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, supported by experimental data and detailed methodologies. Intended for researchers, scientists, and drug development professionals, this document aims to provide a clear and objective comparison to inform future research and development of novel therapeutics.
The oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Among its isomers, 1,3,4-oxadiazole and 1,2,4-oxadiazole have garnered significant attention due to their broad spectrum of biological activities. These heterocycles are bioisosteres of amides and esters, offering improved metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1] This guide presents a comparative overview of their anticancer and antimicrobial activities, delves into their roles in key signaling pathways, and provides detailed experimental protocols for their evaluation.
Comparative Anticancer Activity
Both 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of enzymes, growth factors, and kinases.[2][3][4]
1,3,4-Oxadiazole Derivatives: This isomer is extensively studied for its anticancer properties.[2][3][4] Derivatives of 1,3,4-oxadiazole have been shown to inhibit a range of cancer-related targets, such as histone deacetylases (HDACs), telomerase, topoisomerases, and thymidylate synthase.[5][6] Their antiproliferative effects have been documented across numerous cancer cell lines, including those of the lung, breast, colon, and liver.[4][5][7][8] In many instances, the efficacy of these derivatives has been reported to surpass that of standard chemotherapeutic drugs like 5-fluorouracil and cisplatin.[4]
1,2,4-Oxadiazole Derivatives: The 1,2,4-oxadiazole scaffold is also a key component in the design of novel anticancer agents.[9][10][11] Naturally occurring compounds containing this moiety, such as phidianidines, have exhibited cytotoxic activity against various tumor cell lines.[9] Synthetic derivatives have been developed as inhibitors of crucial signaling pathways implicated in cancer, including the NF-κB and STAT3 pathways.[10][12]
The following table summarizes the anticancer activity of representative 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |
| 1,3,4-Oxadiazole | 2,5-disubstituted-1,3,4-oxadiazole | HCT-116 | 0.28 | - | - | |
| 1,3,4-Oxadiazole | 1,3,4-oxadiazole thioether derivative | HepG2 | 0.7 ± 0.2 | 5-Fluorouracil | 22.8 ± 1.2 | |
| 1,3,4-Oxadiazole | 2,5-diaryl-1,3,4-oxadiazole | HT-29 | <10 | - | - | [7] |
| 1,3,4-Oxadiazole | 2,5-diaryl-1,3,4-oxadiazole | MDA-MB-231 | <10 | - | - | [7] |
| 1,2,4-Oxadiazole | 1,2,4-oxadiazole linked imidazopyrazine | MCF-7 | 0.22 | Adriamycin | - | [13] |
| 1,2,4-Oxadiazole | 1,2,4-oxadiazole linked imidazopyrazine | A-549 | 1.09 | Adriamycin | - | [13] |
| 1,2,4-Oxadiazole | Benzothiazole-1,2,4-oxadiazole | CaCo-2 | 4.96 | 5-Fluorouracil | 3.2 | |
| 1,2,4-Oxadiazole | Benzothiazole-1,2,4-oxadiazole | DLD1 | 0.35 | 5-Fluorouracil | 0.23 |
Comparative Antimicrobial Activity
Derivatives of both oxadiazole isomers have been extensively investigated for their efficacy against a wide range of microbial pathogens, including bacteria and fungi.
1,3,4-Oxadiazole Derivatives: The 1,3,4-oxadiazole scaffold is a common feature in many compounds with potent antimicrobial properties.[11][14] These derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
1,2,4-Oxadiazole Derivatives: The 1,2,4-oxadiazole ring is also a key pharmacophore for the development of antimicrobial agents.[4] These compounds have shown a broad spectrum of activity against various bacteria and fungi.[4]
The following table provides a summary of the antimicrobial activity of selected 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |
| 1,3,4-Oxadiazole | 5-substituted-1,3,4-oxadiazole | P. aeruginosa | - | - | - | [14][16] |
| 1,3,4-Oxadiazole | 5-substituted-1,3,4-oxadiazole | C. albicans | - | - | - | [16] |
| 1,3,4-Oxadiazole | 2-amino-1,3,4-oxadiazole | S. aureus | - | - | - | [17] |
| 1,3,4-Oxadiazole | 2-amino-1,3,4-oxadiazole | E. coli | - | - | - | [17] |
| 1,2,4-Oxadiazole | 5-nitrofuryl-3-amino-1,2,4-oxadiazole | S. aureus | 0.15 | - | - | [4] |
| 1,2,4-Oxadiazole | 5-nitrofuryl-3-amino-1,2,4-oxadiazole | E. coli | 0.05 | - | - | [4] |
| 1,2,4-Oxadiazole | 5-nitrofuryl-3-amino-1,2,4-oxadiazole | C. albicans | 12.5 | - | - | [4] |
| 1,2,4-Oxadiazole | 5-nitrofuryl-3-amino-1,2,4-oxadiazole | M. tuberculosis | 6.3 | - | - | [4] |
Signaling Pathways and Mechanisms of Action
A critical aspect of drug development is understanding the molecular mechanisms through which a compound exerts its biological effect. Both 1,3,4- and 1,2,4-oxadiazole derivatives have been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating immune and inflammatory responses, as well as cell survival and proliferation. Aberrant NF-κB activation is a hallmark of many cancers and inflammatory diseases. Several studies have reported that both 1,3,4- and 1,2,4-oxadiazole derivatives can inhibit the NF-κB pathway, making them attractive candidates for the development of anticancer and anti-inflammatory drugs.[7][12][18][19][20]
Caption: Inhibition of the NF-κB signaling pathway by oxadiazole derivatives.
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial protein involved in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers and is associated with poor prognosis. Both 1,3,4- and 1,2,4-oxadiazole derivatives have been identified as inhibitors of the STAT3 signaling pathway, highlighting their therapeutic potential in oncology.[9][10][21][22]
Caption: Inhibition of the STAT3 signaling pathway by oxadiazole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for two key assays used to evaluate the anticancer and antimicrobial activities of oxadiazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][23][24]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[23] The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the oxadiazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][6][13][25]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after incubation.
Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi).
-
Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to each well.
-
Add 100 µL of the oxadiazole derivative stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Add 10 µL of the standardized microbial inoculum to each well.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Caption: Logical relationship in determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Both 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers represent highly versatile and promising scaffolds in the field of drug discovery. While both exhibit a broad range of biological activities, particularly in the realms of anticancer and antimicrobial research, subtle differences in their physicochemical properties can influence their pharmacological profiles. The 1,3,4-oxadiazole ring has been more extensively explored, leading to a larger body of literature on its derivatives. However, the 1,2,4-oxadiazole isomer continues to emerge as a valuable alternative with unique biological activities. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation therapeutics based on these privileged heterocyclic cores.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. ijfmr.com [ijfmr.com]
- 14. Synthesis, Characterization and Biological Activity of 1, 3, 4- Oxadiazole [ijaresm.com]
- 15. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. frontiersin.org [frontiersin.org]
- 20. Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 24. files.core.ac.uk [files.core.ac.uk]
- 25. bio.libretexts.org [bio.libretexts.org]
Evaluating the In Vivo Efficacy of 1,3,4-Oxadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative In Vivo Efficacy of 1,3,4-Oxadiazole Derivatives
The following tables summarize the in vivo efficacy of various 1,3,4-oxadiazole derivatives from different preclinical studies.
Anti-inflammatory Activity
A number of 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties in rodent models. The carrageenan-induced rat paw edema model is a standard acute inflammation assay used in these evaluations.
| Compound ID/Description | Animal Model | Dose | Route of Administration | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| 2,5-disubstituted-1,3,4-oxadiazole (OSD) | Rat | 100 mg/kg | Oral | 60% | - | - |
| 2,5-disubstituted-1,3,4-oxadiazole (OPD) | Rat | 100 mg/kg | Oral | 32.5% | - | - |
| 2-(2,4-dichlorophenyl)-5-substituted-1,3,4-oxadiazole (2d) | Rat | Not Specified | Oral | 72.72% | Ibuprofen | 86.36% |
| 2-(1-(4-isobutylphenyl)ethyl)-5-substituted-1,3,4-oxadiazole (2j) | Rat | Not Specified | Oral | 72.72% | Ibuprofen | 86.36% |
| 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole (21i) | Rat | 20 mg/kg | Not Specified | 61.9% | Indomethacin | 64.3% |
| 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (21c) | Rat | 20 mg/kg | Not Specified | 59.5% | Indomethacin | 64.3% |
| 5-[2-(4-isobutylphenyl)ethyl]-2-(aryl)-1,3,4-oxadiazole (25a) | Rat | 70 mg/kg | Not Specified | 86% | Ibuprofen | 92% |
Table 1: In Vivo Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives in the Carrageenan-Induced Rat Paw Edema Model.[1][2][3]
Anticancer Activity
The antitumor potential of 1,3,4-oxadiazole derivatives has been explored in murine models of cancer. The Dalton's Lymphoma Ascites (DLA) induced solid tumor model is a common method to assess the efficacy of potential anticancer agents.
| Compound ID | Animal Model | Dose | Route of Administration | Effect on Tumor Volume | Effect on Tumor Weight |
| AMK OX-8 | Mice | Not Specified | Not Specified | Significant Reduction | Significant Reduction |
| AMK OX-9 | Mice | Not Specified | Not Specified | Significant Reduction | Significant Reduction |
| AMK OX-11 | Mice | Not Specified | Not Specified | Significant Reduction | Significant Reduction |
| AMK OX-12 | Mice | Not Specified | Not Specified | Significant Reduction | Significant Reduction |
Table 2: In Vivo Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives in the DLA-Induced Solid Tumor Model.[4]
Experimental Protocols
Carrageenan-Induced Rat Paw Edema
This widely used model assesses the activity of drugs against acute inflammation.
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Rats are divided into control, standard, and test groups.
-
Drug Administration: The test compounds and a standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a set time (usually 30-60 minutes) post-drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
DLA-Induced Solid Tumor Model
This model is utilized to evaluate the in vivo antitumor efficacy of compounds.
-
Animal Model: Swiss albino mice are commonly used.
-
Tumor Cell Line: Dalton's Lymphoma Ascites (DLA) cells are propagated in mice.
-
Tumor Induction: DLA cells are injected subcutaneously into the right hind limb of the mice.
-
Treatment: Once tumors are palpable, the animals are treated with the test compounds, a standard anticancer drug (e.g., Cisplatin), or a vehicle for a specified duration.
-
Monitoring: Tumor volume is measured at regular intervals.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
Evaluation: The antitumor efficacy is determined by comparing the tumor volume and weight in the treated groups to the control group.
Signaling Pathways
While the precise mechanisms of action for many 1,3,4-oxadiazole derivatives are still under investigation, some studies suggest their involvement in key signaling pathways related to inflammation and cancer. For instance, in the context of inflammation, some compounds may exert their effects by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX).
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential: A Comparative Analysis of 1,3,4-Oxadiazol-2-one Derivatives and Commercial Agents
For Immediate Release
In the persistent search for novel therapeutic agents to combat the growing threat of fungal infections, 1,3,4-oxadiazol-2-one derivatives have emerged as a promising class of compounds. This guide provides a comprehensive benchmark of these derivatives against established commercial antifungal agents, offering researchers, scientists, and drug development professionals a data-driven comparison to inform future research and development. The following sections present a summary of their in vitro activity, detailed experimental methodologies, and insights into their potential mechanisms of action.
Data Presentation: A Head-to-Head Comparison of Antifungal Efficacy
The antifungal activity of novel compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The tables below summarize the MIC values for various 1,3,4-oxadiazole derivatives against key fungal pathogens, juxtaposed with the performance of commercial antifungal drugs under similar experimental conditions.
Note: The data presented is a synthesis from multiple studies. Direct comparison is most accurate when data is sourced from the same study. Variations in experimental conditions across different studies can influence MIC values.
Table 1: Antifungal Activity of 1,3,4-Oxadiazole Derivatives and Commercial Agents against Candida albicans
| Compound/Drug | MIC Range (µg/mL) | Reference Fungal Strain(s) |
| 1,3,4-Oxadiazole Derivatives | ||
| LMM5 | 32 | C. albicans ATCC 90028 & clinical isolates[1][2] |
| LMM11 | 32 | C. albicans ATCC 90028 & clinical isolates[1][2] |
| LMM6 | 8 - 32 | C. albicans clinical isolates[3] |
| Commercial Antifungal Agents | ||
| Fluconazole | 0.125 - 0.25 | C. albicans ATCC 90028 & clinical isolates[1][2] |
| Amphotericin B | Data not directly compared in the same studies | |
| Itraconazole | Data not directly compared in the same studies | |
| Caspofungin | Data not directly compared in the same studies |
Table 2: Antifungal Activity against Aspergillus Species
| Compound/Drug | MIC (µg/mL) | Fungal Species |
| 1,3,4-Oxadiazole-2-thiol Derivative | ||
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | <200 (notable activity) | Aspergillus fumigatus[4] |
| Commercial Antifungal Agents | ||
| Terbinafine (Standard) | 200 | Aspergillus fumigatus[2] |
Note: Data for 1,3,4-oxadiazol-2-one derivatives against a broader range of fungal pathogens like Cryptococcus species and a more comprehensive direct comparison with a full panel of commercial antifungals is limited in the currently available literature, highlighting a key area for future research.
Experimental Protocols: Ensuring Reproducible and Reliable Data
The in vitro antifungal susceptibility data presented in this guide are predominantly based on the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol is crucial for the reproducibility and comparability of results across different laboratories.
Broth Microdilution Method (Based on CLSI M27-A3 and M38-A2 Standards)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.
-
Preparation of Antifungal Agents: The 1,3,4-oxadiazol-2-one derivatives and commercial antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial two-fold dilutions are then prepared in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of fungal cells (for yeasts like Candida) or conidia (for molds like Aspergillus) is prepared in sterile saline. The turbidity of the suspension is adjusted spectrophotometrically to a standard concentration, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.
-
Incubation: Each well of the microtiter plate, containing a specific concentration of the antifungal agent, is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader.
Mandatory Visualizations: Unraveling the Mechanisms of Action
The antifungal activity of 1,3,4-oxadiazole derivatives is believed to stem from their ability to interfere with essential fungal cellular processes. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Proposed Antifungal Mechanisms of 1,3,4-Oxadiazole Derivatives
Several molecular targets have been proposed for the antifungal action of 1,3,4-oxadiazole derivatives, suggesting multiple modes of action that could be exploited to overcome drug resistance.
1. Inhibition of Thioredoxin Reductase (Trr1)
Some 1,3,4-oxadiazole derivatives, such as LMM5 and LMM11, are hypothesized to inhibit the fungal enzyme thioredoxin reductase (Trr1).[1][2][5] This enzyme is crucial for maintaining the redox balance within the fungal cell, protecting it from oxidative stress. Its inhibition leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and ultimately inhibiting fungal growth.
2. Inhibition of Lanosterol 14α-Demethylase (CYP51)
Another proposed mechanism for some 1,3,4-oxadiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking its synthesis, these compounds disrupt membrane integrity, leading to fungal cell death. This is the same target as the widely used azole class of antifungal drugs.
References
- 1. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one: An Assessment of Reproducibility
Comparative Summary of Synthetic Protocols
The synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one is proposed via a two-step process, commencing with the formation of isobutyric acid hydrazide, followed by cyclization using a carbonylating agent. Below is a comparison of two potential methods for the cyclization step.
| Parameter | Protocol A | Protocol B (Alternative) |
| Starting Material | Isobutyric acid hydrazide | Isobutyric acid hydrazide |
| Key Cyclizing Reagent | 1,1'-Carbonyldiimidazole (CDI) | 4-Nitrophenyl chloroformate |
| Reaction Conditions | Room temperature, inert atmosphere | Low to room temperature, inert atmosphere |
| Typical Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Dichloromethane (DCM), Pyridine |
| Reported Yield Range (for analogous reactions) | Good to excellent | Good |
| Purification Method | Aqueous workup, column chromatography | Aqueous workup, column chromatography |
| Advantages | Milder reaction conditions, safer reagent.[5][6] | Readily available reagent. |
| Disadvantages | CDI can be moisture sensitive. | 4-Nitrophenyl chloroformate is a lachrymator and moisture sensitive; 4-nitrophenol byproduct requires careful removal. |
Detailed Experimental Protocols
Step 1: Synthesis of Isobutyric Acid Hydrazide
A common precursor for both protocols is isobutyric acid hydrazide.
Reagents and Materials:
-
Isobutyric acid or Methyl isobutyrate
-
Hydrazine hydrate (80-100%)
-
Methanol or Ethanol (if starting from the acid)
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
From Isobutyric Acid: Isobutyric acid is first converted to its methyl ester by refluxing with methanol in the presence of a catalytic amount of sulfuric acid. The resulting methyl isobutyrate is then isolated.[7][8]
-
Hydrazinolysis: Methyl isobutyrate (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (1.2-1.5 eq) is added.[9] The mixture is refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield crude isobutyric acid hydrazide, which can be purified by recrystallization from a suitable solvent like ethanol or by distillation under reduced pressure.[7][8] An alternative solvent-free approach involves grinding the carboxylic acid with hydrazine hydrate at room temperature.[10]
Step 2: Cyclization to 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
Protocol A: Cyclization using 1,1'-Carbonyldiimidazole (CDI)
CDI is a safer alternative to phosgene for introducing a carbonyl group.[5][11][12]
Reagents and Materials:
-
Isobutyric acid hydrazide
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Stirring apparatus under an inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Silica gel for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve isobutyric acid hydrazide (1.0 eq) in anhydrous THF.
-
In a separate flask, dissolve CDI (1.1 eq) in anhydrous THF.
-
Slowly add the CDI solution to the hydrazide solution at room temperature with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, the solvent is removed in vacuo.
-
The residue is redissolved in ethyl acetate and washed successively with dilute hydrochloric acid (to remove imidazole byproduct), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford 5-isopropyl-1,3,4-oxadiazol-2(3H)-one.
Protocol B: Cyclization using 4-Nitrophenyl Chloroformate
This method utilizes a common carbonylating agent for the synthesis of oxadiazolones.[13]
Reagents and Materials:
-
Isobutyric acid hydrazide
-
4-Nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (as a base)
-
Stirring apparatus under an inert atmosphere (Nitrogen or Argon) at 0 °C
-
Separatory funnel
-
Silica gel for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve isobutyric acid hydrazide (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM to the cooled hydrazide solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 8-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with water, dilute sodium hydroxide solution (to remove the 4-nitrophenol byproduct), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the desired product.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one.
Hypothetical Signaling Pathway
Given that 1,3,4-oxadiazole derivatives often exhibit anti-inflammatory properties, a plausible mechanism of action could involve the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
This guide outlines two reproducible, literature-derived protocols for the synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one. Protocol A, utilizing 1,1'-carbonyldiimidazole, is presented as a potentially more favorable route due to its milder reaction conditions and the generation of byproducts that are more easily removed. Protocol B offers a viable alternative with a different, albeit more hazardous, carbonylating agent. The choice of protocol will depend on the availability of reagents, safety considerations, and the scale of the synthesis. The provided workflows and hypothetical signaling pathway serve as valuable tools for researchers embarking on the synthesis and biological evaluation of this and related compounds.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosgene and Substitutes [sigmaaldrich.com]
- 6. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 7. Isobutyric acid hydrazide | 3619-17-8 | Benchchem [benchchem.com]
- 8. CN106278936A - A kind of preparation method of isobutyrate hydrazide - Google Patents [patents.google.com]
- 9. stats.uomosul.edu.iq [stats.uomosul.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Phosgene - Wikipedia [en.wikipedia.org]
- 12. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Solid phase synthesis of 1,3,4-oxadiazin-5 (6R)-one and 1,3,4-oxadiazol-2-one scaffolds from acyl hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Anticancer Potential of Novel Oxadiazole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of novel oxadiazole compounds, supported by experimental data. We delve into their cytotoxic effects on various cancer cell lines and elucidate the key signaling pathways involved.
Oxadiazole derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] Their versatile mechanism of action often involves the modulation of critical signaling pathways implicated in tumorigenesis and cell survival.[4][5] This guide offers a comparative analysis of the cytotoxic activity of selected novel oxadiazole compounds and details the experimental protocols used for their evaluation.
Comparative Analysis of Cytotoxic Activity
The in vitro anticancer activity of novel oxadiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The table below summarizes the IC50 values for representative oxadiazole compounds against various cancer cell lines, as reported in recent studies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MCF-7 (Breast) | 5.897 ± 0.258 | [6] |
| Compound 5 | U87 (Glioblastoma) | 35.1 | [7] |
| T98G (Glioblastoma) | 34.4 | [7] | |
| LN229 (Glioblastoma) | 37.9 | [7] | |
| SKOV3 (Ovarian) | 14.2 | [7] | |
| MCF-7 (Breast) | 30.9 | [7] | |
| A549 (Lung) | 18.3 | [7] | |
| Compound 8a | MCF-7 (Breast) | 1.8 | [6] |
| Compound 8b | MCF-7 (Breast) | 2.6 | [6] |
| Compound 16a | MCF-7 (Breast) | 0.68 | [8] |
| A-549 (Lung) | 1.56 | [8] | |
| A-375 (Melanoma) | 0.79 | [8] | |
| Compound 16b | MCF-7 (Breast) | 0.22 | [8] |
| A-549 (Lung) | 1.09 | [8] | |
| A-375 (Melanoma) | 1.18 | [8] | |
| Compound 24 | MCF-7 (Breast) | 1.85 | [9] |
| Compound 33 | MCF-7 (Breast) | 0.34 ± 0.025 | [10] |
| Compound 37 | HepG2 (Liver) | 0.7 ± 0.2 | [10] |
| Compound 96 | MCF-7 (Breast) | 8.6 | [6] |
| CMO | Hepatocellular Carcinoma | - | [11] |
| AMK OX-11 | Chang liver (Normal) | >100 | [12] |
| AMK-OX12 | V-79 (Normal) | >100 | [12] |
Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathways Targeted by Oxadiazole Compounds
Oxadiazole derivatives exert their anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.[4][5] Understanding these mechanisms is crucial for the rational design and development of next-generation targeted therapies.
One of the primary mechanisms of action for many oxadiazole compounds is the inhibition of the EGFR and PI3K/Akt/mTOR signaling pathways.[4] Inhibition of EGFR blocks the downstream Ras/Raf/MEK/ERK pathway, which is critical for tumor cell proliferation.[4][5] By blocking the PI3K/Akt/mTOR pathway, these compounds can promote apoptosis and inhibit cell growth.[4]
Furthermore, some oxadiazole derivatives have been shown to stabilize the p53 tumor suppressor protein by preventing its degradation, leading to the activation of pro-apoptotic genes.[4][5] Another reported mechanism is the induction of reactive oxygen species (ROS), which causes oxidative stress, DNA damage, and mitochondrial dysfunction specifically in cancer cells.[4][5]
Caption: Signaling pathways affected by novel oxadiazole compounds.
Experimental Protocols
The evaluation of the cytotoxic activity of novel compounds is a critical step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[13]
MTT Assay Protocol
This protocol is a standard procedure for determining the cytotoxic effects of compounds on cultured mammalian cells.[14][15]
Materials:
-
96-well microplates
-
Test compound (novel oxadiazole derivative)
-
Cultured mammalian cells
-
MTT solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test oxadiazole compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[14]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into insoluble purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[15] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.
Caption: A typical experimental workflow for the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Novel Synthesis Approaches and Biological Activities ...: Ingenta Connect [ingentaconnect.com]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IJMS | Free Full-Text | Novel Oxadiazole-Quinoxalines as Hybrid Scaffolds with Antitumor Activity [mdpi.com]
- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 12. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
A Head-to-Head Comparison of Synthesis Methods for 1,3,4-Oxadiazoles: A Guide for Researchers
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] Its synthesis has been the subject of extensive research, leading to a diverse toolbox of synthetic methodologies. This guide provides a head-to-head comparison of prominent synthesis methods for 1,3,4-oxadiazoles, offering researchers, scientists, and drug development professionals a comprehensive overview of key techniques. The comparison focuses on quantitative data, detailed experimental protocols, and the reaction principles to aid in the selection of the most suitable method for a given application.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles often depends on factors such as desired yield, reaction time, availability of starting materials, and environmental considerations. Below is a summary of quantitative data for some of the most common and innovative methods.
| Synthesis Method | Key Reagents/Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| Cyclodehydration of 1,2-Diacylhydrazines | POCl₃, SOCl₂, PPA, (CF₃SO₂)₂O, Burgess reagent | Several hours | 54-66% (with POCl₃) | Well-established, versatile for various substrates.[5] |
| Oxidative Cyclization of N-Acylhydrazones | Chloramine-T, I₂, HgO-I₂, FeCl₃ | Varies (can be rapid with microwave) | ~75% (with Chloramine-T) | Good yields, can be adapted to greener methods.[1] |
| One-Pot Synthesis from Carboxylic Acids & Hydrazides | HATU, Burgess reagent | Not specified | 70-93% | High efficiency, mild reaction conditions.[2] |
| Microwave-Assisted Synthesis | Clay, various reagents | 10 minutes | 79-90% | Rapid, energy-efficient, often higher yields.[4][5][6] |
| Solvent-Free Grinding (Green Method) | Molecular Iodine (catalytic) | 5-10 minutes | 88-92% | Environmentally friendly, rapid, high yields.[7] |
| Cyclodesulfurization of Thiosemicarbazides | TBTU, DIEA | Not specified | 85% | Efficient for 2-amino-1,3,4-oxadiazoles.[8] |
Experimental Protocols
Detailed methodologies for key synthesis methods are provided below to facilitate their application in a laboratory setting.
Cyclodehydration of 1,2-Diacylhydrazines using POCl₃
This classical method remains widely used for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Procedure: A mixture of a carboxylic acid derivative and an aromatic acid hydrazide is heated to reflux in the presence of phosphoryl oxychloride (POCl₃) for several hours.[5] Upon completion of the reaction, the mixture is cooled and poured onto crushed ice. The precipitated solid is then filtered, washed with a solution of sodium bicarbonate and then with water, and finally purified by recrystallization from a suitable solvent like methanol to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.[5]
Oxidative Cyclization of N-Acylhydrazones using Chloramine-T
This method provides an efficient route to 1,3,4-disubstituted oxadiazoles and can be accelerated using microwave irradiation.
Procedure: An N-acylhydrazone is treated with chloramine-T.[1] The reaction can be carried out under conventional heating or, for improved efficiency, under microwave irradiation. The use of microwave irradiation can significantly shorten the reaction time and improve yields.[1] After the reaction is complete, the product is isolated and purified using standard techniques such as recrystallization or column chromatography.
Iodine-Mediated Green Synthesis under Solvent-Free Conditions
This eco-friendly approach avoids the use of hazardous solvents and is highly efficient.
Procedure: An aromatic hydrazide and an aromatic aldehyde are combined in a mortar with a catalytic amount of molecular iodine.[7] The mixture is then ground together with a pestle at room temperature for 5-10 minutes.[7] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solid product is washed with a sodium thiosulfate solution to remove excess iodine and then recrystallized to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.[7]
Microwave-Assisted Synthesis using Clay
This method exemplifies a green chemistry approach that is both rapid and high-yielding.
Procedure: A hydrazide derivative is mixed with benzoic acid and clay in a vortex mixer.[5] The mixture is then irradiated in a domestic microwave oven at 50% power for approximately 10 minutes.[5] The solid product obtained is then purified by recrystallization from an appropriate solvent.
Logical Workflow for Method Selection
The selection of an optimal synthesis method is a critical step in any research project. The following diagram illustrates a logical workflow to guide this decision-making process based on key project requirements.
Caption: Decision-making workflow for selecting a 1,3,4-oxadiazole synthesis method.
This guide provides a snapshot of the diverse and evolving landscape of 1,3,4-oxadiazole synthesis. By understanding the strengths and weaknesses of each method, researchers can make informed decisions to best suit their synthetic goals, whether they prioritize yield, speed, or sustainability.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. wjarr.com [wjarr.com]
- 7. tandfonline.com [tandfonline.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
quantitative structure-activity relationship (QSAR) analysis of 1,3,4-oxadiazole derivatives
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities.[1] This guide provides a comparative analysis of quantitative structure-activity relationship (QSAR) studies on 1,3,4-oxadiazole derivatives, with a focus on their anticancer and antimicrobial properties. By leveraging experimental data from various studies, we aim to offer researchers, scientists, and drug development professionals a clear and objective overview of the key structural features influencing the biological potency of these compounds.
General Workflow of QSAR Analysis
Quantitative structure-activity relationship modeling is a computational methodology that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activities. The general workflow, as applied to 1,3,4-oxadiazole derivatives, involves several key steps from data preparation to model validation and interpretation.
Caption: A generalized workflow for a QSAR study.
The 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. Its derivatives are synthesized through various chemical reactions, often involving the cyclization of acylhydrazides.[2] The substituents at the 2 and 5 positions of the ring are crucial for determining the compound's biological activity.
Caption: The core chemical structure of 1,3,4-oxadiazole.
Anticancer Activity of 1,3,4-Oxadiazole Derivatives
Several QSAR studies have been conducted to elucidate the structural requirements for the anticancer activity of 1,3,4-oxadiazole derivatives. A notable study focused on a series of these compounds as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in tumor angiogenesis and growth.[1][3]
QSAR Analysis of Thymidine Phosphorylase Inhibitors
A 3D-QSAR pharmacophore-based approach was employed to identify potential 1,3,4-oxadiazole derivatives as targeted TP inhibitors.[1][3] The study utilized a dataset of 76 analogues with experimentally determined IC50 values to develop predictive pharmacophore models.
| Model | Features | r² | q² | ΔCost | MAE |
| Hypo 2 | HBA, HBD, RA | 0.69 | 0.68 | 77.41 | 0.23 |
-
HBA: Hydrogen Bond Acceptor
-
HBD: Hydrogen Bond Donor
-
RA: Ring Aromatic
The model "Hypo 2" emerged as the optimal pharmacophore, indicating that hydrogen bond accepting, hydrogen bond donating, and aromatic ring features are key determinants for the anticancer activity of these compounds.[1][3]
Experimental Data for Anticancer Activity
The anticancer activity of various 1,3,4-oxadiazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound ID | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 37 | HepG2 (Liver) | 0.7 ± 0.2 | Raltitrexed | 1.3 ± 0.2 |
| Compound 8 | HepG2 (Liver) | 1.2 ± 0.2 | 5-Fluorouracil | 21.9 ± 1.4 |
| Compound 9 | HepG2 (Liver) | 0.8 ± 0.2 | 5-Fluorouracil | 21.9 ± 1.4 |
| Compound 33 | MCF-7 (Breast) | 0.34 ± 0.025 | - | - |
| Compound 28 | MCF-7 (Breast) | 5.68 µg/mL | Cisplatin | 11.20 µg/mL |
| Compound 4h | A549 (Lung) | <0.14 | Cisplatin | 4.98 |
| Compound 4i | A549 (Lung) | 1.59 | Cisplatin | 4.98 |
| Compound 4l | A549 (Lung) | 1.80 | Cisplatin | 4.98 |
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
The QSAR approach has also been instrumental in identifying the structural features of 1,3,4-oxadiazole derivatives that contribute to their antimicrobial activity. One study focused on a series of derivatives as potential inhibitors of peptide deformylase, a bacterial enzyme.[2]
QSAR Analysis of Peptide Deformylase Inhibitors
A computer-assisted multiple regression analysis was used to correlate the physicochemical and structural properties of 24 synthesized 1,3,4-oxadiazole derivatives with their antibacterial activity.[2] This analysis generated four predictive models with good statistical parameters.
While the specific descriptors for each of the four models were not detailed in the provided abstracts, the study highlights the successful application of QSAR in identifying potent antibacterial agents.[2]
Experimental Data for Antimicrobial Activity
The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Compound 4a | S. aureus | 1-2 | Norfloxacin | 1-2 |
| Compound 4a | MRSA | 0.25-1 | Vancomycin | 1-2 |
| Compound 4b | S. aureus | 1-2 | Norfloxacin | 1-2 |
| Compound 4b | MRSA | 0.25-1 | Vancomycin | 1-2 |
| Compound 4c | S. aureus | 1-2 | Norfloxacin | 1-2 |
| Compound 4c | MRSA | 0.25-1 | Vancomycin | 1-2 |
| Compound 22a | S. aureus | 1.56 | Levofloxacin | - |
| Compound 22b | B. subtilis | 0.78 | Levofloxacin | - |
| Compound 22c | B. subtilis | 0.78 | Levofloxacin | - |
| Compound 14a | P. aeruginosa | 0.2 mg/mL | Ciprofloxacin | 0.2 mg/mL |
| Compound 14b | B. subtilis | 0.2 mg/mL | Ciprofloxacin | 0.2 mg/mL |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-oxadiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the control (untreated) cells.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the 1,3,4-oxadiazole derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity of Oxadiazole Isomers in Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of oxadiazole isomers—specifically 1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,2,5-oxadiazole (furazan) derivatives—against various cancer cell lines. The information is supported by experimental data from multiple studies, with detailed methodologies for key experiments and a visual representation of a relevant signaling pathway.
Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer effects.[1][2] These compounds exist in several isomeric forms, with 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives being the most extensively studied for their cytotoxic properties.[2] Their anticancer mechanisms are varied, often involving the inhibition of crucial enzymes and growth factors such as histone deacetylase (HDAC), telomerase, topoisomerases, and epidermal growth factor receptor (EGFR).[3][4][5][6]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various oxadiazole derivatives against a range of human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
| Isomer | Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast), SGC-7901 (Stomach), HepG2 (Liver) | 0.7 ± 0.2, 30.0 ± 1.2, 18.3 ± 1.4 | [4][7] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | A549 (Lung) | <0.14 | [3] | |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide (4i) | A549 (Lung) | 1.59 | [3] | |
| Caffeic acid-based 1,3,4-oxadiazole hybrid (Compound 5) | U87 (Glioblastoma), T98G (Glioblastoma), LN229 (Glioblastoma), SKOV3 (Ovarian), MCF7 (Breast), A549 (Lung) | 35.1, 34.4, 37.9, 14.2, 30.9, 18.3 | [8] | |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7 (Breast), A549 (Lung), MDA-MB-231 (Breast) | 0.34 to 2.45 | [9] | |
| 1,2,4-Oxadiazole | 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [10] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [10] | |
| Ferulic acid-based 1,2,4-oxadiazole hybrid (Compound 1) | U87 (Glioblastoma), T98G (Glioblastoma), LN229 (Glioblastoma) | 60.3, 39.2, 80.4 | [8] | |
| 1,2,5-Oxadiazole (Furazan) | N-[4-(4-chloro-phenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide (MD77) | Leukemia (HL60TB), Renal Cancer (TK10) | 0.546, 6.75 | [11] |
| Regioisomer of MD77 (Compound 4) | HCT-116 (Colon), HeLa (Cervical) | Not specified, but showed best antiproliferative profile | [11] | |
| 1,2,5-Oxadiazole-N-oxide (Furoxan) | Ursolic acid derivative with 1,2,5-oxadiazole-2-oxide | MCF-7 (Breast) | 1.55 ± 0.08 | [12] |
Experimental Protocols
The cytotoxic activity of oxadiazole derivatives is predominantly evaluated using cell viability assays. Below are detailed methodologies for the commonly cited experiments.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines are used, including but not limited to, A549 (lung), MCF-7 (breast), HeLa (cervical), HepG2 (liver), and U87 (glioblastoma).[3][8][13] Normal cell lines are sometimes used to assess selectivity.[13]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The synthesized oxadiazole derivatives are dissolved in a solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions. Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compounds for a specified duration, typically 24, 48, or 72 hours.[11][14]
Cytotoxicity Assays
The most common method to quantify cytotoxicity is the MTT assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[13]
-
After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).[11]
-
The plates are incubated for a few hours (e.g., 3 hours) at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from dose-response curves.
-
Signaling Pathways and Mechanisms of Action
Oxadiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[6] One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Below is a diagram illustrating the inhibitory effect of certain oxadiazole derivatives on the EGFR and PI3K/Akt/mTOR signaling pathways.
Caption: Inhibition of EGFR and PI3K/Akt signaling by oxadiazole derivatives.
Experimental Workflow for Cytotoxicity Screening
The general workflow for identifying and characterizing the cytotoxic effects of novel oxadiazole isomers is depicted below.
Caption: General workflow for evaluating oxadiazole cytotoxicity.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this chemical should be treated as hazardous.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: If there is a risk of inhaling dust, fumes, or aerosols, use a full-face respirator with a particulate filter conforming to NIOSH/MSHA or European Standard EN 149.[1][3]
-
Work Area: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Hazard Profile Summary
| Hazard Classification | Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.
1. Waste Identification and Classification:
- Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or equivalent regional regulations.[5]
- Consult your institution's Environmental Health and Safety (EHS) office for specific classification guidance.
2. Waste Segregation and Collection:
- Solid Waste: Collect solid 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, compatible, and properly sealed hazardous waste container.[6]
- Liquid Waste: If the compound is in solution, collect it in a designated, leak-proof hazardous waste container. Ensure the container is compatible with the solvent used.
- Avoid mixing with other incompatible waste streams. This compound may be incompatible with strong oxidizing agents.[2][4]
3. Container Labeling:
- Clearly label the hazardous waste container with the following information:
- The words "Hazardous Waste"
- The full chemical name: "1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-"
- The specific hazards (e.g., "Harmful," "Irritant")
- The accumulation start date
- The name of the principal investigator or laboratory contact
4. Storage of Waste:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[2]
- The storage area should be away from heat, sparks, and open flames.[2]
- Ensure the container is kept closed except when adding waste.[6]
5. Arranging for Disposal:
- Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6]
- Follow all institutional procedures for waste pickup requests.
- Disposal must be carried out by an approved and licensed waste disposal contractor.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-.
Caption: Disposal workflow for 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-.
References
Essential Safety and Logistical Information for Handling 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for handling 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-. The information is compiled from safety data sheets of structurally similar compounds and is intended to ensure safe laboratory practices.
Hazard Identification and Classification
Signal Word: Warning[2]
Potential Hazard Statements:
-
Harmful if swallowed.[2]
-
Harmful in contact with skin.[3]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Source References |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[2][5] Ensure compliance with EN 166 (EU) or NIOSH (US) standards.[2][5] | [2][5] |
| Skin Protection | Wear compatible chemical-resistant gloves.[1] Inspect gloves before use and use proper removal techniques.[1][4][5] Wear fire/flame resistant and impervious clothing.[2] | [1][2][4][5] |
| Respiratory Protection | Use a government-approved respirator if exposure limits are exceeded or irritation is experienced.[1][2] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[4] | [1][2][4] |
| General Hygiene | Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[2] Remove contaminated clothing and wash it before reuse.[2] | [1][2] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1][2][6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]
-
Keep containers tightly closed and stored in a dry, cool, and well-ventilated place.[2][5]
-
Store locked up.[2]
Spill Management:
-
Evacuate Personnel: Evacuate non-essential personnel from the spill area.[7]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[1][4]
-
Containment: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains.[1][4]
-
Clean-up: For solid spills, sweep up and shovel into a suitable, closed container for disposal.[4][5] Avoid generating dust.[3][4][5] For liquid spills, absorb with an inert dry material and place in an appropriate waste disposal container.[8]
-
Decontamination: Ventilate the area and wash the spill site after material pickup is complete.[1]
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][9]
-
Contaminated packaging should be treated as the product itself.
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure | Source References |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration.[1][4] If breathing is difficult, give oxygen.[1][2] Seek medical attention.[1][2] | [1][2][4] |
| Skin Contact | Immediately wash with plenty of soap and water.[1][9] Remove contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical help.[2] | [1][2][9] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][4][5] Seek medical attention.[1][4][5] | [1][2][4][5] |
| Ingestion | Rinse mouth with water.[2][4][5] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4][5] Call a poison center or doctor if you feel unwell.[1] | [1][2][4][5] |
Visual Safety Protocols
The following diagrams illustrate the essential workflows for safe handling and emergency response.
Caption: Standard workflow for handling 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-.
Caption: Emergency response plan for spills and exposures.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. capotchem.com [capotchem.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. buyat.ppg.com [buyat.ppg.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
